Z-Arg(Tos)-OH.CHA
Description
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Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-5-[[amino-[(4-methylphenyl)sulfonylamino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O6S.C6H13N/c1-15-9-11-17(12-10-15)32(29,30)25-20(22)23-13-5-8-18(19(26)27)24-21(28)31-14-16-6-3-2-4-7-16;7-6-4-2-1-3-5-6/h2-4,6-7,9-12,18H,5,8,13-14H2,1H3,(H,24,28)(H,26,27)(H3,22,23,25);6H,1-5,7H2/t18-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKJKHVXZAVBGSA-FERBBOLQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCCC(C(=O)O)NC(=O)OCC2=CC=CC=C2)N.C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=NCCC[C@@H](C(=O)O)NC(=O)OCC2=CC=CC=C2)N.C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N5O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Z-Arg(Tos)-OH.CHA: A Cornerstone in Peptide Synthesis and Beyond
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Nα-benzyloxycarbonyl-Nω-tosyl-L-arginine cyclohexylammonium salt, commonly abbreviated as Z-Arg(Tos)-OH.CHA, is a pivotal protected amino acid derivative extensively utilized in the field of peptide chemistry. Its unique structural features, affording stability and selective deprotection, have established it as a valuable building block in the synthesis of complex peptides and peptidomimetics. This guide provides a comprehensive overview of the chemical properties, structure, synthesis, and diverse applications of this compound, with a particular focus on its role in solid-phase peptide synthesis (SPPS) and its potential as an enzyme inhibitor. Detailed experimental protocols and in-depth mechanistic discussions are provided to equip researchers and drug development professionals with the practical knowledge required for its effective application.
Chemical Properties and Structure
This compound is a white solid that is widely used in peptide synthesis as a protected form of the amino acid arginine.[1] This strategic protection is crucial for preventing undesirable side reactions at the reactive α-amino and guanidino groups of arginine during the stepwise assembly of a peptide chain.
Nomenclature and Identification
| Property | Value |
| Systematic Name | (2S)-2-{[(benzyloxy)carbonyl]amino}-5-[N'-(4-methylbenzenesulfonyl)carbamimidamido]pentanoic acid;cyclohexanamine |
| Common Abbreviation | This compound |
| CAS Number | 29388-62-3 |
| Molecular Formula | C27H39N5O6S[1] |
| Molecular Weight | 561.70 g/mol |
Structural Elucidation
The structure of this compound is characterized by three key protective groups:
-
Benzyloxycarbonyl (Z) group: This group, attached to the α-amino group of the arginine backbone, provides robust protection that is stable to the basic conditions often employed for the removal of Fmoc groups in orthogonal peptide synthesis strategies.
-
Tosyl (Tos) group: The tosyl group safeguards the nucleophilic guanidino side chain of arginine, preventing its interference with the peptide coupling reactions.
-
Cyclohexylammonium (CHA) salt: The formation of a salt with cyclohexylamine enhances the compound's stability and improves its handling characteristics, making it a crystalline and easily weighable solid.
References
Introduction: The Strategic Role of Arginine Protection in Peptide Synthesis
An In-Depth Technical Guide to Z-Arg(Tos)-OH.CHA for Researchers and Drug Development Professionals
In the intricate field of peptide synthesis, the successful incorporation of arginine stands as a frequent challenge. Its guanidinium side chain, with a high pKa, is strongly basic and nucleophilic, necessitating robust protection to prevent side reactions during peptide chain elongation. Nα-Benzyloxycarbonyl-Nω-tosyl-L-arginine cyclohexylammonium salt, commonly abbreviated as this compound, is a well-established derivative designed to navigate this challenge. This technical guide provides a comprehensive overview of its properties, applications, and the underlying chemical principles that make it a valuable tool for peptide chemists.
The molecule itself is a composite system, each part playing a critical role. The Benzyloxycarbonyl (Z) group on the α-amine provides urethane-based protection, which is stable to the conditions of peptide coupling but can be removed under specific hydrogenolysis or strong acid conditions. The Tosyl (Tos) group passivates the highly nucleophilic guanidino side chain, preventing it from engaging in unwanted acylation or other side reactions. Finally, the formation of a salt with cyclohexylamine (CHA) enhances the compound's crystallinity and handling properties, making the often-hygroscopic free acid easier to weigh and store as a stable, non-hygroscopic solid.
This guide will delve into the core chemical data, its strategic application in solid-phase peptide synthesis (SPPS), and detailed protocols for its use, providing researchers with the foundational knowledge to effectively utilize this important building block.
Part 1: Core Chemical and Physical Properties
Accurate identification and understanding of a reagent's physical properties are foundational to its successful application in any synthesis protocol. This compound is characterized by the following key identifiers and properties.
| Property | Value | Source(s) |
| Chemical Name | Nα-Benzyloxycarbonyl-Nω-tosyl-L-arginine cyclohexylammonium salt | [1][2] |
| Synonyms | Z-Arg(Tos)-OH CHA, (2S)-2-{[(benzyloxy)carbonyl]amino}-5-[N'-(4-methylbenzenesulfonyl)carbamimidamido]pentanoic acid;cyclohexanamine | [1][3] |
| CAS Number | 29388-62-3 | [1][2][3] |
| Molecular Formula | C27H39N5O6S | [1][3] |
| Molecular Weight | 561.70 g/mol | [3] |
| Appearance | White solid / powder | [1] |
| Storage Conditions | 2-8°C | [4] |
It is important to note that the free acid form of this compound, Z-Arg(Tos)-OH, has a different CAS number (13650-38-9) and molecular weight (462.5 g/mol ).[5][6] The presence of the cyclohexylammonium (CHA) counter-ion accounts for the difference in formula and mass.
Part 2: Molecular Structure and Protecting Group Strategy
The efficacy of this compound stems directly from its molecular architecture. The structure combines an L-arginine core with two key protecting groups (Z and Tos) and a counter-ion (CHA) that improves its physical characteristics.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 29388-62-3 | Z-arg(tos)-oh cha | Tetrahedron [thsci.com]
- 3. Z-ARG(TOS)-OH CHA | 29388-62-3 [chemicalbook.com]
- 4. Z-Arg-OH = 96.0 NT 1234-35-1 [sigmaaldrich.com]
- 5. Z-Arg(Tos)-OH·CHA,13650-38-9_成都傲飞生物化学品有限责任公司 [afbiochem.com.cn]
- 6. Z-Arg(tos)-OH | C21H26N4O6S | CID 3010416 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Z-Arg(Tos)-OH·CHA in Peptide Synthesis
Abstract: The strategic incorporation of arginine into synthetic peptides is pivotal for their biological activity, yet it presents unique challenges due to the nucleophilic nature of its guanidinium side chain. This technical guide provides an in-depth analysis of Nα-Benzyloxycarbonyl-Nω-tosyl-L-arginine cyclohexylammonium salt (Z-Arg(Tos)-OH·CHA), a critical building block in both solid-phase and liquid-phase peptide synthesis. We will explore the synergistic roles of the benzyloxycarbonyl (Z), tosyl (Tos), and cyclohexylammonium (CHA) moieties, offering a comprehensive overview of the compound's chemical properties, strategic applications, and field-proven protocols. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of arginine-containing peptides, ensuring high purity and yield.
Introduction: The Arginine Conundrum in Peptide Synthesis
Arginine, with its strongly basic guanidinium group (pKa ≈ 12.5), is a key residue in many biologically active peptides, contributing to electrostatic interactions, hydrogen bonding, and overall peptide structure.[1] However, this very reactivity necessitates robust protection of the guanidinium side chain during peptide synthesis to prevent undesirable side reactions. The choice of protecting group strategy for arginine is a critical determinant of the success of the synthesis, impacting coupling efficiency, potential for side reactions, and the conditions required for final deprotection.[2] This guide focuses on Z-Arg(Tos)-OH·CHA, a derivative that offers a balanced approach to these challenges.
Deconstructing Z-Arg(Tos)-OH·CHA: A Trifecta of Functionality
The efficacy of Z-Arg(Tos)-OH·CHA in peptide synthesis stems from the distinct roles of its three key components: the Nα-Benzyloxycarbonyl (Z) group, the Nω-tosyl (Tos) group, and the cyclohexylammonium (CHA) salt.
-
Nα-Benzyloxycarbonyl (Z) Group: The Z group, a classical urethane-type protecting group, shields the α-amino functionality of arginine.[3] It is relatively stable to the conditions of peptide coupling and can be removed by catalytic hydrogenolysis or strong acids, making it particularly suitable for solution-phase synthesis and compatible with certain solid-phase strategies.[4]
-
Nω-Tosyl (Tos) Group: The tosyl group serves as a robust protecting group for the guanidinium side chain of arginine.[2] Its strong electron-withdrawing nature significantly reduces the nucleophilicity of the guanidinium group, preventing side reactions during peptide bond formation. The Tos group is stable throughout the synthesis and is typically removed during the final cleavage step with strong acids like anhydrous hydrogen fluoride (HF) or trifluoromethanesulphonic acid (TFMSA).[2][5]
-
Cyclohexylammonium (CHA) Salt: The formation of a salt with cyclohexylamine, a weak base, serves multiple practical purposes.[6] It improves the crystallinity and handling of the amino acid derivative, reduces the formation of amorphous solids, and can enhance its solubility in certain organic solvents.[7][8] Prior to use in coupling reactions, the CHA salt must be converted to the free acid.
Strategic Application: Positioning Z-Arg(Tos)-OH·CHA in Your Synthesis Workflow
Z-Arg(Tos)-OH·CHA is a versatile reagent applicable to both Liquid-Phase Peptide Synthesis (LPPS) and Solid-Phase Peptide Synthesis (SPPS), particularly within the Boc/Bzl protection strategy.
Liquid-Phase Peptide Synthesis (LPPS)
In LPPS, the Z group's stability and selective removal conditions are highly advantageous. The general workflow involves the coupling of Z-Arg(Tos)-OH (after conversion from the CHA salt) to the free amino group of a growing peptide chain in solution, followed by purification of the resulting protected peptide.
Solid-Phase Peptide Synthesis (SPPS)
While less common in modern Fmoc-based SPPS, Z-Arg(Tos)-OH·CHA can be effectively utilized in Boc-SPPS. In this strategy, the Nα-Boc group is used for temporary protection, and benzyl-based groups, along with the Tos group, are employed for side-chain protection. The final cleavage from the resin and removal of all protecting groups is typically achieved with strong acids like HF.[9]
Comparative Analysis: Z-Arg(Tos)-OH·CHA vs. Alternative Arginine Derivatives
The selection of the appropriate arginine derivative is contingent on the specific requirements of the peptide sequence and the overall synthetic strategy. The following table provides a comparative overview of common arginine protecting groups used in Boc-SPPS.
| Protecting Group | Derivative Example | Key Advantages | Key Disadvantages | Deprotection Conditions |
| Tosyl (Tos) | Boc-Arg(Tos)-OH | High coupling efficiency; robust and stable.[10] | Requires harsh acid (HF) for cleavage; potential for tosylation of sensitive residues (e.g., Tryptophan).[10][11] | Anhydrous HF, TFMSA.[2][5] |
| Nitro (NO2) | Boc-Arg(NO2)-OH | Stable to a wide range of conditions. | Can lead to ornithine formation as a side product during cleavage.[11] | Anhydrous HF; can also be removed by reduction (e.g., SnCl2).[1][11] |
| bis-Boc | Boc-Arg(Boc)2-OH | Milder deprotection with TFA.[10] | High propensity for δ-lactam formation, leading to chain termination and lower coupling efficiency.[10] | TFA.[10] |
| Mesitylene-2-sulfonyl (Mts) | Boc-Arg(Mts)-OH | More acid-labile than Tos.[1] | Requires strong acid for cleavage. | TFMSA, HF.[1] |
| Pentamethylchroman-6-sulfonyl (Pmc) | Fmoc-Arg(Pmc)-OH | Commonly used in Fmoc-SPPS; cleaved by TFA.[11] | Can lead to side products during cleavage.[11] | TFA.[11] |
| Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) | Fmoc-Arg(Pbf)-OH | Widely used in Fmoc-SPPS; generally cleaner cleavage than Pmc.[1][11] | Can still lead to side products with sensitive residues.[11] | TFA.[11] |
Experimental Protocols: A Practical Guide
The following protocols are provided as a general guideline and may require optimization based on the specific peptide sequence and synthesis scale.
Conversion of Z-Arg(Tos)-OH·CHA to the Free Acid
This step is mandatory before using the reagent in a coupling reaction.
Methodology:
-
Dissolve the Z-Arg(Tos)-OH·CHA salt in dichloromethane (DCM).
-
Transfer the solution to a separatory funnel and extract three times with an equal volume of ice-cold aqueous potassium bisulfate (KHSO4) solution.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO4).
-
Filter the solution to remove the drying agent.
-
Evaporate the solvent under reduced pressure to yield the free acid, Z-Arg(Tos)-OH.
Boc-SPPS Workflow for Incorporation of Z-Arg(Tos)-OH
The following diagram illustrates a typical cycle for the incorporation of an amino acid in Boc-SPPS.
Methodology:
-
Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in DCM for 1-2 hours.
-
Nα-Boc Deprotection: Treat the resin with a solution of 50% trifluoroacetic acid (TFA) in DCM for 2 minutes, drain, and repeat the treatment for 20-30 minutes.
-
Washing and Neutralization: Wash the resin with DCM, followed by neutralization with 10% diisopropylethylamine (DIEA) in DCM. Wash again with DCM to remove excess base.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate Z-Arg(Tos)-OH (as the free acid, 3-5 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU/HOBt, 3-5 equivalents) and a base (e.g., DIEA, 6-10 equivalents) in DMF.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the reaction completion using a qualitative method like the Kaiser test.
-
-
Washing: Wash the resin thoroughly with DMF and DCM to remove unreacted reagents and byproducts.
-
Repeat Synthesis Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Final Cleavage and Deprotection (for Boc-SPPS with Arg(Tos))
Caution: Anhydrous HF is extremely corrosive and toxic. This procedure must be performed in a specialized, well-ventilated apparatus by trained personnel.
Methodology:
-
Preparation: Thoroughly dry the peptide-resin under vacuum and place it in a Kel-F reaction vessel.
-
Scavengers: Add a scavenger mixture to the resin. For peptides containing Arg(Tos), anisole is commonly used. If tryptophan is present, add thioanisole to prevent alkylation.[11]
-
HF Cleavage: Cool the reaction vessel in a dry ice/acetone bath and distill anhydrous HF (approximately 10 mL per gram of resin) into the vessel. Stir the reaction mixture at 0°C for 60-90 minutes.[2]
-
HF Removal: Evaporate the HF under a stream of nitrogen.
-
Peptide Precipitation: Wash the resin with cold diethyl ether to precipitate the crude peptide.
-
Extraction and Lyophilization: Extract the peptide from the resin using a suitable solvent (e.g., 10% acetic acid) and lyophilize to obtain the crude peptide, which can then be purified by HPLC.
Mitigating Side Reactions: Best Practices
While Z-Arg(Tos)-OH is a robust reagent, awareness of potential side reactions is crucial for ensuring high purity of the final peptide.
-
Tryptophan Modification: During the final acidolytic cleavage, the cleaved tosyl group can reattach to the indole side chain of tryptophan. This can be suppressed by using scavengers like thioanisole in the cleavage cocktail.[11]
-
Incomplete Deprotection: The tosyl group requires strong acidic conditions for complete removal. Inadequate cleavage time or acid strength can result in incomplete deprotection.
-
Racemization: While less common with urethane-protected amino acids like Z-Arg(Tos)-OH, racemization can occur during the activation step. The use of additives like HOBt or Oxyma can help to suppress this side reaction.
Conclusion and Future Perspectives
Z-Arg(Tos)-OH·CHA remains a valuable and reliable building block for the synthesis of arginine-containing peptides, particularly in liquid-phase and Boc-based solid-phase strategies. Its well-defined chemical properties and the distinct roles of the Z, Tos, and CHA moieties provide a robust framework for navigating the complexities of peptide synthesis. A thorough understanding of its comparative advantages, potential side reactions, and optimized protocols, as outlined in this guide, will empower researchers to confidently and efficiently synthesize high-quality peptides for a wide range of applications in research and drug development. The continued development of novel protecting groups and cleavage strategies will further refine the tools available to peptide chemists, but the foundational principles established through the use of reagents like Z-Arg(Tos)-OH·CHA will undoubtedly endure.
References
- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. Cyclohexylamine - Wikipedia [en.wikipedia.org]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. peptide.com [peptide.com]
An In-Depth Technical Guide to the Synthesis and Purification of Z-Arg(Tos)-OH.CHA
This guide provides a comprehensive overview of the synthesis and purification of Nα-Benzyloxycarbonyl-Nω-tosyl-L-arginine cyclohexylamine salt (Z-Arg(Tos)-OH.CHA), a critical protected amino acid derivative for peptide synthesis.[1][2] This document is intended for researchers, chemists, and professionals in drug development who require a detailed, field-proven understanding of the methodologies involved.
Introduction: The Strategic Importance of this compound
In the intricate field of peptide synthesis, the precise assembly of amino acids into a defined sequence is paramount. Arginine, with its strongly basic and nucleophilic guanidinium side chain, presents a significant challenge that necessitates robust protection strategies to prevent unwanted side reactions.[3] this compound is a strategically designed intermediate that addresses this challenge through orthogonal protection:
-
Nα-Benzyloxycarbonyl (Z or Cbz) Group: Protects the alpha-amino group.[4][5] Introduced by Bergmann and Zervas, the Z group is stable under many coupling conditions but can be effectively removed by catalytic hydrogenation.[5][6]
-
Nω-Tosyl (Tos) Group: Protects the guanidino side chain, reducing its basicity and preventing side reactions.[7] This group is highly stable and typically requires strong acidic conditions, such as anhydrous hydrogen fluoride (HF), for removal, making it suitable for Boc-based solid-phase peptide synthesis (SPPS).[3]
-
Cyclohexylamine (CHA) Salt: The formation of the CHA salt serves a crucial practical purpose. It converts the often-oily or difficult-to-handle free acid into a stable, crystalline solid.[8] This greatly simplifies purification by recrystallization, improves shelf-life, and ensures easier handling and weighing.
This dual-protection and salt formation strategy makes this compound a reliable and widely used building block in the synthesis of complex peptides.[1]
Synthesis Pathway: From L-Arginine to this compound
The synthesis is a multi-step process that requires careful control of reaction conditions to ensure high yield and purity. The overall workflow involves the sequential protection of the alpha-amino and guanidino groups, followed by salt formation.
Diagram of the Synthesis Workflow
References
- 1. Page loading... [guidechem.com]
- 2. Z-Arg(tos)-OH | C21H26N4O6S | CID 3010416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. Z-Arg-OH.HCl | 56672-63-0 | Benchchem [benchchem.com]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to the Solubility of Z-Arg(Tos)-OH.CHA in Organic Solvents
Abstract
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the solubility of Nα-benzyloxycarbonyl-Nω-tosyl-L-arginine cyclohexylammonium salt (Z-Arg(Tos)-OH.CHA). As a critical reagent in peptide synthesis, understanding its solubility profile in various organic solvents is paramount for optimizing reaction conditions, ensuring high coupling efficiency, and preventing aggregation. This guide provides a detailed analysis of the physicochemical properties of this compound, a summary of its solubility in common organic solvents, a robust, field-proven experimental protocol for determining its solubility, and an exploration of the theoretical underpinnings of its solubility behavior.
Introduction: The Critical Role of this compound in Peptide Synthesis
This compound is a widely utilized protected amino acid derivative in both solution-phase and solid-phase peptide synthesis (SPPS).[1] The benzyloxycarbonyl (Z) group protects the α-amino group, while the tosyl (Tos) group shields the side-chain guanidinium function of arginine. The inclusion of a cyclohexylammonium (CHA) salt is a deliberate chemical modification designed to improve the handling and solubility of the parent molecule, which can be challenging due to its zwitterionic nature.[2][3]
In the intricate process of peptide synthesis, the solubility of the activated amino acid is a critical determinant of success. Poor solubility can lead to incomplete coupling reactions, resulting in deletion sequences and challenging purification steps. Therefore, a thorough understanding of the solubility of this compound in commonly used solvents is not merely academic but a practical necessity for any scientist working in this field.
Physicochemical Properties of this compound
To understand the solubility of this compound, we must first consider its molecular structure and resulting physicochemical properties.
| Property | Value | Source |
| Chemical Name | Nα-benzyloxycarbonyl-Nω-tosyl-L-arginine cyclohexylammonium salt | [4] |
| CAS Number | 29388-62-3 | [4] |
| Molecular Formula | C27H39N5O6S | [4] |
| Molecular Weight | 561.70 g/mol | [4] |
| Appearance | White to off-white powder | [5] |
The molecule possesses several key features that dictate its solubility:
-
Aromatic Rings: The benzyloxycarbonyl and tosyl groups contain aromatic rings, which can participate in π-π stacking interactions and contribute to solubility in aromatic and some polar aprotic solvents.
-
Polar Groups: The molecule has multiple polar functional groups, including the carbamate, sulfonamide, and the guanidinium group, which are capable of hydrogen bonding. This suggests an affinity for polar solvents.
-
Ionic Character: The cyclohexylammonium salt introduces an ionic component, which can enhance solubility in more polar solvents capable of solvating ions.
-
Alkyl Chains: The arginine side chain and the cyclohexylammonium counter-ion provide non-polar character, which may contribute to solubility in less polar organic solvents.
Solubility Profile of this compound in Organic Solvents
While comprehensive, quantitative solubility data for this compound is not extensively published in a single source, we can compile a qualitative and semi-quantitative profile based on available data for closely related compounds and general knowledge in peptide chemistry. Polar aprotic solvents are generally the most effective for dissolving protected amino acids for SPPS.[6]
| Solvent | Chemical Class | Expected Solubility | Notes and Observations |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | High | Commonly used in SPPS, and protected amino acids are generally very soluble. A related compound, Boc-Arg(Boc)2-OH, has a reported solubility of ~30 mg/mL.[7] |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | High | Another common SPPS solvent, often used for difficult sequences due to its excellent solvating properties.[8] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | A strong polar aprotic solvent. A related compound, Boc-Arg(Boc)2-OH, has a reported solubility of ~30 mg/mL.[7] |
| Dichloromethane (DCM) | Chlorinated | Moderate to Low | Less polar than DMF and NMP. While used in SPPS, the solubility of highly polar protected amino acids can be limited. |
| Tetrahydrofuran (THF) | Ether | Low | Generally not a good solvent for highly polar, protected amino acids. |
| Methanol (MeOH) | Polar Protic | Moderate | The protic nature can interact with the polar groups, leading to moderate solubility. |
| Ethyl Acetate (EtOAc) | Ester | Low | A moderately polar solvent, but typically not sufficient to dissolve complex protected amino acids. A related compound, Tos-Arg-OH, is reported to be soluble in Ethyl Acetate.[9] |
Disclaimer: The expected solubility ratings are based on general principles and data from analogous compounds. For precise quantitative data, experimental determination is strongly recommended, as outlined in the following section.
Experimental Protocol for Determining the Solubility of this compound
For researchers requiring precise solubility data, the shake-flask method is the gold standard for determining equilibrium solubility.[10] This protocol provides a self-validating system to generate reliable and reproducible data.
Principle
An excess of the solid solute (this compound) is agitated in the solvent of interest at a constant temperature for a sufficient period to reach equilibrium. The saturated solution is then separated from the undissolved solid, and the concentration of the solute in the solution is determined analytically.
Materials and Equipment
-
This compound (high purity)
-
Organic solvents of interest (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Methodology
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a pre-weighed vial. The amount should be visibly more than what is expected to dissolve.
-
Record the exact weight of the added solid.
-
Add a precise volume (e.g., 2.00 mL) of the chosen organic solvent to the vial.
-
-
Equilibration:
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, with 48-72 hours being ideal to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a syringe.
-
Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to avoid artificially high results.
-
-
Quantification:
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent.
-
Analyze the standard solutions using a suitable analytical method (e.g., HPLC with UV detection at a wavelength where the compound absorbs, such as 254 nm) to generate a calibration curve.
-
Dilute the filtered sample solution with the solvent as necessary to fall within the linear range of the calibration curve.
-
Analyze the diluted sample solution and determine its concentration by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the original concentration of the saturated solution, accounting for any dilutions made.
-
The resulting concentration is the solubility of this compound in the tested solvent at the specified temperature, typically expressed in mg/mL or g/L.
-
Diagram of the Experimental Workflow
Caption: Workflow for the experimental determination of solubility using the shake-flask method.
Causality of Experimental Choices and Field-Proven Insights
The choice of the shake-flask method is deliberate; it measures thermodynamic solubility , which is the true equilibrium solubility. This is distinct from kinetic solubility , which is often measured in high-throughput screening and can overestimate the true solubility. For optimizing robust chemical processes like peptide synthesis, thermodynamic solubility is the more relevant and reliable parameter.
The 24-72 hour equilibration time is crucial because dissolution can be a slow process, especially for complex molecules. Shorter times may not reflect the true equilibrium state. Similarly, the use of a 0.22 µm filter is critical to ensure that no fine, undissolved particles are carried over into the analytical sample, which would lead to an overestimation of solubility.
From a practical standpoint in peptide synthesis, knowing the precise solubility allows for the preparation of concentrated stock solutions of the protected amino acid. This is particularly important in automated peptide synthesizers where vial volumes are limited. Furthermore, ensuring the amino acid remains fully dissolved during the activation and coupling steps is key to preventing reactor and tubing blockages and ensuring a high-quality final peptide product.
Logical Relationships in Solubility
The solubility of a compound like this compound is governed by a balance of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The principle of "like dissolves like" is a useful starting point.
Caption: Factors influencing the solubility of this compound in different solvent types.
This diagram illustrates that the high polarity and ionic nature of this compound lead to strong interactions with polar aprotic solvents, resulting in high solubility. The interactions with other solvent types are less favorable, leading to lower solubility.
Conclusion
While a comprehensive public database of quantitative solubility for this compound is lacking, this guide provides a robust framework for understanding and determining its solubility profile. The physicochemical properties of the molecule strongly suggest high solubility in polar aprotic solvents like DMF and NMP, which are the workhorses of peptide synthesis. For applications requiring precise solubility data, the detailed experimental protocol provided herein offers a reliable method for in-house determination. By understanding the principles governing its solubility and employing rigorous experimental techniques, researchers can effectively utilize this compound to achieve successful and efficient peptide synthesis.
References
- 1. Z-ARG(TOS)-OH CHA | 29388-62-3 [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Page loading... [wap.guidechem.com]
- 5. Z-Arg(Tos)-OH·CHA,13650-38-9_成都傲飞生物化学品有限责任公司 [afbiochem.com.cn]
- 6. researchgate.net [researchgate.net]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 9. TOS-ARG-OH | 1159-15-5 [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
A Spectroscopic Guide to the Characterization of Nα-benzyloxycarbonyl-Nω-tosyl-L-arginine Cyclohexylamine Salt (Z-Arg(Tos)-OH.CHA)
Introduction
In the field of peptide synthesis, the chemical fidelity of protected amino acid building blocks is paramount. Nα-benzyloxycarbonyl-Nω-tosyl-L-arginine cyclohexylamine salt (Z-Arg(Tos)-OH.CHA) is a critical reagent, providing the L-arginine residue with two key protecting groups: a benzyloxycarbonyl (Z) group on its α-amino function and a tosyl (Tos) group on its ω-guanidino function. The use of a cyclohexylamine (CHA) salt enhances the compound's stability and handling properties. Rigorous analytical characterization is essential to confirm the identity, purity, and structural integrity of this reagent before its use in solid-phase or solution-phase peptide synthesis.
This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound, including Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. The protocols and interpretations detailed herein are grounded in established principles and data from analogous structures, offering researchers a validated framework for quality control and structural verification.
Molecular Structure and Components
The compound is an acid-base salt formed between the protected amino acid Z-Arg(Tos)-OH and the organic base cyclohexylamine. Understanding this composite structure is key to interpreting the spectroscopic data, as signals from both components will be present.
Z-Arg(Tos)-OH.CHA stability and storage conditions
An In-depth Technical Guide to the Stability and Storage of Z-Arg(Tos)-OH.CHA
For Researchers, Scientists, and Drug Development Professionals
Nα-Benzyloxycarbonyl-Nω-tosyl-L-arginine cyclohexylammonium salt (this compound) is a critical raw material in the synthesis of therapeutic peptides and other specialized organic molecules. Its purity and stability are paramount to ensuring the desired outcome of complex synthetic pathways. This guide provides a comprehensive overview of the chemical properties of this compound, with a focus on the factors influencing its stability and the optimal conditions for its storage and handling. By understanding the interplay of its constituent parts—the Z and Tosyl protecting groups and the cyclohexylamine counter-ion—researchers can mitigate degradation risks and ensure the integrity of this vital reagent.
Introduction: The Critical Role of this compound in Synthesis
This compound is a protected amino acid derivative widely employed in solid-phase and solution-phase peptide synthesis.[1][2] The arginine side chain's guanidinium group is highly basic, necessitating robust protection during peptide chain elongation to prevent unwanted side reactions.[3] This is achieved through the tosyl (Tos) group, a well-established protecting group for arginine.[2] The α-amino group is protected by the benzyloxycarbonyl (Z or Cbz) group, which is stable during peptide bond formation and can be selectively removed under specific conditions.[4] The presence of the cyclohexylamine (CHA) counter-ion enhances the compound's stability and solubility, making it easier to handle and purify.[1]
This guide will delve into the chemical intricacies of this compound, providing a framework for its effective management in a laboratory or manufacturing setting.
Chemical Structure and Properties
A thorough understanding of the molecular structure of this compound is fundamental to appreciating its stability profile.
Caption: Figure 1: Chemical Structure of this compound
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 29388-62-3 | [4] |
| Molecular Formula | C27H39N5O6S | [4] |
| Molecular Weight | 561.69 g/mol | [4] |
| Appearance | White to off-white powder | [1] |
| Purity (typical) | ≥99% (HPLC) | [5] |
Core Principles of Stability
The stability of this compound is governed by the interplay of several factors, each of which can contribute to its degradation if not properly controlled.
Caption: Figure 2: Key Factors Affecting Stability
The Protective Moieties: Z and Tosyl Groups
The benzyloxycarbonyl (Z) group is known for its stability under the conditions of peptide synthesis.[4] However, it is susceptible to cleavage by catalytic hydrogenolysis.[4] While this is a controlled deprotection method, inadvertent exposure to catalytic metals and a hydrogen source can lead to premature deprotection.
The tosyl (Tos) group provides robust protection for the guanidinium function of arginine.[2] Its removal typically requires strong acidic conditions, such as treatment with liquid hydrogen fluoride (HF), which are not encountered during standard storage.[6]
The Role of the Cyclohexylamine (CHA) Salt
The formation of a salt with cyclohexylamine serves a dual purpose. Firstly, it neutralizes the acidic carboxylic acid group, which can enhance the overall stability of the molecule by preventing potential intramolecular reactions. Secondly, the CHA salt often improves the crystallinity and handling characteristics of the amino acid derivative, making it a free-flowing solid that is less prone to hygroscopicity compared to the free acid.[1]
Potential Degradation Pathways
While this compound is a relatively stable compound under optimal conditions, several degradation pathways can be initiated by improper storage or handling.
-
Hydrolysis: The presence of moisture can lead to the slow hydrolysis of the cyclohexylamine salt, liberating the free acid. More severe hydrolytic conditions could potentially cleave the carbamate linkage of the Z-group or the sulfonamide bond of the Tos-group, although these are generally more resistant.
-
Photodegradation: Exposure to UV light can potentially lead to the degradation of the aromatic moieties within the Z and Tos groups.
-
Thermal Degradation: Elevated temperatures accelerate all degradation processes. While a specific melting point is not always reported due to decomposition, prolonged exposure to heat should be avoided.
Recommended Storage and Handling Protocols
Adherence to stringent storage and handling protocols is essential for preserving the integrity of this compound.
Table 2: Recommended Storage Conditions
| Condition | Recommendation | Rationale | Source |
| Temperature | -20°C for long-term storage. 2-8°C for short-term storage. | Minimizes the rate of chemical degradation. | [7] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Reduces the risk of oxidative degradation and reaction with atmospheric moisture. | - |
| Light | Store in a dark, light-resistant container. | Prevents potential photochemical degradation. | [5] |
| Moisture | Keep in a tightly sealed container in a dry environment. Use of a desiccant is recommended. | Prevents hydrolysis of the salt and protecting groups. | [7] |
Handling Procedures
-
Equilibration: Before opening, allow the container of this compound to warm to room temperature in a desiccator. This prevents condensation of atmospheric moisture onto the cold powder, which can significantly compromise its long-term stability.[7]
-
Weighing: Perform weighing in a controlled environment with low humidity. Minimize the time the container is open.
-
Inert Gas Blanket: After dispensing the desired amount, it is good practice to flush the container with a dry, inert gas before sealing.
-
Solutions: If preparing solutions, use anhydrous solvents for non-aqueous applications. For aqueous solutions, use sterile buffers, ideally in the pH range of 5-6, and use the solution as quickly as possible.[5] Avoid repeated freeze-thaw cycles of solutions by preparing and storing aliquots.[5][7]
Quality Control and Stability Assessment
Regular assessment of the purity of this compound is crucial, especially for long-term stored materials.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Stabilization of zwitterionic structures of amino acids (Gly, Ala, Val, Leu, Ile, Ser and Pro) by ammonium ions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Z-ARG(TOS)-OH CHA | 29388-62-3 [chemicalbook.com]
- 4. Z-Arg(Tos)-OH·CHA,13650-38-9_成都傲飞生物化学品有限责任公司 [afbiochem.com.cn]
- 5. Z-Arg(tos)-OH | C21H26N4O6S | CID 3010416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Stereoisomeric Effects of Diammoniumcyclohexane Counterions on the Self-Assembly of Amino Acid-Based Surfactants - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stereoisomeric Effects of Diammoniumcyclohexane Counterions on the Self-Assembly of Amino Acid-Based Surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: Strategic Incorporation of Z-Arg(Tos)-OH.CHA in Manual Peptide Synthesis
Abstract
The incorporation of arginine into peptide sequences presents unique challenges due to the high basicity and nucleophilicity of its guanidino side chain. Nα-Z-Nω-tosyl-L-arginine (Z-Arg(Tos)-OH), supplied as a cyclohexylamine (CHA) salt for enhanced stability, is a classic derivative primarily utilized in Boc-based solid-phase peptide synthesis (SPPS) and solution-phase strategies. This guide provides an in-depth analysis of the chemistry behind Z-Arg(Tos)-OH.CHA, explains the causality for specific protocol steps, and delivers field-proven methodologies for its successful incorporation. We will address critical aspects from the liberation of the free acid from its CHA salt to optimized coupling strategies that mitigate δ-lactam formation, and finally, the stringent deprotection requirements for the tosyl group.
Introduction: The Rationale for Z-Arg(Tos)-OH
In the landscape of peptide synthesis, arginine is a residue of critical importance for the biological function of many peptides, including cell-penetrating peptides (CPPs) and various APIs.[1] However, its synthesis is non-trivial. The guanidino side chain must be protected to prevent side reactions and facilitate solubility.[1]
The Z-Arg(Tos)-OH derivative employs two foundational protecting groups:
-
Nα-Carbobenzoxy (Z or Cbz): Introduced by Bergmann and Zervas in 1932, the Z-group is a robust urethane-type protecting group for the alpha-amino terminus.[2][3] It is stable to the acidic conditions used for Boc deprotection, making it a cornerstone of orthogonal protection schemes in Boc-SPPS and fragment condensation.[3][4] Its removal typically requires catalytic hydrogenation or strong acids.[3][4]
-
Nω-Tosyl (Tos): The p-toluenesulfonyl group is a highly stable protecting group for the arginine side chain. Its strong electron-withdrawing nature significantly reduces the nucleophilicity of the guanidino group, thereby preventing its interference during coupling. However, its stability necessitates harsh cleavage conditions, typically involving anhydrous hydrogen fluoride (HF) or trifluoromethanesulphonic acid (TFMSA).[1][5][6]
The compound is often supplied as a cyclohexylamine (CHA) salt (this compound) to improve its shelf-life and handling characteristics as a crystalline solid. This salt form requires a specific pre-activation step to liberate the free carboxylic acid before it can be used in a coupling reaction.
Physicochemical Properties & Handling
Proper handling and storage are paramount for maintaining the integrity of the amino acid derivative.
| Property | Value |
| Chemical Name | Nα-Carbobenzoxy-Nω-tosyl-L-arginine cyclohexylamine salt |
| CAS Number | 29388-62-3[7] |
| Molecular Formula | C27H39N5O6S[7] |
| Molecular Weight | 561.69 g/mol [7] |
| Appearance | White to off-white crystalline powder |
| Storage | Store at room temperature (15-25°C), desiccated. |
| Solubility | Sparingly soluble in DCM; requires DMF for good solubilization. |
The Core Challenge: δ-Lactam Formation
The most significant side reaction during the activation of arginine for coupling is the intramolecular cyclization to form a δ-lactam.[1][8] This process occurs when the activated carboxylic acid is attacked by the terminal nitrogen of the side-chain guanidino group, forming a stable six-membered ring.[1] This side reaction consumes the activated amino acid, leading to deletion sequences in the final peptide.[8] While the Tosyl group reduces the likelihood of this side reaction compared to less robust groups like Pbf, the risk remains, especially during slow coupling reactions or extended pre-activation times.[1][8]
Caption: Pathway of Arginine activation leading to either desired coupling or δ-lactam formation.
Pre-Coupling Protocol: Liberation of the Free Acid
The CHA salt must be neutralized to yield the free carboxylic acid (Z-Arg(Tos)-OH) prior to activation and coupling. Attempting to use the salt directly will result in failed coupling.
Methodology: Aqueous Acid Wash
-
Dissolution: Dissolve the this compound salt in a suitable organic solvent mixture. A common choice is ethyl acetate (EtOAc), though other solvents like dichloromethane (DCM) can be used depending on subsequent steps.
-
Acidification: Transfer the solution to a separatory funnel and wash it with a cold, dilute aqueous acid solution, such as 1 M HCl or 5% citric acid. Perform this wash 2-3 times to ensure complete conversion of the carboxylate salt to the free carboxylic acid.
-
Water Wash: Wash the organic layer with brine (saturated aqueous NaCl solution) to remove residual acid and water.
-
Drying: Dry the organic layer over an anhydrous drying agent, such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure (rotoevaporation) to yield Z-Arg(Tos)-OH as a solid or viscous oil.
-
Verification: The resulting free acid should be promptly used in the coupling reaction. It is common practice to place the dried product under high vacuum for at least one hour to remove all traces of solvent.
Manual Coupling Protocol (Boc-SPPS Context)
This protocol assumes the synthesis is proceeding via a manual Boc-SPPS strategy on a suitable resin (e.g., Merrifield or PAM resin) and that the N-terminus of the resin-bound peptide has been deprotected (TFA treatment) and neutralized (DIEA treatment).[6]
Reagent Stoichiometry and Preparation
| Reagent | Equivalents (vs. Resin Capacity) | Purpose |
| Resin-Bound Peptide | 1.0 | Solid support with free N-terminal amine |
| Z-Arg(Tos)-OH (Free Acid) | 2.0 - 3.0 | Amino acid to be coupled |
| Coupling Reagent (e.g., DIC) | 2.0 - 3.0 | Carboxylic acid activator |
| Additive (e.g., HOBt) | 2.0 - 3.0 | Racemization suppressant & rate enhancer |
| Solvent (DMF) | 10-15 mL per gram of resin | Reaction medium |
| Base (DIEA) | Optional, for in-situ neutralization | Neutralizes TFA salt of peptide amine |
Experimental Workflow: DIC/HOBt Activation
This method is a reliable and cost-effective choice for coupling Z-Arg(Tos)-OH.
-
Resin Preparation: Ensure the resin-bound peptide with the free N-terminal amine is swollen in DMF in the reaction vessel and has been neutralized.
-
Activation Solution: In a separate vial, dissolve Z-Arg(Tos)-OH (2-3 eq.) and HOBt (2-3 eq.) in a minimal amount of DMF.
-
Initiate Activation: Add DIC (2-3 eq.) to the activation solution and vortex for 1-2 minutes. Crucially, do not allow for extended pre-activation (>5 minutes) to minimize δ-lactam formation.[8] The solution may become cloudy as diisopropylurea begins to form.
-
Coupling: Immediately add the activation mixture to the reaction vessel containing the resin.
-
Reaction: Agitate the reaction vessel using a shaker or manual swirling for 2-4 hours at room temperature.
-
Monitoring: Perform a qualitative test (e.g., Kaiser test or TNBS test) to monitor for the disappearance of the free primary amine. If the test is positive after 2 hours, the coupling is incomplete.
-
Recoupling (if necessary): If the coupling is incomplete, drain the vessel, wash with DMF, and repeat the coupling procedure with a freshly prepared activation solution.
-
Washing: Once the coupling is complete (negative Kaiser test), drain the reaction solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove excess reagents and byproducts.
-
Capping (Optional): If a small amount of unreacted amine remains, it can be capped using a solution of acetic anhydride and DIEA in DMF to prevent the formation of deletion peptides.
Caption: Manual coupling workflow for Z-Arg(Tos)-OH using DIC/HOBt activation.
Deprotection Strategy
The Z/Tos protection scheme is not fully orthogonal in the modern sense and requires specific, often harsh, conditions for cleavage.
Nα-Z Group Removal
The Z-group is stable to the TFA used in Boc-SPPS. Therefore, Z-Arg(Tos)-OH is typically used for specific applications:
-
As the N-terminal residue of a peptide, where the Z-group remains on the final product.
-
In fragment condensation , where a Z-protected peptide fragment is synthesized and then deprotected in solution before being coupled to another fragment.
-
As the C-terminal residue attached to the resin, where the Z-group is removed along with the side-chain protecting groups in the final cleavage step.
On-resin removal is possible with reagents like HBr in acetic acid , but this is highly corrosive and can degrade both the peptide and many common solid supports. Catalytic hydrogenation (e.g., H₂/Pd) is not feasible in standard SPPS setups.
Final Cleavage: Tosyl Group Removal
The Tosyl group is exceptionally stable and requires strong acidolysis for removal. The standard method for peptides synthesized on supports like Merrifield resin is treatment with anhydrous Hydrogen Fluoride (HF) .
Standard HF Cleavage Cocktail:
-
Reagent: Anhydrous HF
-
Scavengers: Anisole (cresol or thioanisole is critical if Trp is present to prevent reattachment of the cleaved Tos group).[9]
-
Temperature: 0 °C
-
Time: 1-2 hours
WARNING: Anhydrous HF is extremely toxic, corrosive, and requires a specialized Teflon apparatus and extensive safety precautions.
An alternative, though still very strong, acid is Trifluoromethanesulfonic acid (TFMSA) , often referred to as the "low-HF" system.[5] This method can also effectively cleave the Tos group when used in a cocktail with TFA and scavengers.
References
- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. peptide.com [peptide.com]
- 7. Z-ARG(TOS)-OH CHA | 29388-62-3 [chemicalbook.com]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. peptide.com [peptide.com]
Application Note: Protocols for the Automated Synthesis of Peptides Containing Z-Arg(Tos)-OH
Abstract
The incorporation of arginine into synthetic peptides requires robust side-chain protection to prevent undesirable reactions. Nα-Benzyloxycarbonyl-Nω-tosyl-L-arginine (Z-Arg(Tos)-OH) is a derivative valued for specific applications where the N-terminal Z-group is desired in the final peptide or when Boc-based strategies are employed. However, its use in modern automated solid-phase peptide synthesis (SPPS), which predominantly relies on Fmoc chemistry, presents unique challenges. These include the compound's typical formulation as a cyclohexylammonium (CHA) salt and the distinct chemical properties of the Z and Tos protecting groups. This document provides a comprehensive guide with detailed protocols for the effective and reliable incorporation of Z-Arg(Tos)-OH into peptide sequences using automated synthesizers. We address the critical pre-synthesis conversion of the CHA salt, optimized coupling parameters, and post-synthesis cleavage considerations.
Introduction: The Strategic Use of Z-Arg(Tos)-OH in Peptide Synthesis
Solid-phase peptide synthesis (SPPS) is a cornerstone of biochemical and pharmaceutical research, enabling the routine construction of complex peptides.[1][2] The choice of protecting groups is fundamental to a successful synthesis, ensuring that reactive moieties are masked until their specific removal is intended.[3][4]
Z-Arg(Tos)-OH.CHA is a uniquely protected arginine derivative comprising three key features:
-
Nα-Benzyloxycarbonyl (Z) Group: A classic amine protecting group, the Z-group is stable to the basic conditions used for Fmoc removal and the mild acidic conditions for Boc removal.[5] Its cleavage requires harsher conditions, such as strong acid (e.g., HBr/AcOH) or catalytic hydrogenation, making it non-orthogonal to standard Fmoc-SPPS deprotection cycles.[5][6] Its primary use in automated SPPS is within Boc-based strategies or for synthesizing peptides where the N-terminal Z-group is a required final modification.
-
Nω-Tosyl (Tos) Group: This sulfonyl-based group protects the arginine side-chain guanidinium function. The Tos group is highly stable and requires strong acidolysis, typically with anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for removal.[6][7] This makes it compatible with final cleavage steps in Boc-SPPS.
-
Cyclohexylammonium (CHA) Salt: Many amino acid derivatives are supplied as dicyclohexylammonium (DCHA) or cyclohexylammonium (CHA) salts to improve their crystalline nature, stability, and shelf-life.[8] However, the carboxyl group must be converted to its free acid form to be activated for peptide coupling.[8]
This guide focuses on integrating this specialized building block into automated SPPS workflows, with a primary emphasis on its application within a Boc-based strategy, where its protecting group scheme is most compatible.
Critical Pre-Synthesis Protocol: CHA Salt to Free Acid Conversion
Automated synthesizers are programmed to handle free-acid amino acids. The presence of the CHA salt will prevent the activation of the carboxyl group, leading to complete coupling failure. Therefore, the CHA salt must be quantitatively removed before dissolving the amino acid for use in the synthesizer.
Rationale: The coupling reaction, typically mediated by reagents like HATU or HBTU, requires a deprotonated carboxylate anion to initiate the activation process.[9][10] The CHA salt form is unreactive. The following liquid-liquid extraction protocol is recommended for converting the salt to the required free acid.
Protocol 2.1: Free Acid Generation from this compound
-
Suspension: Suspend the this compound salt in a suitable organic solvent, such as ethyl acetate (EtOAc) or methyl tert-butyl ether (MTBE), at a concentration of approximately 0.1 M (e.g., 1 gram of salt in 15-20 mL of solvent).
-
Acidification: Add 10% aqueous phosphoric acid (H₃PO₄) dropwise while stirring until the solid completely dissolves and two clear phases are visible.[8] The pH of the lower aqueous phase should be between 2 and 3. Note: Do not use hydrochloric acid (HCl), as it can form an insoluble chloride salt with the cyclohexylamine.
-
Phase Separation: Transfer the mixture to a separatory funnel. Separate the lower aqueous phase.
-
Washing: Wash the organic phase sequentially with:
-
One portion of 10% aqueous H₃PO₄.
-
Three portions of deionized water. The pH of the final aqueous wash should be ≥4.[8]
-
-
Drying: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter to remove the drying agent, and evaporate the solvent in vacuo.
-
Final Product: The resulting product, Z-Arg(Tos)-OH, will likely be an oil or a foam. Dry it thoroughly under high vacuum to remove residual solvents before use. Confirm purity via TLC or LC-MS if necessary.
Automated Synthesizer Protocols & Parameters
The following protocols assume a Boc-based SPPS strategy on an automated synthesizer. The key to success is ensuring efficient activation and coupling of the sterically hindered Z-Arg(Tos)-OH residue.
Reagent Preparation and Recommendations
Proper reagent preparation is crucial for achieving high coupling efficiency.
| Reagent | Preparation | Rationale & Notes |
| Z-Arg(Tos)-OH | Dissolve the free acid in fresh, anhydrous N,N-Dimethylformamide (DMF) to a final concentration of 0.2–0.5 M. | Ensure the amino acid is fully dissolved. Gentle warming may be required. Use immediately after preparation. |
| Coupling Reagent | Prepare a 0.5 M solution of HATU in DMF. | HATU is highly effective, promoting rapid activation and minimizing racemization through the formation of a reactive OAt-active ester.[11][12] |
| Base | Use N,N-Diisopropylethylamine (DIPEA) at a concentration of 2 M in DMF. | A non-nucleophilic base is required to deprotonate the carboxylic acid without causing unwanted side reactions.[9][10] |
| Deprotection Agent | 40-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM). | Standard reagent for the removal of the Nα-Boc group in each cycle.[13] |
| Neutralization Agent | 5-10% DIPEA in DMF or DCM. | Required to neutralize the protonated N-terminal amine after TFA treatment, preparing it for the next coupling step.[3] |
Automated Synthesis Workflow for Z-Arg(Tos)-OH Incorporation
The following diagram outlines the key steps in a single cycle for coupling Z-Arg(Tos)-OH onto a growing peptide chain on the solid support.
Caption: Automated SPPS workflow for a single coupling cycle of Z-Arg(Tos)-OH.
Detailed Synthesizer Cycle Parameters
This protocol outlines a robust cycle for coupling Z-Arg(Tos)-OH. Due to the steric hindrance of both the Z and Tos groups, extended coupling times and a potential double-coupling strategy are recommended to ensure the reaction proceeds to completion.[14]
| Step | Operation | Reagent/Solvent | Duration | Repeats | Notes |
| 1 | Swelling/Wash | DMF | 2 min | 3x | Ensures resin is properly solvated for reaction. |
| 2 | Boc Deprotection | 40% TFA in DCM | 1 min + 15 min | 1x + 1x | The first wash removes residual DMF, followed by the main deprotection step. |
| 3 | Washing | DCM | 1 min | 3x | Removes residual TFA. |
| 4 | Washing | DMF | 1 min | 3x | Prepares resin for neutralization and coupling. |
| 5 | Neutralization | 10% DIPEA in DMF | 2 min | 2x | Converts the N-terminal ammonium trifluoroacetate salt to the free amine.[3] |
| 6 | Washing | DMF | 1 min | 3x | Removes excess base. |
| 7 | Coupling | Pre-activated Z-Arg(Tos)-OH (4 eq.), HATU (3.9 eq.), DIPEA (8 eq.) | 60-120 min | 1-2x | Pre-activate for 2-5 mins before adding to the resin. A longer coupling time is critical. A second coupling (double coupling) is highly recommended. |
| 8 | Capping (Optional) | Acetic Anhydride/DIPEA in DMF | 10 min | 1x | Acetylates any unreacted free amines to prevent the formation of deletion sequences. |
| 9 | Final Wash | DMF | 1 min | 3x | Removes excess reagents and byproducts, preparing the resin for the next cycle. |
Self-Validation: After the coupling cycle, it is advisable to take a small sample of the resin beads and perform a qualitative ninhydrin (Kaiser) test.[13] A negative result (yellow beads) indicates that all free amines have reacted and the coupling was successful. If the test is positive (blue/purple beads), a second coupling is mandatory.
Post-Synthesis Cleavage and Deprotection
Upon completion of the peptide sequence, the peptide must be cleaved from the resin, and all protecting groups must be removed. The Z and Tos groups are highly stable and require strong acidolysis.
-
Cleavage Cocktail: A typical cleavage cocktail for removing Z and Tos groups is anhydrous Hydrogen Fluoride (HF) . This procedure requires specialized laboratory equipment and stringent safety precautions.
-
Procedure: The peptide-resin is treated with HF, typically at 0°C for 1-2 hours, in the presence of scavengers like anisole or cresol to trap reactive carbocations.
-
Alternative: High-TFA cocktails containing trifluoromethanesulfonic acid (TFMSA) can also be effective for Tos group removal but may be less efficient for the Z-group.[7]
It is critical to understand that standard Fmoc-SPPS cleavage cocktails (e.g., TFA/TIS/H₂O) will not remove the Z or Tos protecting groups. The synthetic strategy must be planned from the beginning with the final strong-acid cleavage step in mind.
Troubleshooting
| Issue | Probable Cause | Recommended Solution |
| Incomplete Coupling (Positive Kaiser Test) | 1. Incomplete conversion of CHA salt. 2. Insufficient coupling time. 3. Peptide aggregation. | 1. Ensure the free acid conversion protocol was followed correctly. 2. Perform a second coupling for at least 60 minutes. 3. If aggregation is suspected, switch to a more effective solvent like N-Methyl-2-pyrrolidone (NMP). |
| Guanidinylation of N-terminus | A known side reaction where the free amine attacks the guanidinium carbon of the HATU reagent itself.[9][15] | This is more common with excess HATU or very slow couplings. Ensure correct stoichiometry and use fresh, high-quality reagents. Minimize pre-activation time before adding to the resin. |
| Low Yield After Cleavage | Inefficient cleavage of the highly stable Z and/or Tos groups. | Increase the HF cleavage time or temperature slightly (use caution). Ensure scavengers are fresh and used in sufficient quantity. |
References
- 1. jpt.com [jpt.com]
- 2. americanpeptidesociety.org [americanpeptidesociety.org]
- 3. peptide.com [peptide.com]
- 4. biosynth.com [biosynth.com]
- 5. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 6. peptide.com [peptide.com]
- 7. benchchem.com [benchchem.com]
- 8. bachem.com [bachem.com]
- 9. benchchem.com [benchchem.com]
- 10. youtube.com [youtube.com]
- 11. HATU - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. chemistry.du.ac.in [chemistry.du.ac.in]
- 14. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D [pubs.rsc.org]
Z-Arg(Tos)-OH.CHA in the synthesis of arginine-rich peptides
An In-Depth Guide to the Application of Z-Arg(Tos)-OH.CHA in the Synthesis of Arginine-Rich Peptides
For researchers, scientists, and drug development professionals, the synthesis of arginine-rich peptides presents a unique set of challenges. These peptides, which include cell-penetrating peptides (CPPs), antimicrobial peptides, and certain neuropeptides, are of immense therapeutic and research interest. Their high density of arginine residues is crucial for biological activity but complicates chemical synthesis. The strongly basic and nucleophilic nature of the arginine side-chain's guanidinium group necessitates robust protection to prevent side reactions and ensure high-purity products.
This technical guide provides a detailed exploration of Nα-Z-Nω-Tos-L-arginine cyclohexylamine salt (this compound), a key building block for incorporating arginine, particularly within the framework of Boc-based solid-phase peptide synthesis (SPPS). We will delve into the rationale for its use, provide a comparative analysis against other protecting groups, and offer detailed, field-proven protocols for its application, from initial coupling to final cleavage.
The Rationale for this compound
The choice of a protected amino acid is a critical decision that dictates the synthetic strategy. This compound offers a multi-faceted solution to the challenges of arginine chemistry:
-
Nα-Benzyloxycarbonyl (Z) Protection : The Z-group is a classic urethane-type protecting group. While most commonly associated with solution-phase synthesis, it finds utility in specific SPPS applications, particularly within Boc-based strategies where a different Nα-protecting group is occasionally needed for specific fragment condensations.[1][2]
-
Guanidino-Tosyl (Tos) Protection : The tosyl group is a robust, electron-withdrawing sulfonyl protector for the arginine side chain. Its stability is a key advantage, preventing unwanted side reactions like δ-lactam formation during the coupling step.[3][4] However, this stability necessitates the use of very strong acids, such as anhydrous hydrogen fluoride (HF), for its removal.[3][5][6]
-
Cyclohexylamine (CHA) Salt : The CHA salt form significantly improves the handling characteristics of the amino acid derivative. It renders the compound as a stable, crystalline solid with enhanced solubility in organic solvents used for synthesis, compared to the free acid.
Comparative Analysis of Arginine Side-Chain Protecting Groups
The selection of the side-chain protecting group is a trade-off between stability during synthesis and the mildness of final cleavage conditions. The tosyl group represents a choice for maximum stability, contrasting with more labile groups used in Fmoc chemistry.[3][7]
| Protecting Group | Nα-Chemistry | Cleavage Conditions | Key Advantages | Key Disadvantages |
| Tosyl (Tos) | Boc, Z | Anhydrous HF, TMSOTf[5][6] | Robust protection, prevents δ-lactam formation.[3][8] | Harsh cleavage can degrade sensitive peptides; released tosyl groups can modify Trp residues.[1][3] |
| Nitro (NO2) | Boc, Z | Anhydrous HF, Reduction (e.g., SnCl2)[1] | Very stable; useful for preparing protected fragments.[1] | Harsh removal can lead to ornithine formation.[1][3] |
| Pbf | Fmoc | TFA (1.5 - 3 hours)[3] | High acid lability allows for mild cleavage, reducing side reactions.[3] | Less stable than Tos; potential for sulfonyl transfer to Trp.[9] |
| Pmc | Fmoc | TFA (longer times than Pbf) | More acid labile than Mtr. | More prone to side reactions and reattachment to Trp compared to Pbf.[1] |
| Mtr | Fmoc | TFA/thioanisole[1] | More stable than Pmc/Pbf. | Requires stronger acid conditions than Pbf/Pmc for complete removal. |
Experimental Workflows and Protocols
The successful incorporation of Z-Arg(Tos)-OH requires careful execution of several key steps, from preparing the free acid to the final, harsh deprotection.
Caption: General workflow for using this compound in SPPS.
Protocol 1: Conversion of this compound to the Free Acid
Prior to coupling, the cyclohexylamine salt must be removed to liberate the free carboxylic acid.
Materials:
-
This compound
-
Ethyl acetate (EtOAc)
-
1 M Potassium bisulfate (KHSO₄) solution
-
Saturated sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a suitable volume of ethyl acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer three times with an equal volume of 1 M KHSO₄ solution to remove the cyclohexylamine.
-
Wash the organic layer once with an equal volume of brine to remove residual salts.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent.
-
Remove the solvent (EtOAc) under reduced pressure using a rotary evaporator to yield the free acid, Z-Arg(Tos)-OH, typically as a foam or viscous oil.
-
Confirm the removal of CHA and solvent by ¹H NMR if necessary. Use the resulting free acid immediately in the coupling reaction.
Protocol 2: Coupling Z-Arg(Tos)-OH in Boc-SPPS
This protocol describes a standard manual coupling cycle on a Boc-protected peptide-resin.
Materials:
-
Peptide-resin with a free N-terminal amine (e.g., after Boc deprotection)
-
Z-Arg(Tos)-OH (free acid from Protocol 1)
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (N,N'-Diisopropylcarbodiimide) / HOBt (1-Hydroxybenzotriazole)
-
Base: DIEA (N,N-Diisopropylethylamine)
-
Solvents: Anhydrous DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Kaiser test kit
Procedure:
-
Pre-activation (if using HBTU):
-
Pre-activation (if using DIC/HOBt):
-
In a separate vessel, dissolve Z-Arg(Tos)-OH (3 eq.) and HOBt (3 eq.) in DMF.
-
Add DIC (3 eq.) and allow the activation to proceed for 10-15 minutes.
-
-
Coupling:
-
Add the activated amino acid solution to the deprotected and neutralized peptide-resin.
-
Agitate the mixture at room temperature for 1-2 hours. For difficult couplings, the time can be extended.[8]
-
-
Monitoring:
-
Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.[10]
-
A positive test (blue beads) indicates incomplete coupling. A negative test (yellow/colorless beads) indicates completion.
-
-
Recoupling (if necessary):
-
If the Kaiser test is positive, drain the reaction vessel and repeat the coupling step with a freshly prepared activated amino acid solution. Double coupling is a common strategy for arginine incorporation.[11]
-
-
Washing:
-
Once the coupling is complete (negative Kaiser test), drain the coupling solution and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts. The resin is now ready for the next deprotection cycle.
-
Protocol 3: Final Cleavage and Deprotection (High HF Method)
This step removes the Tosyl side-chain protecting group and cleaves the peptide from the resin (e.g., Merrifield resin).
WARNING: Anhydrous Hydrogen Fluoride (HF) is extremely toxic, corrosive, and can cause severe, penetrating burns. This procedure must be performed ONLY in a specialized, HF-rated chemical fume hood using a dedicated HF cleavage apparatus by trained personnel with appropriate personal protective equipment (PPE).
Materials:
-
Dried peptide-resin
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers: Anisole, p-cresol, or thioanisole
-
HF cleavage apparatus
-
Cold diethyl ether
-
Centrifuge and tubes
Procedure:
-
Place the dried peptide-resin (e.g., up to 1 g) into the reaction vessel of the HF apparatus. Add a magnetic stir bar.
-
Add the scavenger cocktail. A common choice is p-cresol:p-thiocresol (1:1) or anisole. Anisole is crucial for preventing alkylation of sensitive residues.[5]
-
Cool the reaction vessel to 0 °C in an ice bath.
-
Carefully distill the required amount of anhydrous HF (typically 10 mL per gram of resin) into the reaction vessel.
-
Stir the mixture at 0-5 °C for 60-90 minutes. Peptides containing Arg(Tos) often require longer cleavage times, up to 2 hours.[5]
-
After the reaction is complete, remove the HF by vacuum distillation (follow the specific procedure for your apparatus).
-
Once the HF is removed, wash the resin-peptide mixture with cold diethyl ether to precipitate the crude peptide.
-
Filter to collect the crude peptide precipitate. A sintered glass funnel is suitable.
-
Wash the peptide pellet several more times with cold diethyl ether to remove residual scavengers.
-
Dry the crude peptide under vacuum to yield the final product, ready for purification.
Troubleshooting and Mitigation of Side Reactions
Even with robust protocols, side reactions can occur, particularly during the harsh final cleavage step.
Caption: Side reaction: Tosyl cation transfer to Tryptophan during cleavage.
Tosyl Group Transfer to Tryptophan
-
Problem : During HF cleavage, the released tosyl group can exist as a reactive electrophile (tosyl cation) that can alkylate the electron-rich indole ring of tryptophan residues.[1][3][9]
-
Solution :
-
Scavengers : The most effective solution is the inclusion of a "soft" nucleophile in the cleavage cocktail. Thioanisole is highly effective at quenching the tosyl cation.[1][7]
-
Tryptophan Protection : Synthesizing the peptide using Boc-Trp(For)-OH, where the indole nitrogen is protected by a formyl group, provides an additional layer of security against this side reaction.[1]
-
Incomplete Cleavage
-
Problem : The crude peptide yield is low, and analysis shows the presence of protected peptide fragments.
-
Solution : The Tosyl group is notoriously difficult to cleave.
-
Extend Reaction Time : For peptides with multiple Arg(Tos) residues, extend the HF cleavage time to 2 hours or more, while maintaining a low temperature (0 °C) to minimize degradation of other residues.[5][12]
-
Alternative Acids : In some cases, Trifluoromethanesulfonic acid (TFMSA) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf) can be used, though HF is most common for Tos removal.[6][13] Note that TFMSA alone is often insufficient for complete Tos deprotection.[6]
-
Methionine Oxidation
-
Problem : The thioether side chain of methionine can be oxidized to a sulfoxide during acidic cleavage.[9]
-
Solution : Include scavengers like dimethyl sulfide (DMS) in the cleavage cocktail. Alternatively, the oxidized peptide can sometimes be reduced back to the native form post-purification.[5][9]
Conclusion
This compound remains a valuable and robust reagent for the synthesis of arginine-rich peptides, especially within Boc-SPPS strategies where maximum side-chain stability is paramount. While its use necessitates a harsh final deprotection step with anhydrous HF, understanding the causality behind the protocol choices allows for the mitigation of potential side reactions. By employing carefully optimized coupling strategies, appropriate scavenger cocktails, and stringent safety protocols, researchers can successfully leverage the stability of the tosyl group to achieve high-purity arginine-rich peptides for a wide range of scientific applications.
References
- 1. peptide.com [peptide.com]
- 2. nbinno.com [nbinno.com]
- 3. benchchem.com [benchchem.com]
- 4. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 6. peptide.com [peptide.com]
- 7. Cleavage Cocktail for Peptides Containing Arg Residues (Reagent R) [langene.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
- 10. luxembourg-bio.com [luxembourg-bio.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Orthogonal Protection Strategies Involving Z-Arg(Tos)-OH.CHA
Introduction: The Imperative for Orthogonality in Advanced Peptide Synthesis
In the intricate discipline of peptide synthesis, the assembly of amino acids into a precise sequence is governed by the strategic use of protecting groups. These temporary modifications to reactive functional groups are essential to prevent unintended side reactions and ensure the fidelity of the peptide chain elongation.[1][2] The principle of orthogonal protection is the cornerstone of modern peptide chemistry, allowing for the selective removal of one class of protecting group under specific conditions without affecting others within the same molecule.[3] This layered control is paramount for the synthesis of complex peptides, including those with post-translational modifications, branches, or cyclic structures.[3]
Arginine, with its highly basic and nucleophilic guanidino side chain, presents a significant synthetic challenge. Effective protection of this functionality is critical to prevent side reactions throughout the synthesis. The Nα-benzyloxycarbonyl, Nω-tosyl-L-arginine cyclohexylammonium salt (Z-Arg(Tos)-OH.CHA) is a uniquely functionalized amino acid derivative designed for such complex syntheses. It incorporates two distinct protecting groups: the Nα-Z (benzyloxycarbonyl) group and the Nω-Tos (tosyl) group. The Z group is a classic amine protecting group removable by hydrogenolysis or strong acids, while the Tos group is a robust sulfonyl protection for the guanidino function, requiring strong acids like HF or TFMSA for cleavage.[1][2] This differential lability forms the basis of an effective orthogonal strategy, which this guide will explore in detail.
The cyclohexylamine (CHA) counter-ion serves to form a stable, crystalline salt, which enhances the shelf-life and handling characteristics of the amino acid derivative.[4][5] Before use in peptide coupling reactions, the free acid must be liberated from this salt.
Physicochemical Properties and Handling
This compound is a white, crystalline solid widely used in both solution-phase and solid-phase peptide synthesis.[6]
Chemical Structure Diagram
Quantitative Data Summary
| Property | Value | Source |
| Chemical Name | Nα-Benzyloxycarbonyl-Nω-tosyl-L-arginine cyclohexylammonium salt | [6] |
| CAS Number | 29388-62-3 | [6] |
| Molecular Formula | C₂₇H₃₉N₅O₆S | [6] |
| Molecular Weight | 561.70 g/mol | [6] |
| Appearance | White to off-white solid/powder | [6] |
| Storage | Store at 2-8°C, desiccated | [7] |
Core Protocols: Application in Peptide Synthesis
The utility of this compound spans both solution-phase and solid-phase peptide synthesis (SPPS). The following protocols provide a detailed guide for its application.
Protocol 2.1: Liberation of the Free Carboxylic Acid
The cyclohexylamine salt must be converted to the free acid prior to activation for peptide coupling. This is typically achieved by an aqueous workup.
Materials:
-
This compound
-
Ethyl Acetate (EtOAc)
-
1 M Potassium Bisulfate (KHSO₄) solution or 5% Citric Acid solution
-
Saturated Sodium Chloride (brine) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the this compound salt in a suitable volume of Ethyl Acetate.
-
Transfer the solution to a separatory funnel.
-
Wash the organic layer with an equal volume of 1 M KHSO₄ or 5% citric acid solution. Repeat this wash two more times to ensure complete removal of cyclohexylamine.
-
Wash the organic layer with an equal volume of brine to remove residual water.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter to remove the drying agent.
-
Remove the solvent (EtOAc) under reduced pressure using a rotary evaporator to yield Z-Arg(Tos)-OH as a solid or foam.
-
The resulting free acid should be used immediately for the coupling reaction.
Causality Behind Choices: The acidic wash (KHSO₄ or citric acid) protonates the basic cyclohexylamine, forming a water-soluble salt that partitions into the aqueous phase, effectively separating it from the desired amino acid derivative which remains in the organic solvent.
Protocol 2.2: Peptide Coupling in Solution-Phase Synthesis
This protocol outlines a standard coupling procedure using a carbodiimide reagent.
Materials:
-
Z-Arg(Tos)-OH (prepared from Protocol 2.1)
-
C-terminally protected amino acid or peptide (e.g., H-AA-OMe)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
N-Methylmorpholine (NMM) or Diisopropylethylamine (DIEA) (if starting from an amine salt)
Procedure:
-
Dissolve Z-Arg(Tos)-OH (1.0 eq) and HOBt (1.1 eq) in anhydrous DMF or DCM.
-
If the amine component is a hydrochloride or trifluoroacetate salt, add NMM or DIEA (1.0 eq) and stir for 10 minutes.
-
Add the amine component (1.0 eq) to the solution.
-
Cool the reaction mixture to 0°C in an ice bath.
-
Add DCC or DIC (1.1 eq) to the cooled solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, filter off the dicyclohexylurea (DCU) byproduct (if DCC was used).
-
Proceed with standard aqueous workup and purification (e.g., silica gel chromatography) to isolate the protected dipeptide.
Causality Behind Choices: Carbodiimides like DCC activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[8] The addition of HOBt is crucial as it forms an active ester intermediate, which minimizes the risk of racemization at the α-carbon of the activated amino acid.[9]
Protocol 2.3: Peptide Coupling in Solid-Phase Peptide Synthesis (Fmoc/tBu Strategy)
This protocol describes the incorporation of Z-Arg(Tos)-OH into a growing peptide chain on a solid support. This approach is useful when an orthogonal Z-group is needed for later selective modification.
Materials:
-
Fmoc-deprotected peptide-resin
-
Z-Arg(Tos)-OH (prepared from Protocol 2.1)
-
HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU
-
HOBt (if using HBTU)
-
DIEA
-
Anhydrous DMF
-
Solid-phase synthesis vessel
Procedure:
-
Swell the Fmoc-deprotected peptide-resin in DMF for 30 minutes.[10]
-
In a separate vial, pre-activate the amino acid: dissolve Z-Arg(Tos)-OH (3-5 eq relative to resin loading), HBTU/HOBt (3-5 eq), and DIEA (6-10 eq) in DMF. Allow to stand for 5-10 minutes.
-
Drain the DMF from the swollen resin.
-
Add the activated amino acid solution to the resin.
-
Agitate the mixture at room temperature for 2-4 hours.[10]
-
Perform a qualitative test (e.g., Kaiser test) to monitor for the presence of free primary amines. If the test is positive, continue coupling or perform a capping step.
-
Once coupling is complete, drain the reaction solution and wash the resin extensively with DMF (3-5 times) and DCM (3-5 times) to remove excess reagents.[10]
-
The resin is now ready for the next step in the synthesis (e.g., selective deprotection of another group or continuation of chain elongation if a different Nα-protecting group is used subsequently).
Causality Behind Choices: Onium salt reagents like HBTU provide rapid and efficient activation, minimizing side reactions and are generally preferred for SPPS over carbodiimides due to the soluble nature of their byproducts.[11] An excess of reagents is used to drive the reaction to completion on the solid support.
The Orthogonal Deprotection Strategy
The core advantage of using Z-Arg(Tos)-OH lies in the differential stability of the Z and Tos groups. The Z group can be selectively removed while the highly stable Tos group remains intact, allowing for further modification at the N-terminus.
Orthogonal Deprotection Workflow Diagram
Protocol 3.1: Selective Deprotection of the Z-Group by Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation is a mild and efficient method for Z-group removal that avoids the use of pressurized hydrogen gas and is generally compatible with the Tos group.[12][13]
Materials:
-
Z-protected peptide (in solution or on-resin)
-
Palladium on Carbon (10% Pd/C) catalyst
-
Hydrogen Donor: Cyclohexene, 1,4-cyclohexadiene, or Ammonium Formate[12][13]
-
Solvent: Methanol (MeOH), Ethanol (EtOH), or DMF
Procedure:
-
Dissolve the Z-protected peptide in a suitable solvent. For on-resin deprotection, swell the resin in DMF.
-
Add the hydrogen donor to the solution/suspension. A large excess is typically used (e.g., 10-20 equivalents or as the solvent itself).
-
Carefully add the 10% Pd/C catalyst (typically 10-20% by weight of the peptide). The reaction should be performed under an inert atmosphere (Nitrogen or Argon).
-
Stir the reaction mixture at room temperature or with gentle heating (40-60°C) for 1-6 hours.
-
Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.
-
Upon completion, carefully filter the mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should not be allowed to dry in the air.
-
Remove the solvent under reduced pressure to yield the N-terminally deprotected peptide.
Causality Behind Choices: The palladium catalyst facilitates the transfer of hydrogen from the donor molecule to the Z group's benzyl C-O bond, cleaving it to release toluene, carbon dioxide, and the free amine.[14] This method is selective because the S-N bond of the Tosyl group is not susceptible to hydrogenolysis under these mild conditions.[15]
Protocol 3.2: Global Deprotection of the Tosyl Group
The final removal of the Tosyl group from the arginine side chain requires strong acidic conditions. This step is typically performed concurrently with cleavage from the resin in SPPS.
Materials:
-
Tos-protected peptide
-
Anhydrous Hydrogen Fluoride (HF) or Trifluoromethanesulfonic acid (TFMSA)
-
Scavengers: Thioanisole, m-cresol, or anisole
-
Trifluoroacetic Acid (TFA) (if using TFMSA)
-
Cold diethyl ether
Procedure (using TFMSA/TFA):
-
Place the dry, protected peptide (or peptide-resin) in a suitable reaction vessel.
-
Prepare the cleavage cocktail. A common mixture is TFMSA/TFA/thioanisole (1:10:1, v/v/v). Caution: These are highly corrosive and toxic reagents. Handle only in a certified fume hood with appropriate personal protective equipment.
-
Cool the peptide/resin in an ice bath.
-
Add the pre-chilled cleavage cocktail to the vessel.
-
Stir the mixture at 0°C to room temperature for 1-3 hours.
-
Upon completion, precipitate the crude peptide by adding the reaction mixture dropwise into a large volume of ice-cold diethyl ether.
-
Collect the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet several times with cold diethyl ether to remove scavengers and cleaved protecting groups.
-
Dry the crude peptide under vacuum.
-
Purify the peptide using reverse-phase HPLC.
Causality Behind Choices: The superacidic conditions generated by HF or TFMSA are required to protonate and cleave the highly stable sulfonamide bond of the Tosyl group.[1][16] Scavengers like thioanisole are essential to trap the reactive tosyl and other carbocations generated during cleavage, preventing re-attachment to nucleophilic residues in the peptide such as tryptophan or tyrosine.[17][18]
Concluding Remarks
The use of this compound offers a valuable orthogonal protection strategy for complex peptide synthesis. The differential lability between the hydrogenolysis-sensitive Z group and the strong-acid-labile Tos group provides a synthetic handle for selective N-terminal modification after the arginine residue has been incorporated. By understanding the principles behind each step—from the initial salt conversion to the final deprotection—researchers can confidently employ this versatile building block to achieve their synthetic goals. The protocols outlined in this guide provide a robust framework for the successful application of this compound in advancing peptide-based research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. nbinno.com [nbinno.com]
- 4. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 5. Effects of tosyl-l-arginine methyl ester (TAME) on the APC/c subunits: An in silico investigation for inhibiting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide synthesis using unprotected peptides through orthogonal coupling methods - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Solution-phase-peptide synthesis via the Group-Assisted Purification (GAP) chemistry without using chromatography and recrystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. scribd.com [scribd.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. peptide.com [peptide.com]
- 16. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 17. benchchem.com [benchchem.com]
- 18. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Incomplete Coupling of Z-Arg(Tos)-OH.CHA
Introduction: The Challenge of Incorporating Z-Arg(Tos)-OH
The incorporation of arginine residues into a peptide sequence is a well-known challenge in solid-phase peptide synthesis (SPPS). The derivative N-alpha-Carbobenzyloxy-L-arginine(tosyl) cyclohexylamine salt (Z-Arg(Tos)-OH.CHA) presents a unique set of obstacles. These challenges stem from the steric bulk of both the Nα-benzyloxycarbonyl (Z) and the side-chain tosyl (Tos) protecting groups, as well as the inherent reactivity of the guanidino side chain.[1][2] Incomplete coupling of this residue leads directly to the formation of deletion sequences, significantly reducing the yield and purity of the target peptide.
This guide provides a structured, in-depth approach to diagnosing and resolving incomplete coupling issues associated with this compound, moving from essential prerequisites to advanced optimization strategies.
Part 1: Pre-Coupling Prerequisite: Conversion from CHA Salt to Free Acid
A common and often overlooked source of coupling failure is attempting to use the this compound salt directly in the reaction. The cyclohexylamine (CHA) salt must be converted to the free carboxylic acid to be activated and participate in amide bond formation.
Q: My coupling reaction with this compound failed completely. What is the first thing I should check?
A: Ensure you have converted the cyclohexylamine (CHA) salt to the free acid form before initiating the coupling protocol. The CHA salt is supplied for enhanced shelf-life and stability, but the carboxylate anion is unreactive in standard coupling procedures.
Protocol 1: Conversion of CHA Salt to Free Acid
This protocol outlines the standard procedure for converting the salt to its active, free-acid form.[3]
-
Dissolution: Dissolve the this compound salt in a suitable organic solvent. A common choice is dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash it three times with an ice-cold 10% aqueous potassium bisulfate (KHSO₄) solution. This protonates the carboxylate and extracts the cyclohexylamine into the aqueous phase as its salt.
-
Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄).
-
Filtration & Evaporation: Filter the solution to remove the drying agent. Evaporate the solvent under reduced pressure to yield the Z-Arg(Tos)-OH free acid as a solid or oil.
-
Verification: The resulting free acid should be used immediately or stored under inert gas at a low temperature to prevent degradation.
Part 2: Diagnosing Incomplete Coupling
Q: How can I confirm that my Z-Arg(Tos)-OH coupling step is incomplete?
A: The most common on-resin method is a qualitative colorimetric test for free primary amines. For definitive quantitative analysis, a small sample of the resin must be cleaved and analyzed by chromatography and mass spectrometry.
Diagnostic Workflow
Caption: Diagnostic workflow for identifying incomplete coupling.
Table 1: Summary of Diagnostic Methods
| Method | Principle | Positive Result (Incomplete Coupling) | Negative Result (Complete Coupling) |
| Kaiser Test | Ninhydrin reacts with free primary amines to produce a deep blue color (Ruhemann's purple).[4] | Resin beads turn an intense blue. | Resin beads remain colorless or turn yellow/brown. |
| HPLC/MS Analysis | A small portion of the peptide is cleaved from the resin and analyzed. | Presence of a major peak corresponding to the mass of the deletion sequence (peptide minus Arg). | A single major peak corresponding to the correct mass of the full-length peptide.[5] |
Part 3: Primary Causes and Immediate Solutions
Q: My Kaiser test is blue. What are the most likely causes and the quickest solutions?
A: The two most immediate culprits for arginine coupling failure are δ-lactam formation and insufficient reaction drive due to steric hindrance. Fortunately, straightforward protocol modifications can often resolve the issue.
Cause 1: δ-Lactam Formation
This is a dominant side reaction for activated arginine derivatives.[6][7] The activated carboxylic acid undergoes a rapid intramolecular cyclization with the side-chain guanidino group, forming a stable six-membered δ-lactam. This consumes the activated amino acid, preventing it from coupling to the peptide chain and leading to deletion sequences.[6][8]
Cause 2: Steric Hindrance
The bulky Tosyl and Z groups create significant spatial obstruction around the reactive carboxyl group.[9] This steric hindrance slows the reaction rate, and under standard coupling times, the reaction may not proceed to completion.[10]
Immediate Solutions
| Solution | Protocol Modification | Rationale |
| Double Coupling | After the initial coupling and washing, repeat the entire coupling procedure with a fresh solution of activated Z-Arg(Tos)-OH.[1][8] | This is a highly effective strategy that provides a second opportunity for unreacted N-terminal amines to be acylated, driving the reaction to completion.[10] |
| Extend Reaction Time | Increase the coupling time from the standard 1-2 hours to 4-6 hours, or even overnight for exceptionally difficult sequences. | Sterically hindered reactions are kinetically slow. Providing more time allows the reaction to reach completion. Monitor with the Kaiser test at intermediate time points.[10] |
| Increase Reagent Equivalents | Increase the equivalents of the amino acid and coupling reagents from 3 eq. to 4-5 eq. relative to resin loading. | According to Le Châtelier's principle, increasing the concentration of reactants will shift the equilibrium toward the product, favoring complete amide bond formation.[10] |
Part 4: Advanced Troubleshooting: Reagent and Solvent Optimization
Q: I've tried double coupling and extending the time, but the coupling is still incomplete. What's next?
A: If basic modifications fail, the issue likely lies with the fundamental reactivity of your chosen coupling reagents or peptide aggregation. Upgrading your reagents or changing the solvent system is the next logical step.
Q: Are all coupling reagents the same? Which should I use for Z-Arg(Tos)-OH?
A: No, coupling reagents vary significantly in reactivity. For sterically demanding residues like Z-Arg(Tos)-OH, aminium/uronium or phosphonium salt-based reagents are vastly superior to carbodiimides like DCC or DIC.[4][11]
Table 2: Comparison of Common Coupling Reagents for Hindered Couplings
| Reagent Class | Example | Relative Reactivity | Key Considerations |
| Carbodiimide | DIC/HOBt | Standard | Often insufficient for hindered couplings. Risk of dehydration for Asn/Gln.[12] |
| Aminium/Uronium | HBTU , HCTU | High | Very effective. HBTU can cause guanidinylation of the N-terminus if used in excess.[13][14] |
| Aminium/Uronium | HATU , COMU | Very High | Generally considered the most powerful activators. HATU contains the more reactive HOAt moiety.[13] COMU is highly efficient, requires less base, and is non-explosive.[13][15] |
| Phosphonium | PyBOP , PyAOP | High | Excellent for hindered couplings and reducing racemization. Does not produce carcinogenic HMPA byproduct like the original BOP reagent.[10][11] |
Q: Can the solvent I use (DMF) be part of the problem?
A: Yes. For longer or hydrophobic peptide sequences, the growing chain can fold and aggregate on the resin support, physically blocking the N-terminal amine.[10] This is a common cause of difficult couplings.[16] Standard solvents like DMF may not be sufficient to disrupt this secondary structure.
Recommended Solvent Strategies:
-
Switch to NMP: N-Methyl-2-pyrrolidone (NMP) is a more polar, better solvating solvent than DMF and is highly effective at disrupting aggregation.[4]
-
Use a DMF/DMSO mixture: Adding Dimethyl sulfoxide (DMSO) (10-20% v/v) to DMF can also significantly improve solvation and break up secondary structures.[10]
Part 5: Optimized Experimental Protocols
Protocol 2: High-Efficiency Double Coupling using HBTU/HOBt
This protocol is a robust starting point for overcoming most Z-Arg(Tos)-OH coupling issues.
-
Resin Preparation: Ensure the N-terminal amine of the resin-bound peptide is deprotected (negative Kaiser test is not required here, as the previous step was deprotection). Swell the resin in DMF for 30 minutes.
-
Activation Mixture: In a separate vessel, dissolve Z-Arg(Tos)-OH (free acid, 4 eq.), HBTU (3.9 eq.), and HOBt (4 eq.) in DMF. Add N,N-Diisopropylethylamine (DIPEA) (8 eq.). Allow to pre-activate for 2-5 minutes. Note: A short pre-activation minimizes δ-lactam formation.[17]
-
First Coupling: Add the activation mixture to the resin. Agitate at room temperature for 2 hours.
-
Washing: Drain the reaction vessel and wash the resin thoroughly with DMF (5x).
-
Second Coupling: Prepare a fresh activation mixture as described in Step 2 and add it to the same resin. Agitate for another 2 hours.
-
Final Wash: Drain and wash the resin with DMF (3x), followed by DCM (3x).
-
Monitoring: Perform a Kaiser test. If the test is negative, proceed to the next cycle.
Protocol 3: Maximum-Potency Coupling for Severe Steric Hindrance using HATU
This protocol is designed for sequences where even a robust double coupling with HBTU has failed.
-
Resin Preparation: As described in Protocol 2, but use NMP as the solvent for swelling.
-
Activation Mixture: In a separate vessel, dissolve Z-Arg(Tos)-OH (free acid, 4 eq.) and HATU (3.9 eq.) in NMP. Add DIPEA (8 eq.). Note: HOBt is not needed as HATU is the HOAt-based equivalent.[13] Pre-activate for 2 minutes.
-
Coupling: Add the activation mixture to the resin. Agitate at room temperature for 4-6 hours.
-
Washing: Drain and wash the resin with NMP (5x), followed by DCM (3x).
-
Monitoring: Perform a Kaiser test. If the test is still positive, a second coupling using this protocol may be required, but failure at this stage may indicate a more fundamental sequence aggregation problem.
References
- 1. biotage.com [biotage.com]
- 2. Z-Arg(tos)-OH | C21H26N4O6S | CID 3010416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. chemrxiv.org [chemrxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. bachem.com [bachem.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. peptide.com [peptide.com]
- 14. benchchem.com [benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Incomplete Fmoc deprotection in solid-phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mesalabs.com [mesalabs.com]
Technical Support Center: Z-Arg(Tos)-OH·CHA in Peptide Synthesis
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for Z-Arg(Tos)-OH·CHA. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during peptide synthesis. As Senior Application Scientists, we aim to combine technical accuracy with practical, field-proven insights to ensure the success of your experiments.
Foundational Knowledge: Understanding Z-Arg(Tos)-OH·CHA
Z-Arg(Tos)-OH, or Nα-Benzyloxycarbonyl-Nω-tosyl-L-arginine, is a derivative of the amino acid L-arginine.[1] The benzyloxycarbonyl (Z) group protects the α-amino group, while the tosyl (Tos) group protects the guanidino side chain.[2][3] This dual protection is crucial for preventing unwanted side reactions during the controlled, stepwise process of peptide synthesis.[3][4] The cyclohexylamine (CHA) salt form enhances the stability and handling of the compound.
Troubleshooting Guide & FAQs
This section addresses common problems encountered when using Z-Arg(Tos)-OH·CHA in peptide synthesis, providing explanations for the underlying causes and actionable solutions.
Q1: I'm observing a significant amount of a deletion sequence where Arginine should be. What is the likely cause and how can I fix it?
A1: Cause: δ-Lactam Formation
The most probable cause for the deletion of an arginine residue is the intramolecular cyclization of the activated Z-Arg(Tos)-OH to form a stable six-membered ring, known as a δ-lactam.[5] This side reaction consumes the activated arginine, making it unavailable for coupling to the growing peptide chain, which results in a peptide sequence missing the intended arginine residue.[5][6]
Mechanism of δ-Lactam Formation: Once the carboxylic acid of Z-Arg(Tos)-OH is activated (e.g., with a carbodiimide), it becomes highly electrophilic. The nucleophilic guanidino side chain can then attack this activated carboxyl group, leading to the formation of the δ-lactam.[5]
Solutions & Mitigation Strategies:
-
Double Coupling: A straightforward and often effective solution is to perform a second coupling step for the arginine residue.[5][7][8] This helps to drive the desired intermolecular reaction to completion, compensating for the portion of activated arginine lost to lactam formation.[5]
-
Choice of Coupling Reagents: The selection of coupling reagents can influence the rate of lactam formation. While a universal solution that completely eliminates this side reaction has not been established, it is a phenomenon that needs to be considered in each specific synthesis.[9]
-
Protecting Group Strategy: While Z-Arg(Tos)-OH is widely used, alternative protecting groups for the arginine side chain can be considered. For instance, the nitro (NO2) protecting group has been shown to prevent δ-lactam formation, though its removal requires specific, and sometimes harsh, conditions.[5][10]
Q2: My final peptide product is showing unexpected modifications, particularly if Tryptophan is also in the sequence. What could be happening during cleavage?
A2: Cause: Tosyl Group Migration to Tryptophan
During the final acid-mediated cleavage and deprotection step, the tosyl protecting group from the arginine side chain can be transferred to the indole ring of a tryptophan residue.[11] This results in a modified peptide that can be difficult to separate from the desired product.
Solutions & Mitigation Strategies:
-
Optimized Cleavage Cocktails: The use of a well-formulated cleavage cocktail containing scavengers is crucial.[11] Scavengers are compounds that "trap" the reactive cationic species generated during cleavage, preventing them from modifying sensitive residues like tryptophan.
-
Reagent R is specifically recommended for cleaving and deprotecting peptides containing arginine residues with sulfonyl protecting groups, like tosyl.[12][13] It is also beneficial for tryptophan-containing peptides as it minimizes reattachment of the peptide to the linker at the tryptophan residue.[12][13]
-
-
Indole Protection for Tryptophan: The most effective way to prevent this side reaction is to use a tryptophan derivative with its indole nitrogen protected.[11] In Boc/Bzl-based synthesis, Boc-Trp(For)-OH is a suitable choice, while Fmoc-Trp(Boc)-OH is used in Fmoc/tBu-based synthesis.[11]
Q3: I'm concerned about racemization of the arginine residue during coupling. How can I minimize this?
A3: Understanding and Preventing Racemization
Racemization is the conversion of a chiral amino acid into a mixture of both its L- and D-enantiomers. This can occur during the activation of the carboxyl group, which makes the α-proton more acidic and susceptible to abstraction by a base.[14][15] While urethane-based protecting groups like Z and Boc generally provide good protection against racemization, it is not always completely eliminated.[16]
Solutions & Mitigation Strategies:
-
Choice of Coupling Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or its analogues can help to suppress racemization.[11]
-
Control of Base: If a base is used in the coupling step, using a weaker, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or sym-collidine is recommended over stronger bases.[16]
-
Temperature Control: Performing the coupling reaction at a lower temperature can also help to minimize the rate of racemization.
Q4: Are there any other potential side reactions I should be aware of with the guanidino group?
A4: Cause: Guanidinylation by Coupling Reagents
Certain aminium/uronium-based coupling reagents, when used in excess, can react with free amino groups to form guanidine derivatives.[16][17][18] While the tosyl group on Z-Arg(Tos)-OH protects the guanidino group, incomplete protection or side reactions with other free amines in the system are a theoretical possibility.
Solutions & Mitigation Strategies:
-
Stoichiometry Control: To prevent this, it is advisable to use a slight excess of the carboxylic acid component (the amino acid being coupled) relative to the coupling reagent.[16]
-
Pre-activation Time: A short pre-activation period of the amino acid with the coupling reagent before adding it to the resin-bound peptide can also minimize this side reaction.[16]
Experimental Protocols
Protocol 1: Standard Double Coupling for Arginine Incorporation
-
First Coupling:
-
Swell the resin in a suitable solvent (e.g., DMF).
-
Perform the standard deprotection of the N-terminal amino group of the resin-bound peptide.
-
In a separate vessel, pre-activate Z-Arg(Tos)-OH·CHA with your chosen coupling reagent (e.g., HBTU/DIPEA) in DMF for 5-10 minutes.
-
Add the activated arginine solution to the resin and allow it to react for the standard coupling time (e.g., 1-2 hours).
-
Wash the resin thoroughly with DMF.
-
-
Second Coupling:
-
Repeat the pre-activation and coupling steps with a fresh solution of Z-Arg(Tos)-OH·CHA and coupling reagents.
-
After the second coupling, wash the resin extensively with DMF and proceed with the synthesis of the next amino acid.
-
Protocol 2: Cleavage of Peptides Containing Arg(Tos) and Trp
-
Preparation:
-
Dry the peptide-resin thoroughly under vacuum.
-
Prepare the cleavage cocktail, Reagent R, fresh: Trifluoroacetic acid (TFA) (90% v/v), thioanisole (5% v/v), 1,2-ethanedithiol (EDT) (3% v/v), and anisole (2% v/v).
-
-
Cleavage and Deprotection:
-
Suspend the dried peptide-resin in the cleavage cocktail (approximately 10 mL per gram of resin).[12]
-
Stir the mixture at room temperature for 2-4 hours. Note that peptides with Arg(Tos) may require longer cleavage times.
-
Filter the resin and collect the filtrate.
-
Wash the resin twice with a small volume of fresh TFA.[12]
-
-
Peptide Precipitation and Isolation:
-
Combine the filtrates and add the solution dropwise to a 10-fold volume of cold diethyl ether to precipitate the crude peptide.[12]
-
Isolate the precipitated peptide by centrifugation or filtration.
-
Wash the peptide pellet with cold diethyl ether to remove residual scavengers.
-
Dry the crude peptide under vacuum.
-
Visualizations
Workflow for Troubleshooting Arginine Incorporation Issues
Caption: Troubleshooting flowchart for low yield or deletion sequences at Arginine residues.
Mechanism of Tosyl Group Migration
Caption: Prevention of tosyl group migration to Tryptophan by scavengers during cleavage.
Summary of Key Parameters
| Side Reaction | Primary Cause | Key Prevention Strategies | Recommended Protocol |
| Arginine Deletion | δ-Lactam Formation | Double couple the arginine residue; Optimize coupling reagents. | Protocol 1 |
| Tryptophan Modification | Tosyl group migration during cleavage | Use a scavenger-rich cleavage cocktail (e.g., Reagent R); Protect the tryptophan indole group. | Protocol 2 |
| Racemization | α-proton abstraction after carboxyl activation | Use coupling additives (e.g., HOBt); Control base concentration and strength; Lower reaction temperature. | Standard Coupling |
| Guanidinylation | Excess aminium/uronium coupling reagents | Use a slight excess of the amino acid relative to the coupling reagent; Shorten pre-activation time. | Standard Coupling |
References
- 1. Z-Arg(tos)-OH | C21H26N4O6S | CID 3010416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. biotage.com [biotage.com]
- 9. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. peptide.com [peptide.com]
- 12. peptide.com [peptide.com]
- 13. Cleavage Cocktail for Peptides Containing Arg Residues (Reagent R) [langene.com]
- 14. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 15. mdpi.com [mdpi.com]
- 16. bachem.com [bachem.com]
- 17. Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
Technical Support Center: Z-Arg(Tos)-OH.CHA & Lactam Formation
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: What is δ-lactam formation and why is it a concern with Z-Arg(Tos)-OH?
A1: During the coupling step in peptide synthesis, the carboxylic acid of Z-Arg(Tos)-OH is activated to facilitate peptide bond formation. However, this activated carboxyl group can also react intramolecularly with the δ-nitrogen of the arginine side-chain's guanidinium group. This cyclization reaction forms a highly stable, six-membered ring known as a δ-lactam.[1][2]
The formation of this lactam is a critical issue because it renders the amino acid derivative inactive for the intended coupling reaction.[3] This consumption of the activated arginine leads to the incomplete incorporation of the residue into the growing peptide chain, resulting in deletion sequences (des-Arg peptides), which can be difficult to separate from the target peptide and ultimately lower the overall yield and purity of your synthesis.[1][3] Studies have shown that Z-Arg(Tos)-OH is susceptible to significant δ-lactam formation under various coupling conditions.[4][5]
Q2: What primary factors influence the rate of δ-lactam formation?
A2: The propensity for δ-lactam formation is not constant and is significantly influenced by several key experimental parameters:
-
Activation Method/Coupling Reagent: The choice of coupling reagent and the method used to activate the carboxylic acid of the arginine derivative have a direct and significant impact on the kinetics of lactam formation versus the desired peptide bond formation.[1]
-
Side-Chain Protecting Group: The nature of the protecting group on the guanidinium side chain plays a crucial role. The electron-withdrawing or -donating properties of the protecting group can affect the nucleophilicity of the side-chain nitrogen, influencing its tendency to cyclize.[1] While the tosyl (Tos) group is commonly used, other protecting groups show different propensities for this side reaction.[4][5]
-
Solvent System: The solvent environment can either promote or suppress the formation of the δ-lactam by influencing the conformation of the activated amino acid and the solubility of the reactants.[1][6]
-
Temperature: Like most chemical reactions, the rate of δ-lactam formation is temperature-dependent. Elevated temperatures, often employed in microwave-assisted peptide synthesis, can accelerate this unwanted side reaction.[1]
Q3: How do different coupling reagents affect δ-lactam formation with arginine derivatives?
A3: The choice of coupling reagent is a critical factor in controlling δ-lactam formation. Reagents that lead to a highly reactive activated species over a prolonged period can increase the likelihood of intramolecular cyclization.
-
Mixed Anhydrides: The use of the mixed anhydride coupling procedure has been reported to induce a higher degree of δ-lactam formation.[4][5]
-
Carbodiimides: Carbodiimide-based reagents, such as N,N'-diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (DCC), when used in conjunction with an additive like OxymaPure or 1-hydroxybenzotriazole (HOBt), are a more reliable choice for arginine coupling.[1] These additives help to suppress side reactions and improve coupling efficiency. The use of carbodiimide-based coupling agents without an auxiliary base catalyst can also minimize this side reaction.[7]
Troubleshooting Guide: Minimizing Lactam Formation with Z-Arg(Tos)-OH
This section provides actionable solutions to common problems encountered during the incorporation of Z-Arg(Tos)-OH.
Problem 1: Low incorporation of Arginine, leading to des-Arg peptide impurities.
This is a classic symptom of significant δ-lactam formation, where the activated Z-Arg(Tos)-OH is consumed by intramolecular cyclization before it can couple to the peptide chain.
Visualizing the Problem:
Caption: Competing reaction pathways for activated Z-Arg(Tos)-OH.
Solutions:
-
Optimize Your Coupling Strategy:
-
Causality: The goal is to favor the bimolecular reaction (peptide bond formation) over the unimolecular reaction (lactam formation). By carefully selecting the coupling reagents, you can modulate the reactivity of the activated species.
-
Protocol:
-
Avoid Mixed Anhydrides: Steer clear of methods that generate mixed anhydrides from Z-Arg(Tos)-OH.[4][5]
-
Use Carbodiimide/Additive Combinations: Employ a carbodiimide such as DIC in combination with an additive like OxymaPure or HOBt. This combination forms an active ester intermediate that is generally more stable and less prone to immediate cyclization compared to other highly reactive species.[1]
-
Pre-activation Time: Minimize the pre-activation time of Z-Arg(Tos)-OH before adding it to the resin-bound peptide. A prolonged pre-activation period allows more time for the intramolecular cyclization to occur.
-
-
-
Employ a "Double Coupling" Protocol:
-
Causality: This strategy compensates for the loss of activated arginine to lactam formation by introducing a fresh batch of activated amino acid to drive the desired coupling reaction to completion.[1]
-
Protocol:
-
Perform the initial coupling of Z-Arg(Tos)-OH for the standard duration (e.g., 1-2 hours).
-
Drain the reaction vessel and wash the resin thoroughly with a suitable solvent like DMF or DCM to remove the inactive lactam and byproducts.
-
Prepare a fresh solution of activated Z-Arg(Tos)-OH using your optimized coupling reagent combination.
-
Add this fresh solution to the resin and allow the second coupling to proceed for another 1-2 hours.
-
Wash the resin thoroughly before proceeding to the next deprotection step.
-
-
Problem 2: Increased des-Arg impurity when using elevated temperatures (e.g., microwave synthesis).
Elevated temperatures accelerate most reactions, including the undesirable lactam formation.
Troubleshooting Workflow:
Caption: Decision workflow for temperature-related lactam formation.
Solutions:
-
Re-evaluate the Need for Heat:
-
Causality: The activation energy for lactam formation is readily overcome at higher temperatures. If the coupling can proceed efficiently at ambient temperature, this is the simplest way to mitigate the side reaction.[1]
-
Recommendation: For the specific step of incorporating Z-Arg(Tos)-OH, consider performing the coupling at room temperature, even if other couplings in your sequence are performed at elevated temperatures.
-
-
Optimize Microwave Parameters:
-
Causality: If microwave heating is necessary (e.g., for a sterically hindered coupling), the goal is to find a balance between providing enough energy to drive the desired reaction without excessively accelerating lactam formation.
-
Recommendation: Carefully optimize the microwave parameters. Reduce the maximum temperature and minimize the heating time. A series of small-scale test couplings may be necessary to identify the optimal conditions for your specific peptide sequence.
-
Quantitative Data Summary
While specific quantitative data for Z-Arg(Tos)-OH is less prevalent in recent literature compared to Fmoc-Arg(Pbf)-OH, the general trends observed for arginine derivatives are highly relevant.
| Factor | Condition | Impact on Lactam Formation | Mitigation Strategy | Reference(s) |
| Coupling Method | Mixed Anhydride | High | Use Carbodiimide/Additive (DIC/Oxyma) | [4][5] |
| Protecting Group | Di-Boc | High | Avoid this protecting group if lactam formation is a major issue. | [4][5] |
| Protecting Group | Nitro (NO₂) | Very Low | Consider using Z-Arg(NO₂)-OH as an alternative. | [1][3][8] |
| Temperature | Elevated (Microwave) | Increased | Couple at room temperature or optimize microwave parameters. | [1] |
| Strategy | Single Coupling | Potential for Incomplete Reaction | Employ a "double coupling" protocol. | [1] |
Experimental Protocol: Optimized Coupling of Z-Arg(Tos)-OH
This protocol is a general guideline for manual Boc-strategy solid-phase peptide synthesis (SPPS) and may require optimization for your specific sequence and setup.
-
Resin Preparation:
-
Swell the resin (e.g., PAM or Merrifield resin with the preceding amino acid attached) in dichloromethane (DCM) for 30 minutes.
-
Perform the standard Boc-deprotection using trifluoroacetic acid (TFA) in DCM (e.g., 25-50% TFA/DCM).
-
Wash the resin thoroughly with DCM.
-
Neutralize the resin with a solution of diisopropylethylamine (DIEA) in DCM (e.g., 5% DIEA/DCM).
-
Wash the resin with DCM and then with N,N-dimethylformamide (DMF) to prepare for coupling.
-
-
Activation and Coupling:
-
In a separate reaction vessel, dissolve Z-Arg(Tos)-OH.CHA (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the solution and allow the mixture to pre-activate for a short period (e.g., 2-5 minutes).
-
Immediately add the activated amino acid solution to the prepared resin.
-
Agitate the reaction mixture at room temperature for 2-4 hours.
-
-
Monitoring and/or Double Coupling:
-
Perform a Kaiser test to check for the presence of free primary amines. If the test is positive (indicating incomplete coupling), proceed with a double coupling.
-
If a second coupling is required, drain the reaction solution, wash the resin with DMF, and repeat step 2.
-
-
Washing:
-
Once the coupling is complete (Kaiser test is negative), drain the reaction vessel.
-
Wash the resin thoroughly with DMF, followed by DCM, and then dry the resin for the next cycle.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Lactam synthesis [quimicaorganica.org]
- 3. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on lactam formation during coupling procedures of N alpha-N omega-protected arginine derivatives. | Semantic Scholar [semanticscholar.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. scholars.northwestern.edu [scholars.northwestern.edu]
Technical Support Center: Tosyl Group Migration from Arginine to Tryptophan
This technical guide addresses the potential intramolecular transfer of a tosyl (Ts) protecting group from the side-chain of an arginine (Arg) residue to the indole ring of a tryptophan (Trp) residue. This side reaction can be a significant challenge during peptide synthesis, particularly during the final cleavage and deprotection steps. This document provides a comprehensive overview of the underlying mechanism, troubleshooting strategies, and preventative measures in a question-and-answer format to assist researchers in overcoming this obstacle.
Frequently Asked Questions (FAQs)
Q1: Is the transfer of a tosyl group from arginine to tryptophan a chemically plausible side reaction?
A1: Yes, the intramolecular transfer of a tosyl group from a protected arginine to a tryptophan side-chain is a known, albeit often unexpected, side reaction in peptide synthesis.[1][2] The core of this issue lies in the chemical nature of the reactants involved. The tosyl group, a p-toluenesulfonyl group, is an excellent leaving group.[3] During acidic cleavage conditions, typically with trifluoroacetic acid (TFA), the tosyl-protected guanidinium group of arginine can become protonated, making the tosyl group susceptible to nucleophilic attack.
Simultaneously, the indole ring of tryptophan is an electron-rich aromatic system, making it a competent nucleophile.[4][5] This inherent nucleophilicity allows it to attack the electrophilic sulfur atom of the tosyl group, leading to the transfer. The proximity of the two residues within the peptide sequence can significantly influence the likelihood of this intramolecular reaction.
Troubleshooting Guide
Q2: I've observed an unexpected mass addition to my peptide corresponding to a tosyl group, and my sequence contains both Arg(Ts) and Trp. How can I confirm that a tosyl transfer has occurred?
A2: The primary indicator of a tosyl group transfer is a mass increase of 154.2 Da (the mass of the tosyl group) in your final peptide, as determined by mass spectrometry (MS). To confirm the location of this modification, tandem mass spectrometry (MS/MS) is the most effective technique. Fragmentation of the modified peptide will reveal a mass shift on the tryptophan residue or its corresponding fragment ions, confirming the location of the tosyl group.
Analytical Workflow for Confirmation:
-
High-Resolution Mass Spectrometry (HRMS): Obtain an accurate mass of the parent ion to confirm the elemental composition of the unexpected adduct.
-
Tandem Mass Spectrometry (MS/MS): Isolate and fragment the parent ion. Analyze the resulting fragment ions (b- and y-ions) to pinpoint the modification site. A mass shift of 154.2 Da on fragments containing the tryptophan residue is a strong confirmation.
-
UV Spectroscopy: The attachment of a tosyl group to the indole ring of tryptophan can alter its UV absorbance profile. A shift in the characteristic absorbance maximum around 280 nm may be observed.[6]
Q3: What experimental factors can promote the unwanted transfer of the tosyl group?
A3: Several factors can contribute to the increased incidence of this side reaction:
-
Strongly Acidic Cleavage Conditions: Prolonged exposure to strong acids like HF or high concentrations of TFA can facilitate the reaction.[7]
-
Proximity of Arg and Trp Residues: If the arginine and tryptophan residues are close to each other in the peptide sequence, the likelihood of an intramolecular reaction increases.
-
Inefficient Scavenging: During cleavage, carbocations and other reactive species are generated. Insufficient or inappropriate scavengers in the cleavage cocktail can fail to quench these reactive intermediates, allowing them to promote side reactions.[1][8]
-
Elevated Temperatures: Higher temperatures during cleavage or subsequent workup can provide the necessary activation energy for the tosyl transfer to occur.
Prevention and Mitigation Strategies
Q4: How can I prevent the tosyl group from migrating from arginine to tryptophan during my peptide synthesis?
A4: A multi-pronged approach is most effective in preventing this side reaction.
1. Protecting Group Strategy:
-
Protect the Tryptophan Indole Nitrogen: The most direct way to prevent electrophilic attack on the tryptophan side-chain is to protect the indole nitrogen.[2][8] The use of a tert-butyloxycarbonyl (Boc) group on the indole nitrogen of tryptophan (Fmoc-Trp(Boc)-OH) is a highly effective strategy.[1][2][8] The Boc group shields the indole ring from electrophilic attack and is conveniently removed during the final TFA cleavage.[8]
-
Choose an Alternative Arginine Protecting Group: While the tosyl group is historically significant, more modern and acid-labile protecting groups for arginine are available.[9] The 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) and 2,2,5,7,8-pentamethylchroman-6-sulfonyl (Pmc) groups are generally more labile and less prone to causing tryptophan modification.[8]
2. Optimization of Cleavage Conditions:
-
Utilize an Optimized Scavenger Cocktail: Scavengers are crucial for quenching reactive electrophiles generated during cleavage. A well-established and effective cocktail for peptides containing both arginine and tryptophan is "Reagent K".[8]
-
Reagent K Composition:
-
TFA (82.5%)
-
Phenol (5%)
-
Water (5%)
-
Thioanisole (5%)
-
1,2-Ethanedithiol (EDT) (2.5%)
-
-
-
Control Cleavage Time and Temperature: Minimize the duration of the cleavage reaction and perform it at room temperature or below to reduce the likelihood of side reactions.
Workflow for Preventing Tosyl Group Migration:
Caption: Decision workflow for preventing tosyl group migration.
Mechanistic Insights
Q5: Can you illustrate the proposed mechanism for the tosyl group transfer?
A5: The proposed mechanism involves an intramolecular electrophilic aromatic substitution reaction.
Caption: Proposed mechanism of intramolecular tosyl group transfer.
Detailed Steps of the Mechanism:
-
Protonation: Under strong acidic conditions (e.g., TFA), the guanidinium group of the tosyl-protected arginine is protonated. This increases the electrophilicity of the sulfur atom in the tosyl group.
-
Nucleophilic Attack: The electron-rich indole ring of a nearby tryptophan residue acts as a nucleophile and attacks the electrophilic sulfur atom of the tosyl group.
-
Formation of a Wheland-type Intermediate: The attack results in the formation of a cationic intermediate, often referred to as a Wheland intermediate, where the aromaticity of the indole ring is temporarily disrupted.
-
Deprotonation: A base (e.g., the counter-ion of the acid) removes a proton from the indole ring, restoring its aromaticity and completing the substitution reaction.
-
Final Product: The result is the transfer of the tosyl group from the arginine side-chain to the tryptophan side-chain.
By understanding the underlying mechanism and implementing the preventative strategies outlined in this guide, researchers can significantly minimize or eliminate the occurrence of this problematic side reaction, leading to higher purity and yield of their target peptides.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. Tosyl group - Wikipedia [en.wikipedia.org]
- 4. Biological matching of chemical reactivity: pairing indole nucleophilicity with electrophilic isoprenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Oxidative cyclization reagents reveal tryptophan cation–π interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Technical Support Center: Optimizing Cleavage Conditions for Arg(Tos)-Containing Peptides
Welcome to the Technical Support Center for optimizing the cleavage of peptides containing N-tosyl-arginine (Arg(Tos)). This guide is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). Here, you will find in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of removing the tosyl protecting group and achieve high-purity peptide products.
Troubleshooting Guide
This section addresses specific issues you may encounter during the cleavage of Arg(Tos)-containing peptides in a direct question-and-answer format.
Issue 1: Incomplete Removal of the Tosyl Protecting Group
Question: My mass spectrometry (MS) analysis shows a significant peak corresponding to my peptide with the tosyl group still attached (+154 Da). What is causing this, and how can I ensure complete deprotection?
Answer: Incomplete deprotection of Arg(Tos) is a common challenge, primarily due to the stability of the tosyl group. The tosyl group is a robust protecting group that requires strong acidic conditions for its removal, typically anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1][2] Several factors can lead to incomplete cleavage:
-
Insufficient Cleavage Time: Peptides containing Arg(Tos) often require longer cleavage times compared to those with more acid-labile protecting groups.[3] Standard cleavage times of 1-2 hours may be insufficient, especially if multiple Arg(Tos) residues are present.
-
Suboptimal Cleavage Cocktail: The composition of your cleavage cocktail is critical. While trifluoroacetic acid (TFA) is a standard reagent in SPPS, it is often not strong enough on its own to efficiently cleave the tosyl group.[2] Stronger acids like HF or TFMSA are generally required.[1]
-
Reaction Temperature: Cleavage reactions performed at low temperatures (e.g., 0-5 °C) to minimize side reactions can be very slow for Arg(Tos) removal.[3]
Troubleshooting Steps:
-
Extend the Cleavage Time: For peptides with Arg(Tos), consider increasing the cleavage time to 2-4 hours at room temperature.[3][4] It is advisable to perform a small-scale trial cleavage and monitor the reaction progress over time using HPLC to determine the optimal duration.[5]
-
Optimize the Cleavage Cocktail:
-
For Boc Chemistry: The use of strong acids like HF or TFMSA is standard. A common and effective cocktail is a mixture of TFMSA, TFA, and thioanisole.[6][7] Thioanisole acts as a scavenger and also accelerates the deprotection of sulfonyl-based protecting groups.[7][8]
-
"Low-High" HF Procedure: For complex peptides, a two-step "low-high" HF procedure is recommended to minimize side reactions.[9] The initial "low" HF step with scavengers like dimethyl sulfide (DMS) performs a milder initial deprotection, followed by a "high" HF step to complete the cleavage of more resistant groups like Arg(Tos).[3][9]
-
-
Adjust the Reaction Temperature: While low temperatures are generally preferred to reduce side reactions, for difficult-to-cleave peptides, allowing the reaction to proceed at room temperature can significantly improve the cleavage efficiency.[6]
Issue 2: Presence of Unexpected Impurities and Side Reactions
Question: After cleavage, my HPLC and MS analyses show several unexpected peaks. What are the likely side reactions, and how can I prevent them?
Answer: Side reactions during the cleavage of Arg(Tos)-containing peptides are often caused by the reactive carbocations generated from the protecting groups and the resin linker.[10][11] These electrophilic species can modify sensitive amino acid residues if not properly "scavenged."[10][11]
Common Side Reactions:
-
Tryptophan Modification: The cleaved tosyl group can reattach to the indole side chain of tryptophan residues, leading to sulfonated peptide impurities.[2][12]
-
Alkylation of Sensitive Residues: Carbocations can alkylate nucleophilic side chains of residues like methionine and cysteine.[13]
-
Ornithine Formation: Although less common with the tosyl group compared to the nitro (NO2) protecting group, ornithine formation can occur as a byproduct of guanidinium group cleavage under harsh conditions.[9]
Preventative Measures:
-
Utilize an Effective Scavenger Cocktail: The choice and concentration of scavengers are paramount.
-
Thioanisole: This is a key scavenger for preventing the reattachment of the tosyl group to tryptophan.[2] It is often used in combination with other scavengers.
-
Reagent R: A well-established cleavage cocktail for peptides with sulfonyl-protected arginine consists of TFA (90%), thioanisole (5%), 1,2-ethanedithiol (EDT) (3%), and anisole (2%).[4][14][15]
-
1,2-Ethanedithiol (EDT): EDT is particularly effective at preventing the oxidation of cysteine and methionine residues and scavenging trityl groups.[11]
-
Triisopropylsilane (TIS): A general and effective scavenger for trityl cations.[11]
-
-
Protect Sensitive Residues: For peptides containing tryptophan, using a Boc-protected tryptophan derivative (Fmoc-Trp(Boc)-OH) during synthesis can eliminate the sulfonation side reaction.
-
Optimize Cleavage Conditions: As a general principle, use the mildest cleavage conditions that still afford complete deprotection to minimize side reactions. This may involve optimizing the acid concentration, reaction time, and temperature.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of tosyl group removal from arginine?
A1: The removal of the tosyl group from the guanidinium side chain of arginine is an acid-catalyzed process. In the presence of a strong acid like HF or TFMSA, the sulfonyl group is protonated, which makes it a good leaving group. The subsequent cleavage of the sulfur-nitrogen bond releases the free guanidinium group and the tosyl cation. Scavengers in the cleavage cocktail then trap this reactive tosyl cation to prevent it from causing side reactions.[2][7]
Q2: Can I use TFA alone to cleave the tosyl group?
A2: While TFA is a strong acid, it is generally not sufficient to completely remove the tosyl group from arginine, especially within standard cleavage timeframes.[2] More potent acids such as HF or TFMSA are typically required for efficient deprotection.[1] Some success may be achieved with extended cleavage times in TFA, but this also increases the risk of other acid-catalyzed side reactions.
Q3: What are the best scavengers to include in the cleavage cocktail for an Arg(Tos)-containing peptide?
A3: The optimal scavenger cocktail depends on the other amino acids present in your peptide sequence. However, for Arg(Tos)-containing peptides, a combination of scavengers is usually most effective. A robust and widely used cocktail is "Reagent R," which contains trifluoroacetic acid (90% v/v), thioanisole (5% v/v), 1,2-ethanedithiol (3% v/v), and anisole (2% v/v).[4][14][15] This combination effectively scavenges the tosyl group and other reactive cations, while also protecting sensitive residues like tryptophan, cysteine, and methionine.[4]
Q4: How does the cleavage of Arg(Tos) differ between Boc and Fmoc solid-phase peptide synthesis strategies?
A4: The primary difference lies in the overall deprotection strategy.
-
In Boc chemistry , the final cleavage from the resin and the removal of side-chain protecting groups, including Arg(Tos), are typically performed simultaneously in a single step using a very strong acid like anhydrous HF or TFMSA.[1][16]
-
In Fmoc chemistry , the Nα-Fmoc protecting group is removed under basic conditions (piperidine), while the side-chain protecting groups and the peptide-resin linkage are cleaved with a strong acid, most commonly TFA.[10] However, since TFA is often insufficient for complete Arg(Tos) removal, stronger acid systems or alternative, more acid-labile arginine protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) are more commonly used in modern Fmoc SPPS.[1][17]
Q5: My peptide is precipitating in the cleavage cocktail. What should I do?
A5: Premature precipitation of the peptide in the cleavage cocktail can lead to low yields.[18] This can sometimes be resolved by altering the solvent composition. If the peptide has poor solubility in the cleavage mixture, you can try adding a small amount of a co-solvent like dichloromethane (DCM) to improve solubility. After the cleavage reaction, ensure thorough washing of the resin with fresh cleavage cocktail or TFA to recover any adsorbed peptide.[18]
Data Presentation
Table 1: Comparison of Common Cleavage Cocktails for Arg(Tos)-Containing Peptides
| Cleavage Cocktail | Composition | Relative Cleavage Efficiency | Key Considerations |
| High HF | HF/p-cresol/p-thiocresol (90:5:5) | Good | Potential for tryptophan modification by the cleaved tosyl group. Requires specialized HF apparatus.[9] |
| Low-High HF | Step 1 (Low): HF/DMS (1:3) + scavengersStep 2 (High): 100% HF + scavengers | Very Good | Minimizes side reactions by using a milder initial deprotection step. Recommended for complex peptides.[9] |
| TFMSA | TFMSA/TFA/thioanisole/m-cresol | Moderate to Good | Efficacy can be sequence-dependent. May lead to sulfonation of sensitive residues if scavengers are insufficient. Does not require a specialized HF apparatus.[6][9] |
| Reagent R | TFA/thioanisole/EDT/anisole (90:5:3:2) | Good | Specifically designed for peptides containing sulfonyl-protected arginine. Also recommended for tryptophan-containing peptides.[4][14][15] |
Experimental Protocols
Protocol 1: General Cleavage of Arg(Tos)-Containing Peptides using Reagent R
This protocol is suitable for the cleavage of peptides containing Arg(Tos) and other sensitive residues.
Materials:
-
Peptide-resin (dried under vacuum)
-
Reagent R: 90% TFA, 5% thioanisole, 3% 1,2-ethanedithiol (EDT), 2% anisole (v/v)
-
Cold methyl tert-butyl ether (MTBE) or diethyl ether
-
Reaction vessel
-
Centrifuge
Procedure:
-
Preparation: Ensure the N-terminal protecting group (e.g., Boc or Fmoc) has been removed. Place the dried peptide-resin in a suitable reaction vessel.
-
Cleavage Reaction: In a fume hood, freshly prepare Reagent R. Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).[15]
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours. For peptides with multiple Arg(Tos) residues, a longer incubation time may be necessary.[4][15]
-
Peptide Isolation: Filter the resin from the cleavage mixture and collect the filtrate. Wash the resin twice with a small amount of fresh TFA and combine the filtrates.[18]
-
Precipitation: In a centrifuge tube, add 8-10 volumes of cold MTBE. Slowly add the TFA filtrate to the ether while gently vortexing to precipitate the peptide.[18]
-
Peptide Collection and Washing: Centrifuge the mixture to pellet the peptide. Decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Visualizations
Diagram 1: Decision Tree for Troubleshooting Arg(Tos) Cleavage
Caption: Troubleshooting workflow for common issues in Arg(Tos) peptide cleavage.
Diagram 2: The Role of Scavengers in Arg(Tos) Cleavage
Caption: Mechanism of scavenger action in preventing side reactions during cleavage.
References
- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 4. peptide.com [peptide.com]
- 5. researchgate.net [researchgate.net]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
- 7. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. repository.biotech.uniri.hr [repository.biotech.uniri.hr]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Cleavage Cocktail for Peptides Containing Arg Residues (Reagent R) [langene.com]
- 15. peptide.com [peptide.com]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. americanpeptidesociety.org [americanpeptidesociety.org]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Trifluoroacetic Acid (TFA) Cleavage of Arg(Tos) Peptides
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for TFA cleavage of peptides containing Arginine protected with the Tosyl (Tos) group. This resource provides in-depth troubleshooting guides and frequently asked questions to address specific issues you may encounter during the critical final step of solid-phase peptide synthesis (SPPS).
I. Frequently Asked Questions (FAQs)
Q1: Why is the cleavage of the Tosyl group from Arginine so challenging?
The NG-tosyl group on arginine is notably stable and requires strong acidic conditions for its removal, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[1] While Trifluoroacetic acid (TFA) is a weaker acid, it is often employed in modern Fmoc-based SPPS. However, complete deprotection of Arg(Tos) with TFA alone can be sluggish and may require extended reaction times, which in turn can lead to undesirable side reactions.[2]
Q2: What are the primary side reactions observed during the TFA cleavage of Arg(Tos)-containing peptides?
The major side reactions stem from the generation of reactive carbocations from acid-labile protecting groups and the linker.[3][4] For Arg(Tos), a key concern is the potential for the cleaved tosyl group to modify sensitive residues, particularly tryptophan.[5][6] Additionally, if other sensitive amino acids are present, they can be susceptible to alkylation by carbocations generated from other protecting groups (e.g., tert-butyl cations from Boc or tBu groups).[7]
Q3: What is the fundamental role of a "scavenger" in a cleavage cocktail?
Scavengers are nucleophilic reagents added to the TFA "cleavage cocktail" to trap reactive electrophilic species, such as carbocations, that are generated during the deprotection process.[7] By reacting with these highly reactive species, scavengers prevent them from modifying the desired peptide product, thereby increasing the purity and yield of the final peptide.[8]
Q4: Are there any "universal" scavenger cocktails for Arg(Tos) cleavage?
While some cocktails are broadly effective, the optimal choice is highly dependent on the overall amino acid composition of the peptide.[9] A common and robust cocktail for peptides containing Arg(Tos) is "Reagent R," which consists of TFA, thioanisole, 1,2-ethanedithiol (EDT), and anisole.[10] This combination of scavengers addresses multiple potential side reactions.
II. Troubleshooting Guide: Common Issues and Solutions
Issue 1: Incomplete Deprotection of Arg(Tos)
Symptom: Mass spectrometry (MS) analysis of the crude peptide shows a persistent mass addition corresponding to the tosyl group (+154 Da).
Potential Causes:
-
Insufficient Cleavage Time: The removal of the tosyl group by TFA is slow.[2]
-
Inadequate Acid Strength: While TFA is the standard, for particularly stubborn sequences, its acidity may be insufficient for complete cleavage within a reasonable timeframe.
Solutions:
-
Extend Cleavage Time: For peptides containing Arg(Tos), cleavage times of up to 2 hours or more may be necessary. It is advisable to perform a time-course study (e.g., analyzing aliquots at 1, 2, and 4 hours) to determine the optimal cleavage duration.
-
Increase Temperature (with caution): Gently warming the cleavage reaction to 30-40°C can increase the rate of deprotection. However, this should be done cautiously as it can also accelerate side reactions.
-
Consider a Stronger Acid System: For extremely difficult cases, a switch to a stronger acid like TFMSA in combination with TFA and appropriate scavengers can be effective.[11][12]
Issue 2: Modification of Tryptophan Residues
Symptom: MS analysis reveals peptide variants with a mass addition of +154 Da on tryptophan residues.
Potential Cause:
-
Re-attachment of the Cleaved Tosyl Group: The liberated tosyl group can act as an electrophile and sulfonylate the electron-rich indole side chain of tryptophan.[5]
Solution:
-
Utilize Thioanisole as a Scavenger: Thioanisole is highly effective at scavenging the reactive species generated from sulfonyl-based protecting groups like Tosyl.[5] It acts as a "trap" for the cleaved tosyl group, preventing it from reacting with tryptophan. A common cleavage cocktail is Reagent R: TFA/thioanisole/EDT/anisole (90:5:3:2).[10]
Issue 3: General Peptide Impurities (Alkylation of Met, Cys, Tyr)
Symptom: HPLC analysis shows multiple peaks, and MS identifies various adducts, most commonly +56 Da, corresponding to tert-butylation.
Potential Cause:
-
Reactive Carbocations: The TFA-mediated cleavage of other protecting groups (e.g., Boc, tBu, Trt) generates highly reactive carbocations that can alkylate nucleophilic side chains of methionine, cysteine, and tyrosine.[3][7]
Solutions:
-
Employ a Multi-component Scavenger Cocktail: A combination of different scavengers provides broader protection.
-
1,2-Ethanedithiol (EDT): A potent scavenger for trapping a wide range of carbocations. It also helps to maintain a reducing environment, which is crucial for cysteine-containing peptides.[3][13]
-
Triisopropylsilane (TIS): An effective scavenger, particularly for trityl cations.[4]
-
Water: Acts as a proton source and can help hydrolyze reactive intermediates.[4]
-
Phenol: Can act as a scavenger for various cationic species.[14]
-
III. Scavenger Cocktails for Arg(Tos) Cleavage
The selection of the appropriate scavenger cocktail is critical for obtaining a high-purity peptide. The following table summarizes common cocktails used for peptides containing Arg(Tos) and other sensitive residues.
| Scavenger Cocktail | Composition (v/v or w/v) | Primary Application & Rationale |
| Reagent R | TFA/Thioanisole/EDT/Anisole (90:5:3:2) | Recommended for Arg(Tos) and Trp-containing peptides. Thioanisole scavenges the cleaved tosyl group, protecting Trp. EDT and anisole provide broad-spectrum carbocation scavenging.[10] |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | General purpose for multiple sensitive residues. Offers robust protection for Cys, Met, Trp, and Tyr.[14][15] |
| Standard TFA/TIS/H₂O | TFA/Triisopropylsilane/Water (95:2.5:2.5) | For peptides without Trp, Met, or Cys. TIS is an effective scavenger for t-butyl and trityl cations.[16] |
| TFA/Thioanisole | TFA/Thioanisole (95:5) | Specifically for preventing tosylation of Trp. Useful when other sensitive residues are absent.[5] |
IV. Experimental Protocols & Methodologies
Protocol 1: General Cleavage of Arg(Tos)-Containing Peptides using Reagent R
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with dichloromethane (DCM) and dry it under a stream of nitrogen or in a vacuum desiccator for at least 1 hour.
-
Cocktail Preparation: Freshly prepare Reagent R by combining trifluoroacetic acid (90% v/v), thioanisole (5% v/v), 1,2-ethanedithiol (3% v/v), and anisole (2% v/v).[10]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin). Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Add the filtrate dropwise to a 10-fold excess of cold diethyl ether to precipitate the crude peptide.
-
Isolation and Washing: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the peptide pellet with cold ether two more times to remove residual scavengers and cleavage byproducts.
-
Drying: Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
V. Mechanistic Insights and Visualizations
The cleavage of the Arg(Tos) protecting group is an acid-catalyzed process. The presence of scavengers is crucial to intercept reactive intermediates that can lead to side products.
Caption: Mechanism of Arg(Tos) cleavage and the role of Thioanisole.
References
- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boc Resin Cleavage Protocol [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. youtube.com [youtube.com]
- 5. peptide.com [peptide.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. benchchem.com [benchchem.com]
- 10. Cleavage Cocktail for Peptides Containing Arg Residues (Reagent R) [langene.com]
- 11. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 12. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. biotage.com [biotage.com]
- 14. peptide.com [peptide.com]
- 15. benchchem.com [benchchem.com]
- 16. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Double coupling strategy for difficult Z-Arg(Tos)-OH.CHA incorporation
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for advanced peptide synthesis. As Senior Application Scientists, we understand that the incorporation of certain amino acid derivatives can be a significant bottleneck in producing high-purity peptides. This guide is dedicated to one such challenging building block: Nα-Z-L-Arginine(Tos).CHA (Z-Arg(Tos)-OH.CHA) .
The bulky nature of both the Nα-benzyloxycarbonyl (Z) and the side-chain tosyl (Tos) protecting groups creates substantial steric hindrance, often leading to incomplete coupling reactions.[1][2] This results in deletion sequences that are difficult to separate from the target peptide, ultimately impacting yield and purity.
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols to help you overcome these challenges, with a focus on the robust double coupling strategy .
Troubleshooting Guide: Addressing Incomplete Coupling
This section is designed in a question-and-answer format to directly address specific issues you might encounter during your experiments.
Q1: My Kaiser test is positive (blue beads) after a standard coupling cycle with this compound. What is causing this and how do I fix it?
A positive Kaiser test indicates the presence of unreacted primary amines on the resin, signifying a failed or incomplete coupling reaction. The primary culprit is the significant steric bulk of the Z-Arg(Tos)-OH derivative. The large Z and Tos groups physically obstruct the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[1][2]
Immediate Solution: Implement a Double Coupling Strategy.
A single coupling, even with extended reaction times, may be insufficient to drive the reaction to completion. A double coupling strategy involves performing the coupling step twice with a fresh preparation of the activated amino acid. This significantly increases the probability of acylating all available amine sites on the resin.
Workflow for Troubleshooting Incomplete Coupling
Caption: Troubleshooting workflow for incomplete this compound coupling.
Detailed Protocol 1: Double Coupling of this compound using HBTU
This protocol is intended for manual solid-phase peptide synthesis (SPPS) and assumes a Boc/Bzl or a compatible synthetic strategy where the Z-group is used for temporary Nα-protection.
A. Reagent Preparation and Pre-Coupling Steps:
-
Resin Preparation: Swell the peptide-resin in N,N-Dimethylformamide (DMF) for at least 30 minutes.
-
Nα-Deprotection: Perform the deprotection of the N-terminal protecting group (e.g., Boc group with Trifluoroacetic Acid (TFA)) according to your standard protocol.
-
Neutralization: Neutralize the resulting amine salt on the resin. A typical procedure involves washing with DMF, followed by treatment with a 10% solution of N,N-Diisopropylethylamine (DIEA) in DMF (2 x 2 minutes), and then extensive washing with DMF (5-7 times) to remove all traces of base.[3]
-
Liberation of Free Acid: this compound is a salt. The free carboxylic acid must be liberated before activation. In a separate reaction vessel, dissolve this compound (3.0 eq.) in DMF. To this, add one equivalent of an acid, such as 1-Hydroxybenzotriazole (HOBt), to neutralize the cyclohexylamine. This step is crucial for efficient activation.
B. First Coupling:
-
Activation Mixture: To the solution from step A4, add the coupling reagent HBTU (2.9 eq.) and allow it to dissolve. Initiate the activation by adding DIEA (6.0 eq.). Allow the mixture to pre-activate for 1-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the deprotected and neutralized peptide-resin.
-
Agitation: Agitate the reaction vessel for at least 2 hours at room temperature.
C. Intermediate Wash:
-
Wash: Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts from the first coupling. A small sample of resin beads can be taken for a qualitative Kaiser test at this stage.
D. Second Coupling:
-
Prepare Fresh Reagents: Prepare a fresh activation mixture as described in steps A4 and B1. Using freshly prepared reagents is critical for the efficacy of the second coupling.
-
Second Coupling Reaction: Add the new activation mixture to the resin.
-
Agitation: Agitate the reaction vessel for another 1-2 hours at room temperature.
E. Final Wash and Monitoring:
-
Final Wash: Drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and then with Dichloromethane (DCM) (3 times) to prepare for the next deprotection step.
-
Confirmation: Perform a final Kaiser test. A negative result (yellow/colorless beads) confirms the successful completion of the coupling.
Frequently Asked Questions (FAQs)
Q2: What is the purpose of the cyclohexylamine (CHA) salt in this compound?
The cyclohexylamine (CHA) forms a salt with the carboxylic acid of the Z-Arg(Tos)-OH. This salt form enhances the crystallinity and stability of the amino acid derivative, making it easier to handle, purify, and store with a longer shelf life compared to the free acid. Before the coupling reaction, the free carboxylic acid must be regenerated by neutralizing the CHA with a mild acid, as detailed in the protocol above.
Q3: Which coupling reagents are most effective for this compound?
Due to the steric hindrance, standard carbodiimide reagents like DCC or DIC may not be potent enough to ensure high coupling efficiency, even when used with additives like HOBt.[4] More powerful uronium/aminium or phosphonium salt-based reagents are highly recommended.[5][6]
| Reagent Class | Examples | Comments |
| Uronium/Aminium | HATU, HBTU, HCTU | Highly efficient and fast-acting. Form stable active esters, minimizing side reactions. Generally the first choice for difficult couplings.[6][7] |
| Phosphonium | PyBOP, PyAOP | Excellent for minimizing racemization and highly effective for sterically hindered couplings.[7] |
| Carbodiimides | DCC, DIC | Less potent. Often require additives (e.g., HOBt, Oxyma) to boost efficiency and suppress racemization. Not the primary recommendation for this residue.[8] |
Q4: Are there alternatives to a double coupling strategy?
While double coupling is a reliable method, other strategies can be employed, sometimes in combination:
-
Extended Coupling Time: A single coupling can be extended (e.g., 4 hours to overnight). However, this may not be as effective as a double coupling and can increase the risk of side reactions depending on the stability of the activated species.[4]
-
Microwave-Assisted Peptide Synthesis (MAPS): The application of microwave energy can help overcome the activation energy barrier, leading to faster and more efficient couplings for hindered amino acids.[4]
-
Solvent Choice: Switching from DMF to a more effective solvating agent like N-Methyl-2-pyrrolidone (NMP), or a mixture of DMF/DCM, can sometimes improve coupling efficiency by disrupting peptide chain aggregation on the solid support.[4]
Q5: What are the potential side reactions when coupling Z-Arg(Tos)-OH, and how can they be minimized?
The primary side reaction of concern during the coupling of any protected arginine derivative is δ-lactam formation .[9][10] This occurs when the activated carboxyl group undergoes an intramolecular cyclization with the side-chain guanidinium group, forming a stable six-membered lactam. This reaction renders the amino acid derivative incapable of coupling to the peptide chain, leading to the formation of deletion sequences.
Caption: Competing reaction pathways for activated arginine.
Minimization Strategies:
-
Use Potent Coupling Reagents: Reagents like HATU and HBTU promote rapid formation of the active ester and subsequent fast coupling to the peptide chain, outcompeting the slower, intramolecular lactam formation.
-
Avoid Prolonged Pre-activation: Do not let the activated amino acid solution sit for extended periods before adding it to the resin.
-
Double Coupling: This strategy helps to ensure that any unreacted sites resulting from the deactivation of some of the activated amino acid via lactam formation in the first coupling are acylated in the second.[10]
By understanding the underlying chemical challenges and implementing a robust double coupling protocol with potent reagents, researchers can successfully incorporate the difficult this compound building block, paving the way for the synthesis of complex and high-purity peptides.
References
- 1. biotage.com [biotage.com]
- 2. biotage.com [biotage.com]
- 3. peptide.com [peptide.com]
- 4. benchchem.com [benchchem.com]
- 5. Peptide Synthesis Reagents: A Guide to Coupling and Protecting Groups - Creative Peptides [creative-peptides.com]
- 6. bachem.com [bachem.com]
- 7. peptide.com [peptide.com]
- 8. scholle.oc.uni-kiel.de [scholle.oc.uni-kiel.de]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Managing Aggregation in Peptides Containing Z-Arg(Tos)-OH.CHA
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center dedicated to addressing challenges associated with the synthesis of peptides containing Nα-Z-L-Arginine(Tos).CHA (Z-Arg(Tos)-OH.CHA). This guide provides in-depth troubleshooting strategies, frequently asked questions (FAQs), and detailed protocols to help you navigate and mitigate aggregation issues, ensuring successful peptide synthesis outcomes.
Introduction: The Challenge of Arginine and Aggregation
Arginine, with its bulky and strongly basic guanidinium side chain, is a frequent contributor to challenges in solid-phase peptide synthesis (SPPS). The tosyl (Tos) protecting group, while robust, adds to the steric hindrance and hydrophobicity of the amino acid derivative. These factors can promote the self-association of growing peptide chains on the solid support, a phenomenon known as aggregation.
Aggregation can lead to a cascade of synthetic problems, including:
-
Incomplete Coupling Reactions: The N-terminus of the growing peptide chain becomes inaccessible to the incoming activated amino acid.
-
Poor Deprotection Efficiency: The Fmoc or Boc protecting groups may not be completely removed.
-
Low Yield and Purity: The final crude peptide is often a complex mixture of deletion sequences and truncated peptides.
-
Physical Changes in the Resin: Noticeable shrinking of the resin bed is a common sign of on-resin aggregation.
This guide will equip you with the knowledge and practical strategies to anticipate, identify, and overcome these challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and why is it supplied as a cyclohexylamine (CHA) salt?
This compound is an amino acid derivative used in peptide synthesis. The Nα-amino group is protected by a benzyloxycarbonyl (Z) group, and the side-chain guanidino group is protected by a tosyl (Tos) group. It is often supplied as a cyclohexylamine (CHA) salt to improve its stability, shelf-life, and handling characteristics as a crystalline solid.
Q2: Do I need to convert the CHA salt to the free acid before use?
Yes, it is essential to convert the CHA salt to the free acid before the coupling reaction. The presence of the cyclohexylamine can interfere with the activation of the carboxylic acid, leading to poor coupling efficiency.
Q3: My peptide sequence containing Z-Arg(Tos)-OH is showing signs of aggregation (e.g., shrinking resin, positive Kaiser test after coupling). What are the immediate steps I should take?
If you suspect aggregation, consider the following immediate actions:
-
Switch to a more effective solvent: N-Methyl-2-pyrrolidone (NMP) is often superior to Dimethylformamide (DMF) in solvating aggregating sequences.
-
Perform a double coupling: Repeat the coupling step with fresh reagents to drive the reaction to completion.
-
Increase the reaction temperature: Elevating the temperature (e.g., to 50-75°C), especially with microwave assistance, can help disrupt secondary structures.
Q4: Which coupling reagents are most effective for the sterically hindered Z-Arg(Tos)-OH?
For sterically demanding couplings involving Z-Arg(Tos)-OH, more potent coupling reagents are recommended. Uronium/aminium-based reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), or phosphonium-based reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are generally more effective than standard carbodiimide reagents like DIC.
Q5: How do I remove the Tosyl protecting group from the arginine side chain?
The tosyl group is a robust protecting group and requires strong acidic conditions for cleavage. The most common method is treatment with anhydrous hydrogen fluoride (HF) . This is a hazardous procedure that requires specialized equipment and stringent safety precautions.
Troubleshooting Guide: A Deeper Dive
This section provides a structured approach to troubleshooting common issues encountered when using this compound.
Issue 1: Poor Solubility of Z-Arg(Tos)-OH Free Acid
Symptoms:
-
The free acid form of Z-Arg(Tos)-OH does not fully dissolve in the coupling solvent (DMF or NMP).
-
The solution appears cloudy or contains visible particulates.
Root Causes:
-
Incomplete conversion from the CHA salt: Residual salt can affect solubility.
-
Inherent low solubility: The protected amino acid is a large, relatively hydrophobic molecule.
Recommended Solutions:
| Solution ID | Strategy | Detailed Explanation |
| TS-1.1 | Optimize Solvent System | While DMF is a common solvent, NMP generally has superior solvating properties for large, protected amino acids and aggregating peptide chains.[1] For particularly difficult cases, consider a mixture of solvents. A "Magic Mixture" of DCM/DMF/NMP (1:1:1) with additives like 1% Triton X-100 and 2M ethylene carbonate can be effective.[2] |
| TS-1.2 | Gentle Heating and Sonication | Gently warm the solution (to around 30-40°C) and sonicate for short intervals. This can help to break up small aggregates and improve dissolution. Be cautious not to overheat, as this can lead to degradation. |
| TS-1.3 | Use of Co-solvents | For highly hydrophobic sequences, adding a small amount of a co-solvent like Dichloromethane (DCM) can sometimes improve solubility. However, ensure compatibility with your overall synthesis strategy. |
Issue 2: Incomplete Coupling and Aggregation During Synthesis
Symptoms:
-
Positive Kaiser test (or other amine test) after coupling, indicating unreacted free amines.
-
Shrinking of the resin during synthesis.
-
Low yield of the target peptide upon cleavage.
-
Presence of deletion sequences (n-1, n-2, etc.) in the final product as identified by mass spectrometry.
Root Causes:
-
Steric Hindrance: The bulky Z- and Tos- groups hinder the approach of the activated amino acid to the N-terminus of the peptide chain.
-
On-resin Aggregation: The growing peptide chains form secondary structures (e.g., β-sheets) through intermolecular hydrogen bonding, making the reaction sites inaccessible.
Recommended Solutions:
| Solution ID | Strategy | Detailed Explanation |
| TS-2.1 | Optimize Coupling Chemistry | Switch to a more powerful coupling reagent like HATU or PyBOP . These reagents form highly reactive activated species that can overcome steric hindrance more effectively than carbodiimides alone. |
| TS-2.2 | Incorporate Chaotropic Salts | Before the coupling step, perform a wash with a solution of a chaotropic salt like 0.4 M LiCl in DMF . These salts disrupt the hydrogen bonds that cause aggregation, making the peptide chains more accessible. |
| TS-2.3 | Utilize "Difficult Sequence" Protocols | Employ elevated temperatures (e.g., 50-75°C), either through conventional heating or microwave-assisted SPPS. This provides the energy needed to break up secondary structures and improve reaction kinetics. |
| TS-2.4 | Incorporate Pseudoproline Dipeptides | If your sequence contains Ser or Thr residues near the aggregation-prone region, consider incorporating a pseudoproline dipeptide . These introduce a "kink" in the peptide backbone, effectively disrupting the formation of β-sheets. |
| TS-2.5 | Change the Resin | Standard polystyrene resins can sometimes exacerbate aggregation. Switching to a polyethylene glycol (PEG)-based resin (e.g., TentaGel) or a low-substitution resin can improve solvation and reduce inter-chain interactions. |
Experimental Protocols
Protocol 1: Conversion of this compound to the Free Acid
This protocol must be performed before preparing the amino acid solution for coupling.
Materials:
-
This compound
-
Dichloromethane (DCM)
-
1 M Potassium bisulfate (KHSO₄) solution, ice-cold
-
Anhydrous magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve the this compound salt in Dichloromethane (DCM).
-
Transfer the solution to a separatory funnel.
-
Extract the DCM solution three times with an equal volume of ice-cold 1 M KHSO₄ solution to remove the cyclohexylamine.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous MgSO₄.
-
Filter the solution to remove the drying agent.
-
Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the free acid as a solid or oil.[3]
-
Ensure the product is thoroughly dried under high vacuum before use.
Protocol 2: Optimized Coupling of Z-Arg(Tos)-OH using HATU
This protocol is recommended for coupling Z-Arg(Tos)-OH, especially in sequences known or suspected to be difficult.
Materials:
-
Fmoc-deprotected peptide-resin
-
Z-Arg(Tos)-OH (free acid form)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
Resin Preparation: Ensure the Fmoc group has been completely removed from the N-terminus of the peptide-resin and wash thoroughly with NMP.
-
Activation Solution: In a separate vessel, dissolve Z-Arg(Tos)-OH (3-5 equivalents relative to resin loading) and HATU (2.9-4.9 equivalents) in NMP.
-
Activation: Add DIPEA (6-10 equivalents) to the activation solution and vortex briefly. Allow the solution to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the peptide-resin.
-
Reaction: Agitate the reaction vessel for 1-4 hours at room temperature. For difficult couplings, the reaction time can be extended, or the temperature can be increased to 40-50°C.
-
Monitoring: Perform a Kaiser test on a small sample of resin beads to check for reaction completion. A negative result (yellow/brown beads) indicates a complete coupling.
-
Washing: Once the coupling is complete, wash the resin thoroughly with NMP to remove excess reagents and byproducts.
Visualizing the Problem and Solution
The Mechanism of On-Resin Aggregation
Aggregation is primarily driven by the formation of intermolecular hydrogen bonds between peptide chains, leading to the formation of rigid β-sheet structures. This effectively renders the N-terminal reactive sites inaccessible.
Caption: On-resin peptide aggregation hinders reagent access.
Troubleshooting Workflow for Aggregation
A systematic approach is crucial when encountering aggregation. This workflow outlines a decision-making process for addressing incomplete couplings.
Caption: Decision workflow for troubleshooting aggregation.
References
Validation & Comparative
The Contenders: A Comparative Overview of Arginine Protecting Groups
An Application Scientist's Guide to HPLC Analysis of Peptides Synthesized with Z-Arg(Tos)-OH and Its Modern Alternatives
For researchers, scientists, and drug development professionals, the synthesis of arginine-containing peptides presents a unique set of challenges. The highly basic guanidinium side chain of arginine necessitates robust protection to prevent side reactions and ensure solubility during solid-phase peptide synthesis (SPPS).[1][2] The choice of protecting group is a critical decision that profoundly impacts not only the synthesis efficiency but also the final purity profile of the crude peptide, directly influencing the complexity and success of its subsequent HPLC analysis and purification.[3]
This guide provides an in-depth, objective comparison of peptides synthesized using the more traditional Z-Arg(Tos)-OH.CHA with those synthesized using modern, mainstream alternatives. We will explore the causality behind experimental choices, from protecting group selection to cleavage and final analysis, supported by established principles and data from the field.
The art of peptide synthesis lies in the strategic use of orthogonal protecting groups—temporary shields for reactive moieties that can be selectively removed under distinct conditions.[4][5] For arginine, this involves protecting both the α-amino group and the side-chain guanidinium function.
1. The Classic Approach: this compound
-
α-Amino Protection: Z (Benzyloxycarbonyl) : The Z-group is a classic urethane-type protecting group, typically removed by catalytic hydrogenation (e.g., H₂/Pd) or strong acids like HBr in acetic acid.[6][7] While historically significant, its use in modern solid-phase synthesis is limited because the deprotection conditions are harsh and not fully compatible with many common resins and side-chain protecting groups used in the popular Fmoc strategy.[6]
-
Side-Chain Protection: Tos (Tosyl) : The p-toluenesulfonyl group is a robust, electron-withdrawing group that effectively masks the guanidinium side chain. Its primary drawback is its stability; it requires very strong acids, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for complete removal.[1][2] These harsh conditions can degrade sensitive peptides and promote side reactions.[3] The cyclohexylamine (CHA) salt form of the amino acid is used to improve its handling and stability.
2. The Modern Standard (Fmoc Strategy): Fmoc-Arg(Pbf)-OH
-
α-Amino Protection: Fmoc (9-Fluorenylmethyloxycarbonyl) : The Fmoc group is the cornerstone of the most common orthogonal SPPS strategy.[5][7] It is stable to acid but is readily cleaved by mild bases, typically a solution of piperidine in DMF, allowing for iterative, gentle deprotection cycles.[4]
-
Side-Chain Protection: Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) : The Pbf group is the most widely used sulfonyl-based protecting group for arginine in Fmoc-SPPS.[8][9] It is designed to be highly acid-labile, allowing for its removal with standard trifluoroacetic acid (TFA) cleavage cocktails under much milder conditions and in shorter timeframes than the Tos group.[3][6] This significantly reduces the risk of side reactions.
Impact on Synthesis, Cleavage, and Impurity Profile
The choice of arginine derivative dictates the entire synthesis and cleavage strategy, which in turn determines the impurity profile observed during HPLC analysis.
-
Z-Arg(Tos)-OH : This derivative is primarily compatible with the Boc/Bzl synthesis strategy , where the temporary Nα-Boc group is removed with moderate acid (like TFA), and the "permanent" side-chain protecting groups (like Tos and Bzl) are removed in the final, harsh acid cleavage step (e.g., HF).[4][6]
-
Cleavage & Side Reactions : The requirement for HF or TFMSA to remove the Tos group is a major liability.[1] During cleavage, the released Tos group can exist as a reactive carbocation that can modify sensitive residues, particularly Tryptophan, leading to hard-to-separate impurities.[6] Incomplete removal of the Tos group from peptides with multiple arginine residues is also a common problem, resulting in residual tosylated peptide impurities.[6]
-
-
Fmoc-Arg(Pbf)-OH : This is the standard for the milder Fmoc/tBu strategy .[3]
-
Cleavage & Side Reactions : The Pbf group is cleaved efficiently with standard TFA cocktails (e.g., TFA/TIS/H₂O). While the released Pbf cation can also alkylate Tryptophan, it is considered less prone to this side reaction than its predecessors like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl).[3][6] The milder conditions and shorter cleavage times (1.5-3 hours) generally lead to a cleaner crude product with higher yields of the target peptide.[3]
-
The Analytical Showdown: Comparative HPLC Analysis
The ultimate test of a synthesis strategy is the purity of the crude product as assessed by reverse-phase HPLC (RP-HPLC). A well-chosen protecting group strategy minimizes the number and quantity of impurities, simplifying purification and increasing the final yield.
Expected Performance Comparison
The following table summarizes the expected outcomes when synthesizing a model peptide (e.g., a 10-mer containing one Arg and one Trp residue) using different strategies. The data is synthesized from comparative studies and established chemical principles.[3][6]
| Arginine Derivative | Synthesis Strategy | Cleavage Conditions | Typical Cleavage Time | Expected Crude Purity* | Common Impurities Detected by HPLC |
| Z-Arg(Tos)-OH | Boc/Bzl | Anhydrous HF | 1-2 hours | 40-60% | Tos-Trp adducts, Incompletely deprotected Arg(Tos) peptide, Deletion sequences |
| Fmoc-Arg(Pmc)-OH | Fmoc/tBu | TFA-based cocktail | 3-6 hours | 45-65% | Pmc-Trp adducts, Incompletely deprotected Arg(Pmc) peptide |
| Fmoc-Arg(Pbf)-OH | Fmoc/tBu | TFA-based cocktail | 1.5-3 hours | >70% | Minor deletion sequences, minor oxidation products |
*Note: Purity ranges are estimates based on typical outcomes for moderately complex peptides. Actual results will vary based on the specific peptide sequence.
One published example highlighted that a 3-hour cleavage with TFA resulted in 69% of the desired peptide when Arg(Pbf) was used, versus only 46% when using the less labile Arg(Pmc) group, underscoring the significant impact of protecting group choice on purity.[3][6] The robust nature of the Tos group suggests its performance would be inferior to even Pmc under conditions compatible with most peptides.
Visualizing the Workflow and Decision Logic
A logical workflow is critical for successful peptide synthesis and analysis. The choice of protecting group is a key initial decision point.
Caption: Decision logic for selecting an arginine protecting group.
Caption: General workflow from peptide synthesis to analysis.
Experimental Protocols
To ensure trustworthiness and reproducibility, the following detailed protocols are provided.
Protocol 1: Crude Peptide Preparation (Fmoc/tBu Strategy Example)
This protocol outlines the synthesis of a model peptide using the modern standard, Fmoc-Arg(Pbf)-OH.
-
Resin Preparation : Start with 0.1 mmol of Rink Amide resin in a peptide synthesis vessel. Swell the resin in N,N-Dimethylformamide (DMF) for 30 minutes.
-
Fmoc Deprotection : Drain the DMF. Add a solution of 20% piperidine in DMF to the resin and agitate for 10 minutes. Drain and repeat for another 10 minutes. Wash the resin thoroughly with DMF (5x).
-
Amino Acid Coupling : In a separate vial, dissolve 0.5 mmol of the desired Fmoc-amino acid (e.g., Fmoc-Arg(Pbf)-OH) and 0.49 mmol of HBTU in DMF. Add 1.0 mmol of N,N-Diisopropylethylamine (DIPEA) and pre-activate for 2 minutes. Add this solution to the resin and agitate for 1-2 hours.
-
Washing : Drain the coupling solution and wash the resin thoroughly with DMF (3x) and Dichloromethane (DCM) (3x).
-
Repeat Cycles : Repeat steps 2-4 for each amino acid in the sequence.
-
Final Cleavage and Deprotection : After synthesizing the full sequence, wash the resin with DCM and dry it under vacuum. Prepare a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water. Add 10 mL of this cocktail to the resin and agitate for 2 hours at room temperature.
-
Peptide Precipitation : Filter the cleavage solution away from the resin into a cold solution of diethyl ether. A white precipitate (the crude peptide) will form. Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether two more times.
-
Lyophilization : Dry the crude peptide pellet under vacuum and then lyophilize from a water/acetonitrile mixture to obtain a fluffy white powder.
Protocol 2: Analytical RP-HPLC for Peptide Purity
This protocol is a standard method for assessing the purity of the crude peptide from Protocol 1.
-
Sample Preparation : Prepare a 1 mg/mL solution of the lyophilized crude peptide in Mobile Phase A. Filter the sample through a 0.22 µm syringe filter.[10]
-
Instrumentation & Column :
-
HPLC System : A binary gradient HPLC system with a UV detector.[11]
-
Column : C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size, 100 Å pore size).
-
-
Mobile Phases :
-
Chromatographic Conditions :
-
Flow Rate : 1.0 mL/min.
-
Detection : UV absorbance at 214 nm and 280 nm.
-
Injection Volume : 10 µL.
-
Gradient :
-
5% to 65% B over 30 minutes.
-
65% to 95% B over 2 minutes.
-
Hold at 95% B for 3 minutes.
-
Return to 5% B over 1 minute and re-equilibrate for 5 minutes.
-
-
-
Data Analysis : Integrate the chromatogram at 214 nm. The purity is calculated as the peak area of the main product divided by the total area of all peaks, expressed as a percentage.
Conclusion and Recommendations
The choice of arginine protecting group is a foundational decision in peptide synthesis that has significant downstream consequences for peptide purity and the complexity of HPLC analysis.
-
Z-Arg(Tos)-OH : While historically important, the use of Z-Arg(Tos)-OH in modern SPPS is discouraged for all but the most specific applications. The requirement for harsh cleavage conditions inevitably leads to a higher degree of side reactions and a more complex impurity profile, complicating HPLC purification and lowering overall yield.[3][6]
-
Fmoc-Arg(Pbf)-OH : This derivative represents the current state-of-the-art for Fmoc/tBu synthesis. Its high acid lability allows for mild cleavage conditions, which minimizes side-product formation, particularly the alkylation of sensitive residues.[3][9] The result is a cleaner crude product, a simpler HPLC chromatogram, and ultimately a higher recovery of pure peptide.
For researchers aiming for high-purity synthetic peptides with maximal efficiency, the evidence overwhelmingly supports the use of the Fmoc-Arg(Pbf)-OH strategy. The initial investment in this more advanced reagent is paid back through significantly reduced time and resources spent on HPLC purification and troubleshooting.
References
- 1. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. peptide.com [peptide.com]
- 6. peptide.com [peptide.com]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents - Green Chemistry (RSC Publishing) DOI:10.1039/D4GC03209H [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 11. renyi.hu [renyi.hu]
- 12. agilent.com [agilent.com]
A Researcher's Guide to the Mass Spectrometry of Peptides Containing Tosyl-Arginine (Arg(Tos))
Introduction: The Enduring Role and Analytical Challenge of Arg(Tos)
In the landscape of peptide chemistry, the protection of the arginine (Arg) side chain's highly basic guanidinium group is a critical consideration for successful solid-phase peptide synthesis (SPPS). Among the arsenal of protecting groups, the tosyl (Tos) group, a derivative of p-toluenesulfonic acid, holds a significant place in the history and practice of peptide synthesis, particularly within the tert-butoxycarbonyl (Boc) strategy.[1][2] Its stability under various synthetic conditions is a key advantage; however, this same robustness presents a unique challenge for mass spectrometry-based characterization.[3]
This guide provides a comprehensive comparison of the mass spectrometric behavior of peptides containing the Arg(Tos) modification. We will delve into the anticipated fragmentation patterns under common ionization and dissociation techniques, offer insights into potential side reactions, and present a detailed experimental workflow for the analysis of these modified peptides. This document is intended for researchers, scientists, and drug development professionals who encounter or utilize Arg(Tos) in their work and require a deeper understanding of its mass spectrometric signature.
The Chemistry of Arg(Tos) and its Implications for Mass Spectrometry
The tosyl group is typically removed from the arginine residue using strong acids such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA).[2][4] This indicates that the Arg(Tos) modification is exceptionally stable and is not expected to cleave under the milder conditions of electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI). However, the energetic environment of tandem mass spectrometry (MS/MS) can induce fragmentation of this modification.
While direct, systematic studies on the fragmentation of Arg(Tos) are not abundant in the literature, we can infer its behavior from the known chemistry of sulfonyl groups and the fragmentation patterns of other arginine modifications. Side reactions observed during peptide synthesis, such as the transfer of sulfonyl-containing protecting groups (e.g., Pbf, which is structurally related to Tos) to other residues like tryptophan, suggest that the sulfonyl moiety can be reactive under certain conditions.[5][6]
Comparative Analysis of Arg(Tos) and Unmodified Arginine in Mass Spectrometry
The presence of the tosyl group on the arginine side chain introduces a significant alteration in its chemical properties, which in turn affects its mass spectrometric behavior.
| Feature | Unmodified Arginine | Arginine(Tos) | Rationale & Implications |
| Proton Affinity | High | Reduced | The electron-withdrawing nature of the tosyl group is expected to decrease the basicity of the guanidinium group. This may lead to a lower propensity for protonation at the Arg(Tos) residue, potentially influencing the overall charge state of the peptide in ESI-MS. |
| Fragmentation | Characteristic side-chain losses (e.g., loss of guanidinium group) | Expected to show unique fragmentation patterns, including potential neutral loss of the tosyl group or its fragments. | The fragmentation of unmodified arginine peptides is well-characterized.[7][8][9][10][11][12] The fragmentation of Arg(Tos) is likely to be influenced by the stability of the tosyl group and the potential for charge-remote fragmentation. |
| Ionization Efficiency | Generally high, especially in MALDI[13][14][15] | May be altered due to changes in proton affinity and hydrophobicity. | The impact on ionization efficiency will depend on the specific peptide sequence and the ionization method used. |
Experimental Workflow for the Analysis of Arg(Tos)-Containing Peptides
The following is a detailed protocol for the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of a peptide containing an Arg(Tos) modification.
Sample Preparation
-
Peptide Dissolution: Dissolve the Arg(Tos)-containing peptide in a suitable solvent, such as 0.1% formic acid in water/acetonitrile (50:50, v/v), to a final concentration of 1 mg/mL.
-
Dilution: Further dilute the peptide stock solution with the same solvent to a working concentration of 1-10 µM for direct infusion analysis or 1-100 nM for LC-MS/MS analysis.
Liquid Chromatography
-
Column: A reversed-phase C18 column (e.g., 2.1 mm i.d., 100 mm length, 1.8 µm particle size) is suitable for the separation of most peptides.
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A typical gradient would be 5-40% B over 30 minutes, followed by a wash at 95% B and re-equilibration at 5% B. The gradient should be optimized based on the hydrophobicity of the specific peptide.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 1-5 µL.
Mass Spectrometry
-
Ionization Mode: Positive ion electrospray ionization (ESI+).
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Temperature: 350-450 °C.
-
MS1 Scan Range: m/z 300-2000.
-
MS/MS Fragmentation: Collision-Induced Dissociation (CID) or Higher-energy Collisional Dissociation (HCD).
-
Collision Energy: A stepped collision energy (e.g., 20, 30, 40 eV) is recommended to capture a wide range of fragment ions.
-
Data Acquisition: Data-dependent acquisition (DDA) is a suitable mode for identifying the fragmentation patterns of the Arg(Tos) peptide.
Interpreting the Mass Spectra of Arg(Tos) Peptides
The analysis of the MS/MS spectra of Arg(Tos)-containing peptides requires careful consideration of potential fragmentation pathways.
Expected Fragmentation Pathways
Caption: Predicted fragmentation pathways for Arg(Tos) peptides in MS/MS.
Characteristic Fragment Ions and Neutral Losses
A key aspect of interpreting the mass spectra of Arg(Tos) peptides is the identification of characteristic neutral losses. The tosyl group (C₇H₇SO₂) has a monoisotopic mass of 155.02 Da. The loss of p-toluenesulfonic acid (C₇H₈SO₃) would correspond to a neutral loss of 172.03 Da.
| Ion Type | Description | Expected m/z |
| [M+nH-155]ⁿ⁺ | Neutral loss of the tosyl group (C₇H₇SO₂). | Varies |
| [M+nH-172]ⁿ⁺ | Neutral loss of p-toluenesulfonic acid (C₇H₈SO₃). | Varies |
| m/z 155.02 | Tosylium ion (C₇H₇SO₂⁺). | 155.02 |
| m/z 91.05 | Tropylium ion (C₇H₇⁺), a common fragment from toluene-containing compounds. | 91.05 |
Comparative Experimental Workflow
To definitively characterize the fragmentation of an Arg(Tos)-containing peptide, a comparative analysis with its unmodified counterpart is highly recommended.
Caption: Comparative workflow for analyzing Arg(Tos) peptides.
Conclusion and Future Outlook
The analysis of peptides containing Arg(Tos) presents a unique set of challenges and opportunities for mass spectrometrists. While the stability of the tosyl group makes it a reliable protecting group in peptide synthesis, it also necessitates a deeper understanding of its fragmentation behavior for accurate characterization. The experimental workflows and interpretive guidelines presented here provide a solid foundation for researchers working with these modified peptides.
Future research in this area should focus on systematic fragmentation studies of a diverse set of Arg(Tos)-containing peptides to build a comprehensive library of characteristic fragment ions and neutral losses. Such data would be invaluable for the development of automated software tools for the identification and characterization of these important molecules.
References
- 1. MALDI mass spectrometry-based sequence analysis of arginine-containing glycopeptides: improved fragmentation of glycan and peptide chains by modifying arginine residue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 4. benchchem.com [benchchem.com]
- 5. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Negative Ion Mode Collision-Induced Dissociation for Analysis of Protein Arginine Methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Fragmentation of alpha-radical cations of arginine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gas Phase Dissociation Behavior of Acyl-Arginine Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Characterization and Diagnostic Value of Amino Acid Side Chain Neutral Losses Following Electron-Transfer Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. wp.pongor2.itk.ppke.hu [wp.pongor2.itk.ppke.hu]
- 13. The dominance of arginine-containing peptides in MALDI-derived tryptic mass fingerprints of proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Peptide polarity and the position of arginine as sources of selectivity during positive electrospray ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to Arginine Protecting Groups: Z-Arg(Tos)-OH.CHA vs. Mtr and NO2
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the strategic selection of protecting groups is paramount to achieving high yield and purity. The guanidinium side chain of arginine, with its high basicity and nucleophilicity, presents a particular challenge, necessitating robust protection to prevent side reactions. This guide provides an in-depth, objective comparison of three key arginine protecting groups: the tosyl (Tos) group, often employed as Z-Arg(Tos)-OH.CHA, the 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group, and the nitro (NO2) group. This analysis is grounded in experimental data to inform rational decision-making in your synthetic endeavors.
The Critical Role of Arginine Protection in Peptide Synthesis
The guanidinium group of arginine must be masked during peptide synthesis to avert undesirable side reactions, most notably δ-lactam formation. This intramolecular cyclization of activated arginine leads to chain termination and the formation of des-Arg impurity, compromising the integrity of the final peptide. An effective protecting group must be stable throughout the synthesis cycles yet be removable under conditions that do not degrade the peptide chain. The choice of protecting group is intrinsically linked to the overall synthetic strategy, be it Boc- or Fmoc-based solid-phase peptide synthesis (SPPS).
In-Depth Analysis of Arginine Protecting Groups
This compound: The Classical Choice in Boc Chemistry
The tosyl (p-toluenesulfonyl) group is a well-established protecting group for arginine, frequently utilized in Boc-based SPPS. The cyclohexylammonium (CHA) salt of Z-Arg(Tos)-OH enhances the compound's stability and handling properties.
-
Chemical Structure and Protection Mechanism: The electron-withdrawing nature of the tosyl group significantly reduces the nucleophilicity of the guanidinium moiety. The benzyloxycarbonyl (Z) group provides protection for the α-amino group.
Caption: Structure of Z-Arg(Tos)-OH.
-
Performance and Experimental Insights:
-
Stability: The Tos group is highly stable to the moderately acidic conditions used for Boc deprotection (e.g., TFA in DCM).
-
Coupling: Coupling of Boc-Arg(Tos)-OH is generally efficient, although the bulky nature of the protecting group can sometimes necessitate longer reaction times or double coupling protocols.
-
Cleavage: A significant drawback of the Tos group is the requirement for very strong acids for its removal, typically liquid hydrogen fluoride (HF)[1][2]. These harsh conditions can lead to the degradation of sensitive peptides.
-
Side Reactions: During HF cleavage, the released tosyl group can cause alkylation of sensitive residues, particularly tryptophan[2]. The use of scavengers like thioanisole is crucial to mitigate this side reaction. Studies have also indicated that Z-Arg(Tos)-OH can be susceptible to δ-lactam formation during coupling[3].
-
Arg(Mtr): A More Labile Sulfonyl Alternative
The 4-methoxy-2,3,6-trimethylbenzenesulfonyl (Mtr) group was developed as a more acid-labile alternative to the Tos group, finding application in both Boc and Fmoc synthesis strategies[4].
-
Chemical Structure and Protection Mechanism: The electron-donating methoxy and methyl groups on the phenyl ring of the Mtr group render it more susceptible to acid-catalyzed cleavage compared to the Tos group.
Caption: Structure of Fmoc-Arg(Mtr)-OH.
-
Performance and Experimental Insights:
-
Stability: The Mtr group is stable to the basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF).
-
Coupling: The coupling efficiency of Fmoc-Arg(Mtr)-OH is generally considered good, though similar to other bulky arginine derivatives, may require optimization.
-
Cleavage: The Mtr group is more acid-labile than Tos but still requires prolonged treatment with strong TFA cocktails, often for several hours, for complete removal[5][6]. The presence of scavengers like phenol is necessary.
-
Side Reactions: A major concern with the Mtr group is the potential for O-sulfonation of serine and threonine residues and N-sulfonation of the arginine side chain itself during cleavage[3]. Similar to the Tos group, alkylation of tryptophan is also a significant risk.
-
Arg(NO2): A Revitalized Option with Unique Advantages
The nitro group is one of the earliest protecting groups used for arginine and has seen a resurgence in interest due to its unique properties, particularly its ability to suppress a key side reaction.
-
Chemical Structure and Protection Mechanism: The strongly electron-withdrawing nitro group effectively deactivates the guanidinium side chain, preventing its participation in undesired reactions.
Caption: Structure of Fmoc-Arg(NO2)-OH.
-
Performance and Experimental Insights:
-
Stability: The NO2 group is exceptionally stable to both acidic and basic conditions commonly employed in SPPS.
-
Prevention of δ-Lactam Formation: A key advantage of the NO2 group is its remarkable ability to prevent δ-lactam formation during the coupling of arginine[1][7]. Experimental data shows significantly less lactam formation compared to other protecting groups like Pbf and (Boc)2[1].
-
Cleavage: Traditionally, the NO2 group was removed by catalytic hydrogenation, a process not always compatible with solid-phase synthesis or certain peptide sequences. However, a more practical on-resin cleavage method has been developed using stannous chloride (SnCl2) in mild acidic conditions[1][7]. This offers an orthogonal deprotection strategy.
-
Side Reactions: While effective, the cleavage of the NO2 group can sometimes lead to side reactions, including the formation of ornithine residues[2].
-
Comparative Performance Data
| Protecting Group | Nα-Protection | Key Advantages | Key Disadvantages | Cleavage Conditions | Common Side Reactions |
| Tos (in this compound) | Z (for solution phase) or Boc | Well-established, stable | Requires harsh cleavage conditions | Liquid HF[1][2] | Tryptophan alkylation, δ-lactam formation[2][3] |
| Mtr | Fmoc or Boc | More acid-labile than Tos | Prolonged cleavage times, sulfonation side reactions | Strong TFA cocktails (several hours)[5][6] | Tryptophan alkylation, Ser/Thr O-sulfonation[3] |
| NO2 | Fmoc or Boc | Prevents δ-lactam formation, orthogonal cleavage possible | Potential for ornithine formation during cleavage | Catalytic hydrogenation or SnCl2/mild acid[1][2][7] | Ornithine formation[2] |
Experimental Protocols
Protocol 1: Comparative Synthesis of a Model Peptide
To objectively assess the performance of each protecting group, a model peptide such as H-Gly-Arg-Phe-NH2 can be synthesized in parallel using Z-Arg(Tos)-OH (in a Boc strategy), Fmoc-Arg(Mtr)-OH, and Fmoc-Arg(NO2)-OH.
Workflow for Comparative Peptide Synthesis
Caption: Workflow for comparative peptide synthesis and analysis.
Protocol 2: On-Resin Cleavage of the NO2 Protecting Group
This protocol provides an orthogonal method for the deprotection of nitroarginine while the peptide is still attached to the resin.
-
Resin Preparation: Following the final Fmoc deprotection, wash the peptidyl-resin thoroughly with DMF and then with 2-methyltetrahydrofuran (2-MeTHF).
-
Acidic Wash: Wash the resin with 0.2 M aqueous HCl in 2-MeTHF (3 x 1 min).
-
Deprotection: Treat the resin with a solution of 2 M SnCl2 and 0.04 M phenol in 0.2 M aqueous HCl in 2-MeTHF. Perform this step 2-3 times for 1 hour each at 55 °C.
-
Washing: Wash the resin extensively with 2-MeTHF, DMF, and DCM.
-
Final Cleavage: The peptide can then be cleaved from the resin using standard TFA cleavage cocktails.
Conclusion and Recommendations
The choice of an arginine protecting group is a critical decision that significantly influences the outcome of a peptide synthesis campaign.
-
This compound remains a viable option for Boc-SPPS, particularly for peptides that are stable to harsh HF cleavage conditions. Its stability during synthesis is a key advantage.
-
Arg(Mtr) offers a more acid-labile alternative to Tos, but its use necessitates careful consideration of potential sulfonation side reactions and requires prolonged cleavage times. It is generally less favored in modern Fmoc-SPPS compared to more labile alternatives like Pbf.
-
Arg(NO2) presents a compelling and somewhat underutilized option. Its ability to effectively suppress δ-lactam formation is a major advantage that can lead to higher purity and yield, especially in sequences prone to this side reaction. The development of an on-resin SnCl2 cleavage protocol provides a valuable orthogonal deprotection strategy.
For researchers prioritizing the minimization of side reactions during arginine coupling, Arg(NO2) is an excellent choice. For syntheses where harsh cleavage is acceptable and a robust, well-established protecting group is desired, This compound can be employed. The use of Arg(Mtr) should be approached with caution, with careful monitoring for side products. Ultimately, the optimal choice will depend on the specific peptide sequence, the overall synthetic strategy, and the desired purity of the final product.
References
A Senior Application Scientist's Guide to Peptide Purity Assessment: A Comparative Analysis Featuring Z-Arg(Tos)-OH
For researchers, scientists, and professionals in drug development, the purity of a peptide is a critical parameter that underpins the reliability of experimental results and the safety and efficacy of therapeutic candidates. This guide offers an in-depth, objective comparison of methods for assessing peptide purity. We will delve into the impact of synthetic strategies, specifically the use of Z-Arg(Tos)-OH.CHA in Boc-based solid-phase peptide synthesis (SPPS), on the final purity of arginine-containing peptides and explore the analytical techniques to meticulously quantify it.
The Foundational Role of Arginine Protection in Peptide Synthesis
The synthesis of peptides containing arginine is challenging due to the highly basic nature of its guanidinium side chain, which necessitates robust protection during synthesis to prevent unwanted side reactions.[1] The choice of the protecting group for arginine is a pivotal decision that significantly influences the purity of the final peptide. One such protecting group is tosyl (Tos), which is often incorporated using Nα-Boc-Ng-tosyl-L-arginine (Boc-Arg(Tos)-OH).[2]
The selection of the arginine derivative impacts coupling efficiency and the formation of impurities.[3] Incomplete removal of the protecting group or side reactions during the cleavage process can result in a complex mixture of impurities that are often challenging to separate from the target peptide.[4][5] Thus, the purity of a synthetic peptide is intrinsically linked to the strategic choices made during its synthesis, including the selection of protected amino acids like Z-Arg(Tos)-OH.
The Gold Standard: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
The most widely used and accepted method for determining the purity of synthetic peptides is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).[6][7][8][9] This technique separates the target peptide from its impurities based on differences in their hydrophobicity.[7][9]
A Step-by-Step Protocol for Peptide Purity Analysis by RP-HPLC
This protocol provides a generalized workflow for assessing the purity of a synthetic peptide.
1. Materials and Reagents:
-
Peptide Sample: Lyophilized crude or purified peptide.
-
Solvent A (Aqueous Phase): 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Solvent B (Organic Phase): 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile (ACN).
-
HPLC System: A binary HPLC system equipped with a UV detector and a C18 analytical column (e.g., 4.6 x 250 mm, 5 µm).[3][6]
2. Sample Preparation:
-
Accurately weigh approximately 1 mg of the peptide.
-
Dissolve the peptide in a suitable solvent (typically Solvent A or a water/ACN mixture) to a concentration of 1 mg/mL.
-
Filter the sample using a 0.22 µm syringe filter to remove any particulates.[10]
3. HPLC Method:
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Solvent A, 5% Solvent B) at a constant flow rate (e.g., 1 mL/min) until a stable baseline is achieved.[7]
-
Injection: Inject 10-20 µL of the prepared peptide solution.
-
Gradient Elution: Apply a linear gradient of Solvent B to elute the peptide and impurities. A typical gradient runs from 5% to 65% Solvent B over 30 minutes.[3][10]
-
Detection: Monitor the column effluent using a UV detector at 214 nm (for the peptide backbone) or 280 nm (for aromatic residues like Trp, Tyr).[6][10]
-
Data Analysis: Integrate the area of all peaks in the resulting chromatogram. The purity is expressed as the percentage of the main peak area relative to the total area of all peaks.[7][10]
Purity (%) = (Area of the Main Peak / Total Area of All Peaks) x 100
Causality Behind Experimental Choices:
-
TFA as an Ion-Pairing Agent: TFA is added to the mobile phases to improve peak shape and resolution by forming ion pairs with the charged groups on the peptide.[6]
-
Acetonitrile as the Organic Modifier: Acetonitrile is the solvent of choice for peptide separations due to its low viscosity, UV transparency, and ability to effectively solubilize a broad range of peptides.[6]
-
C18 Column: The hydrophobic C18 stationary phase provides excellent retention and separation for most peptides.[6][7]
Visualizing the Peptide Purity Workflow
Caption: From Synthesis to Verified Purity.
A Comparative Look at Purity Assessment Techniques
While RP-HPLC is the cornerstone of peptide purity analysis, a comprehensive characterization often employs orthogonal methods to provide a complete picture of the peptide's quality.[11]
| Analytical Method | Principle of Separation/Detection | Key Advantages | Key Disadvantages |
| RP-HPLC | Separation based on hydrophobicity.[7][9] | High resolution, quantitative, reproducible, and broadly applicable.[9][12] | May not resolve structurally similar or isobaric impurities. |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions.[12][13] | Confirms molecular weight and identity; can identify impurities by mass.[12][14][15] | Not inherently quantitative without standards; can be affected by ion suppression.[14] |
| Capillary Electrophoresis (CE) | Separation based on charge-to-mass ratio in an electric field.[11][16] | High efficiency, orthogonal to HPLC, requires minimal sample.[11][17] | Lower loading capacity and can be less robust than HPLC. |
| Amino Acid Analysis (AAA) | Hydrolyzes the peptide and quantifies the constituent amino acids.[6][18] | Accurately determines peptide content and amino acid composition.[6][19] | Destructive to the sample; does not provide information on sequence-related impurities.[6] |
The Synergy of Analytical Methods
Caption: An Integrated Approach to Peptide Analysis.
Impact of Arginine Protecting Group Choice on Peptide Purity
The selection of the arginine protecting group is a critical factor influencing the final purity of the peptide. While Z-Arg(Tos)-OH has been historically used, modern alternatives are often favored in Fmoc-based synthesis.
| Arginine Derivative | Key Characteristics | Impact on Purity |
| Boc-Arg(Tos)-OH | Requires strong acid (e.g., HF) for deprotection.[2][3] | The harsh cleavage conditions can lead to side reactions and the generation of impurities.[3] |
| Fmoc-Arg(Pbf)-OH | Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) is more acid-labile and removed with TFA.[3] | Generally results in cleaner deprotection and higher crude peptide purity compared to older protecting groups.[3] |
| Fmoc-Arg(Pmc)-OH | Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) is another common protecting group, but less labile than Pbf.[3] | Can be more challenging to remove completely, potentially leading to protected peptide impurities.[3] |
The use of more labile protecting groups like Pbf in Fmoc synthesis can significantly reduce the complexity of the crude peptide mixture, thereby simplifying the subsequent purification process and improving the overall yield of the high-purity final product.[3]
Conclusion
The assessment of peptide purity is a rigorous process that extends from strategic choices in chemical synthesis to multi-faceted analytical characterization. The use of specific building blocks like Z-Arg(Tos)-OH has a direct bearing on the impurity profile of the synthesized peptide. While RP-HPLC is the definitive technique for purity determination, a comprehensive and trustworthy analysis is best achieved by integrating orthogonal methods such as mass spectrometry and amino acid analysis. For scientists and developers in the field, a thorough understanding of the interplay between synthesis and analysis is essential for ensuring the quality and reliability of their peptide-based research and products.
References
- 1. peptide.com [peptide.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. almacgroup.com [almacgroup.com]
- 5. jpt.com [jpt.com]
- 6. Peptide Purification and Product Analysis | AltaBioscience [altabioscience.com]
- 7. Workflow of HPLC in Peptide Purity Analysis | MtoZ Biolabs [mtoz-biolabs.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Separation of Peptides by Capillary Electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection of Peptide Purity by RP-HPLC and Mass Spectrometry | MtoZ Biolabs [mtoz-biolabs.com]
- 13. peptidesciences.com [peptidesciences.com]
- 14. MS Peptide Purity Analysis - Creative Proteomics [creative-proteomics.com]
- 15. apexpeptidesupply.com [apexpeptidesupply.com]
- 16. Capillary electrophoresis of proteins and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. bio-rad.com [bio-rad.com]
- 18. Amino Acid Analysis Overview [biosyn.com]
- 19. Protein quantification - Amino Acid analysis service [alphalyse.com]
A Comparative Guide to Ed-man Degradation Sequencing of Arginine(Tosyl) Peptides
For researchers in protein chemistry and drug development, obtaining an accurate amino acid sequence is a foundational requirement. N-terminal sequencing by Edman degradation has long been a gold-standard technique for its precision and reliability, particularly for verifying recombinant proteins and identifying cleavage sites.[1][2][3] However, the chemical realities of peptide synthesis often introduce complexities, such as the use of protecting groups, which can interfere with standard analytical protocols.
One such challenge arises from the use of the tosyl (Ts) group to protect the guanidino side chain of arginine (Arg) during solid-phase peptide synthesis. While essential for preventing side reactions during synthesis, the N-G-tosyl-arginine, or Arg(Tos), residue poses a significant obstacle to conventional Edman sequencing. This guide provides an in-depth comparison of strategies to sequence Arg(Tos)-containing peptides, offering field-proven insights and experimental frameworks to help researchers navigate this analytical challenge.
The Core Problem: Instability of the Tosyl Group in Edman Chemistry
The Edman degradation process is a cyclical method that sequentially removes one amino acid at a time from the N-terminus of a peptide.[4][5][6] The cycle involves three key steps:
-
Coupling: The free N-terminal amino group is reacted with phenyl isothiocyanate (PITC) under mildly alkaline conditions.[7]
-
Cleavage: The newly formed derivative is selectively cleaved off the peptide backbone using an anhydrous strong acid, typically trifluoroacetic acid (TFA).[8]
-
Conversion: The cleaved amino acid derivative is treated with an aqueous acid to form a stable phenylthiohydantoin (PTH)-amino acid, which is then identified by HPLC.[4][8]
The problem with Arg(Tos) lies in the cleavage step . The tosyl group, a sulfonamide, is known to be labile under strongly acidic conditions.[9][10] The anhydrous TFA used to cleave the N-terminal residue can also partially or completely cleave the tosyl group from the arginine side chain.
This instability leads to several undesirable outcomes:
-
Signal Splitting: Instead of a single, identifiable PTH-Arg(Tos) peak, the HPLC chromatogram may show multiple peaks corresponding to PTH-Arg(Tos), PTH-Arg, and potentially other side-products.
-
Sequence Gaps: If the degradation products are unrecognizable or the signal is too low, the automated sequencer may fail to make a call, resulting in a gap ('X') in the sequence at the Arg(Tos) position.
-
Reduced Yields: The subsequent Edman cycles can be compromised due to incomplete reactions and the generation of multiple peptide species (one with Arg, one with Arg(Tos)), leading to a rapid decay in sequencing efficiency.[11]
Visualizing the Edman Cycle and the Arg(Tos) Challenge
To better understand the workflow and the point of failure, the following diagrams illustrate the standard Edman cycle and the specific chemical challenge posed by the Arg(Tos) residue.
Caption: Standard workflow of the three-step Edman degradation cycle.
Caption: Side reactions during cleavage of Arg(Tos) lead to multiple PTH derivatives.
Comparative Analysis of Sequencing Strategies
Researchers have several strategies to approach the sequencing of Arg(Tos) peptides. The choice depends on available equipment, sample purity, and the specific analytical goal.
Strategy A: Direct Sequencing with Standard Protocol
This involves running the peptide on an automated sequencer using the manufacturer's standard cycles without modification.
-
Methodology: The Arg(Tos)-containing peptide is loaded and sequenced using default TFA cleavage and subsequent conversion steps.
-
Expected Outcome: This approach is the least likely to succeed. The HPLC analysis at the Arg(Tos) cycle will typically show a complex chromatogram with a significantly reduced peak for PTH-Arg(Tos) and a new, often broad, peak corresponding to PTH-Arg. In many cases, the sequencer software will fail to assign the residue correctly.
-
Causality: The harsh acidic environment required for efficient peptide bond cleavage is simply incompatible with the stability of the tosyl protecting group.[9][10]
Strategy B: Pre-Sequencing Deprotection
This strategy involves chemically removing the tosyl group from the entire peptide sample before subjecting it to Edman degradation.
-
Methodology: The peptide is treated with a strong acid cocktail designed to cleave the tosyl group. A common reagent is Trifluoromethanesulfonic acid (TFMSA) in combination with a scavenger like thioanisole.[12] After deprotection, the resulting peptide (now containing only standard arginine) is purified and then sequenced.
-
Expected Outcome: If the deprotection and subsequent purification are successful, Edman sequencing will proceed normally and identify a standard arginine residue at the correct position.
-
Causality: By removing the problematic modification beforehand, the peptide becomes fully compatible with the standard Edman chemistry. The key challenge is ensuring the deprotection is complete without causing other modifications (e.g., hydrolysis of peptide bonds) and that the peptide can be effectively recovered and purified.
Strategy C: Orthogonal Verification with Mass Spectrometry
For labs equipped with both technologies, using mass spectrometry (MS) to bypass the challenges of Edman chemistry is a powerful alternative.
-
Methodology: The peptide is analyzed using tandem mass spectrometry (MS/MS). The peptide is fragmented, and the resulting fragment ions are used to deduce the amino acid sequence.[8][13]
-
Expected Outcome: MS/MS can readily identify the Arg(Tos) residue by the characteristic mass shift of the tosyl group (154.19 Da) on the arginine side chain. It provides a complete sequence, including internal residues, and can handle complex mixtures far better than Edman degradation.[1][8]
-
Causality: Mass spectrometry identifies amino acids based on their mass-to-charge ratio, not on chemical reactivity in a cyclical degradation process.[13] Therefore, the presence of the stable Arg(Tos) modification is directly observable and does not interfere with the fragmentation process needed for sequencing.
Head-to-Head Performance Comparison
| Feature | Strategy A: Direct Sequencing | Strategy B: Pre-sequencing Deprotection | Strategy C: Mass Spectrometry |
| Accuracy at Arg(Tos) position | Very Low; often results in a miscall or gap ('X'). | High, but identifies it as Arg, not Arg(Tos). | High; directly confirms the Arg(Tos) modification. |
| Overall Sequence Integrity | Low; subsequent cycle yields are often poor. | High, provided deprotection is clean. | High; provides full sequence and other PTM data.[14] |
| Sample Requirement | Requires highly purified peptide (>90%).[14] | Requires highly pure peptide and additional purification post-deprotection. | More tolerant of impurities; can analyze mixtures.[8] |
| Workflow Complexity | Low (standard protocol). | High (requires extra chemical reaction and HPLC purification steps). | Moderate to High (requires specialized instrumentation and data analysis). |
| Confirmation of Original PTM | No. Fails to identify the modification reliably. | No. The modification is intentionally removed. | Yes. This is the primary strength of the MS approach.[8] |
Recommended Experimental Protocol: Pre-Sequencing Deprotection
For labs committed to using Edman degradation, the pre-sequencing deprotection strategy is the most reliable approach to obtaining a correct sequence, albeit without confirming the original modification.
Objective: To quantitatively remove the tosyl group from an Arg(Tos)-containing peptide prior to N-terminal sequencing.
Materials:
-
Arg(Tos)-containing peptide (lyophilized, >90% purity)
-
Trifluoromethanesulfonic acid (TFMSA)
-
Thioanisole (scavenger)
-
Trifluoroacetic acid (TFA)[15]
-
Cold diethyl ether
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Centrifuge capable of handling microfuge tubes at 4°C
Protocol:
-
Preparation: In a clean glass vial, place approximately 50-100 nmol of the lyophilized peptide.
-
Reagent Cocktail: In a separate glass tube, prepare the deprotection cocktail on ice. For every 10 mg of peptide, mix 100 µL of TFA, 10 µL of thioanisole, and 20 µL of TFMSA. Caution: This mixture is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.
-
Deprotection Reaction: Add the cold deprotection cocktail to the peptide vial. Swirl gently to dissolve the peptide. Let the reaction proceed on ice for 2-3 hours.
-
Peptide Precipitation: Add 1 mL of cold diethyl ether to the reaction vial to precipitate the deprotected peptide.
-
Pelleting: Centrifuge the vial at ~14,000 x g for 10 minutes at 4°C. Carefully decant and discard the supernatant.
-
Washing: Wash the peptide pellet twice by adding 1 mL of cold diethyl ether, vortexing briefly, and centrifuging as in the previous step.
-
Drying: After the final wash, gently dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Re-dissolve the dried peptide in a suitable buffer (e.g., 0.1% TFA in water/ACN) and purify using reversed-phase HPLC to isolate the deprotected peptide from scavengers and any side products.
-
Verification & Sequencing: Confirm the mass of the purified peptide via mass spectrometry to ensure complete deprotection (mass should decrease by 154.19 Da). Lyophilize the pure, deprotected peptide and submit it for standard Edman degradation sequencing.
Conclusion and Authoritative Recommendation
While direct Edman sequencing of Arg(Tos) peptides is fraught with artifacts and is not recommended, a reliable sequence can be obtained by chemically removing the tosyl protecting group prior to analysis. This pre-deprotection strategy, though requiring additional steps of reaction and purification, renders the peptide fully compatible with standard Edman chemistry, yielding an accurate sequence where Arg is identified at the position of the original modification.
However, for a comprehensive characterization that confirms the presence and location of the Arg(Tos) modification, mass spectrometry is the superior and recommended technique .[1][13] It not only bypasses the chemical instability issues inherent to the Edman process but also provides richer data, including the simultaneous identification of other potential post-translational modifications.[14] For projects where confirming the original structure is as critical as the sequence itself, a combined approach—using MS for definitive PTM identification and Edman degradation on a deprotected sample for N-terminal confirmation—offers the highest level of analytical confidence.[14]
References
- 1. Edman Degradation vs Mass Spectrometry | AltaBioscience [altabioscience.com]
- 2. Protein Sequencing of Edman Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 3. ehu.eus [ehu.eus]
- 4. Edman degradation - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. 4 Steps of Edman Degradation | MtoZ Biolabs [mtoz-biolabs.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Nms‐Amides: An Amine Protecting Group with Unique Stability and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. creative-biolabs.com [creative-biolabs.com]
- 12. Efficient deprotection of NG-tosylarginine with a thioanisole–trifluoromethanesulphonic acid system - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Edman Sequencing vs. Mass Spectrometry: A Comparison of Protein Sequencing Techniques | MtoZ Biolabs [mtoz-biolabs.com]
- 14. When to Choose Edman Sequencing Over Mass Spectrometry: A Practical Guide | MtoZ Biolabs [mtoz-biolabs.com]
- 15. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Arginine Protection: Evaluating the Impact of Arg(Tos) on Peptide Synthesis and Function
For researchers, scientists, and drug development professionals engaged in peptide synthesis, the incorporation of arginine presents a unique and critical challenge. The guanidinium group of arginine's side chain is strongly basic (pKa ≈ 12.5) and highly nucleophilic, making it a key player in the biological activity of many peptides through electrostatic interactions and hydrogen bonding.[1][2][3] However, these same properties necessitate robust chemical protection during solid-phase peptide synthesis (SPPS) to prevent undesirable side reactions and ensure the desired peptide sequence is assembled with high fidelity.[2][4]
Historically, the p-toluenesulfonyl (Tosyl or Tos) group has been a cornerstone for arginine protection, particularly within the tert-butyloxycarbonyl (Boc) chemistry framework.[5] This guide provides an in-depth, objective comparison of Arg(Tos) with modern alternatives, grounded in experimental data, to elucidate its impact on peptide structure and function and to guide researchers in making strategic decisions for their synthetic challenges.
The Imperative of Arginine Side-Chain Protection
The primary goal of protecting the arginine side chain is to render the guanidinium group chemically inert during the iterative steps of peptide synthesis.[6] Unprotected, this group can lead to several complications:
-
Side-Chain Acylation: The nucleophilic guanidinium group can react with activated amino acids, leading to branched peptide impurities.
-
Poor Solubility: The charged nature of the protonated guanidinium group can negatively impact the solubility of the protected amino acid derivative in the organic solvents commonly used in SPPS.[2][7]
-
δ-Lactam Formation: A significant side reaction involves the intramolecular cyclization of an activated arginine residue, where the δ-nitrogen of the side chain attacks the activated carboxyl group. This forms a stable six-membered δ-lactam, which terminates the peptide chain and results in truncated, difficult-to-remove impurities.[2][4]
The choice of protecting group is therefore a trade-off between its stability during synthesis and the conditions required for its final removal. This is governed by the overall protection strategy, most commonly the Boc or 9-fluorenylmethyloxycarbonyl (Fmoc) schemes, which rely on orthogonal protecting groups that can be removed under different chemical conditions.[6][8]
A Deep Dive into Arg(Tos): A Classic Choice in Boc-SPPS
The Tosyl group is a sulfonyl-based protecting group that has been extensively used in Boc-based SPPS.[9] Its enduring presence in the field is a testament to its high stability and effectiveness in preventing the aforementioned side reactions during chain assembly.
dot
Caption: Structure of the Tosyl (Tos) protecting group on Arginine.
Advantages of Arg(Tos):
-
Robust Stability: The Tosyl group is exceptionally stable under the repetitive acidic conditions (e.g., Trifluoroacetic acid in Dichloromethane) used to remove the temporary Nα-Boc group in each cycle of the synthesis.[8]
-
High Coupling Efficiency: Boc-Arg(Tos)-OH generally exhibits high coupling efficiency, minimizing the risk of deletion sequences.[4]
-
Reduced Ornithine Formation: Compared to the alternative Nitro (NO₂) protecting group, Arg(Tos) is less susceptible to side reactions that can lead to the formation of ornithine residues during cleavage.[8]
Disadvantages and Functional Consequences: The primary drawback of the Arg(Tos) group lies in the harsh conditions required for its removal. It is stable to the moderate acids used for Nα-Boc deprotection and is not efficiently cleaved by Trifluoromethanesulfonic acid (TFMSA).[6][9] Complete deprotection necessitates the use of very strong acids, most commonly anhydrous Hydrogen Fluoride (HF).[1][4][10]
-
Harsh Deprotection: The requirement for HF cleavage poses significant safety risks and requires specialized, corrosion-resistant laboratory equipment.[1][4] This harsh treatment can degrade the target peptide, especially if it contains sensitive residues.
-
Tosyl Cation Side Reaction: During HF cleavage, the released tosyl group can form a reactive cation. This cation can electrophilically attack and modify electron-rich amino acid side chains, with Tryptophan (Trp) being particularly susceptible to this alkylation.[6][8] This side reaction creates a significant impurity that can be difficult to separate from the desired peptide. The inclusion of "scavengers" like thioanisole or p-cresol in the cleavage cocktail is critical to trap these reactive species, but may not completely eliminate the side product.[1][6]
Comparative Analysis of Arginine Protecting Groups
The selection of an arginine protecting group is highly dependent on the chosen synthesis strategy (Boc vs. Fmoc) and the overall composition of the peptide.
Arg(Tos) vs. Alternatives in Boc-SPPS
Within the Boc framework, Arg(Tos) competes with several other protecting groups, each with a distinct profile of advantages and liabilities.
| Parameter | Boc-Arg(Tos)-OH | Boc-Arg(NO₂)-OH | Boc-Arg(Boc)₂-OH |
| Side-Chain Protection | One Tosyl (Tos) group | One Nitro (NO₂) group | Two tert-butoxycarbonyl (Boc) groups |
| Deprotection Conditions | Harsh: Anhydrous HF required.[1][4] | Harsh: Anhydrous HF (often longer than Tos) or reduction (e.g., SnCl₂).[2][8] | Mild: Trifluoroacetic acid (TFA), same as Nα-Boc.[4] |
| Primary Side Reaction | Tryptophan modification by cleaved tosyl group during deprotection.[4][8] | Can lead to ornithine formation; potential for incomplete reduction.[8] | High propensity for δ-lactam formation during coupling, leading to chain termination.[2][4] |
| Coupling Efficiency | Generally high.[4] | Generally high; low tendency for δ-lactam formation.[2][11] | Can be very low due to rapid δ-lactam formation.[2][4] |
| Handling Safety | Requires specialized equipment and stringent protocols for HF.[1][4] | HF protocols apply; reduction methods are less hazardous. | Standard laboratory procedures. |
The Modern Standard: Sulfonyl-Based Groups in Fmoc-SPPS
Modern peptide synthesis has largely shifted to the Fmoc/tBu strategy due to its use of milder basic conditions for Nα-deprotection and a single, moderate acid treatment (TFA) for final cleavage and side-chain deprotection. The Arg(Tos) group is fundamentally incompatible with this strategy as it is not cleaved by TFA.[10] This led to the development of more acid-labile sulfonyl-based protecting groups.
| Parameter | Fmoc-Arg(Pbf)-OH | Fmoc-Arg(Pmc)-OH | Fmoc-Arg(Mtr)-OH |
| Protecting Group | 2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl | 2,2,5,7,8-pentamethylchroman-6-sulfonyl | 4-methoxy-2,3,6-trimethylbenzenesulfonyl |
| Acid Lability | High: More acid-labile due to the five-membered ring structure.[12] | Moderate: Less acid-labile than Pbf. | Low: Significantly more stable to acid.[10] |
| Typical Cleavage Time (TFA) | 1.5 - 3 hours.[12][13] | > 4 hours, especially for multiple Arg residues.[12] | Up to 24 hours may be required.[10] |
| Peptide Purity/Yield | Higher: Faster cleavage minimizes acid-catalyzed side reactions. One study showed a 69% yield vs. 46% for Pmc under identical conditions.[10][13][14] | Lower: Longer acid exposure increases the risk of side products. | Variable/Low: Prolonged acid exposure significantly increases the risk of side reactions.[10] |
| Key Advantage | The current "gold standard" for Fmoc-SPPS, offering a balance of stability and clean, rapid deprotection.[12][13] | A viable, but largely superseded, alternative to Pbf. | Useful for preparing protected peptide fragments where cleavage is not desired. |
Experimental Protocols: A Practical Guide
Trustworthy protocols are the foundation of reproducible science. Below are step-by-step methodologies for key workflows involving Arg(Tos).
Protocol 1: Boc-Based Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a standard manual workflow for incorporating an amino acid using Boc chemistry.
-
Resin Preparation: Swell the appropriate resin (e.g., Merrifield resin for a C-terminal acid or PAM resin for a C-terminal amide) in Dichloromethane (DCM) for 1-2 hours.
-
Nα-Boc Deprotection: a. Treat the resin with a solution of 40-50% Trifluoroacetic acid (TFA) in DCM for 2 minutes. b. Filter and repeat the TFA treatment for 20-30 minutes to ensure complete deprotection. c. Wash the resin thoroughly with DCM (3x) and Isopropanol (3x) to remove residual acid. d. Neutralize the resulting trifluoroacetate salt by washing with a solution of 5-10% Diisopropylethylamine (DIEA) in DCM (2x for 2 minutes each). e. Wash the resin with DCM (3x) to remove excess base.
-
Amino Acid Coupling: a. In a separate vessel, pre-activate 3-4 equivalents of the Nα-Boc protected amino acid (e.g., Boc-Arg(Tos)-OH) with 3-4 equivalents of a coupling agent (e.g., HBTU) and 6-8 equivalents of a base (e.g., DIEA) in N,N-dimethylformamide (DMF). b. Add the activated amino acid solution to the deprotected peptide-resin. c. Agitate the mixture for 1-2 hours at room temperature.
-
Monitoring and Washing: a. Monitor the reaction for completion using a qualitative method (e.g., the Kaiser ninhydrin test, which detects free primary amines). b. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step. c. Once complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove all soluble reagents.
-
Repeat Cycle: Return to Step 2 for the incorporation of the next amino acid in the sequence.
Protocol 2: High-HF Cleavage for Arg(Tos) Deprotection
CAUTION: Anhydrous HF is extremely corrosive, toxic, and can cause severe, penetrating burns. This procedure must be performed by trained personnel in a specialized, dedicated HF cleavage apparatus within a certified fume hood.
-
Preparation: Thoroughly dry the final peptide-resin under high vacuum for several hours to remove all traces of water and solvent.
-
Scavenger Addition: Place the dried resin in a Kel-F reaction vessel. Add a scavenger mixture to the resin. For peptides containing Arg(Tos) and Trp, a common mixture is p-cresol and thioanisole (typically 1.0 mL of each per gram of resin).[1] This is critical to prevent alkylation of the tryptophan indole ring.
-
HF Distillation: Cool the reaction vessel in a dry ice/acetone bath (-78°C). In the HF apparatus, distill anhydrous HF gas, which condenses as a liquid in the cooled reaction vessel (approximately 10 mL of liquid HF per gram of resin).
-
Cleavage Reaction: a. Place the reaction vessel in an ice-water bath to maintain the temperature at 0°C. b. Stir the resin-HF slurry. For Boc-Arg(Tos)-OH, a reaction time of 60-90 minutes at 0°C is typically required.[1]
-
HF Removal: After the reaction is complete, remove the HF by evaporation under a stream of nitrogen gas, followed by high vacuum. This must be done within the contained apparatus.
-
Peptide Precipitation and Washing: a. Break the vacuum and wash the remaining resin and crude peptide with cold diethyl ether to precipitate the peptide and remove the organic scavengers. b. Filter the peptide (which is insoluble in ether) and wash the solid several times with cold diethyl ether.
-
Extraction and Lyophilization: a. Extract the peptide from the resin using an appropriate aqueous solvent (e.g., 10% aqueous acetic acid). b. Filter to remove the resin beads. c. Lyophilize (freeze-dry) the aqueous solution to obtain the crude peptide powder, which can then be purified by RP-HPLC.
dot
Caption: High-HF cleavage and deprotection workflow for Arg(Tos).
Expert Insights: A Decision-Making Framework
The choice of an arginine protecting group is not merely a technical detail; it is a strategic decision that profoundly influences the outcome of a synthesis.
dot
Caption: Decision logic for selecting an Arginine protecting group.
-
Why is Pbf more labile than Pmc? The key is the structure. Pbf contains a five-membered dihydrobenzofuran ring, while Pmc has a six-membered chromane ring.[12] The five-membered ring in Pbf imparts greater strain, making the entire sulfonyl group more susceptible to acid-catalyzed cleavage. This faster cleavage kinetic is the primary reason for its superior performance, as it minimizes the peptide's overall exposure time to the harsh TFA cocktail, thereby reducing the probability of side reactions like tryptophan alkylation or aspartimide formation.[12][14]
-
When is Arg(Tos) still a good choice? Despite the advantages of modern Fmoc-based protecting groups, Boc-Arg(Tos)-OH remains relevant in specific scenarios. It is a cost-effective and robust option for synthesizing peptides that do not contain sensitive residues and in laboratories already equipped for and proficient in HF cleavage. Furthermore, it is valuable in synthetic strategies that require the preparation of fully protected peptide fragments for subsequent solution-phase ligation, where its stability to TFA is an asset.[8]
-
The Bottom Line: For the majority of routine peptide synthesis, especially for complex or sensitive peptides, the Fmoc strategy utilizing Fmoc-Arg(Pbf)-OH is the superior choice.[12][13] It offers the best combination of stability, high purity, and safety. The use of Arg(Tos) should be reserved for specific applications where its unique stability profile is advantageous and the necessary safety infrastructure is in place.
Conclusion
The tosyl protecting group plays a significant role in the history and practice of peptide synthesis. Its impact on peptide structure is primarily managed by its effective masking of the guanidinium group during synthesis, while its impact on function is dictated by the harsh HF cleavage conditions required for its removal, which can lead to deleterious side reactions. While Arg(Tos) has been largely superseded by more acid-labile alternatives like Arg(Pbf) for routine Fmoc-SPPS, it remains a powerful tool in the synthetic chemist's arsenal for specific applications in Boc chemistry. An understanding of the fundamental trade-offs between stability and lability, as detailed in this guide, is essential for any researcher aiming to synthesize high-quality peptides efficiently and safely.
References
- 1. benchchem.com [benchchem.com]
- 2. Revisiting NO2 as Protecting Group of Arginine in Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. peptide.com [peptide.com]
- 7. chemimpex.com [chemimpex.com]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
The Industrial Chemist's Compass: A Cost-Benefit Analysis of Z-Arg(Tos)-OH.CHA in Large-Scale Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of large-scale peptide synthesis, the selection of raw materials is a critical decision point, balancing cost, efficiency, and the final purity of the active pharmaceutical ingredient (API). Arginine, with its highly basic and nucleophilic guanidinium side chain, presents a particular synthetic challenge, necessitating robust protection to prevent side reactions. Historically, Nα-Z-L-Arg(Tos)-OH, often used as its cyclohexylammonium (CHA) salt for improved handling and stability, has been a workhorse in this arena. However, the advent of modern protecting groups prompts a crucial question: does this stalwart of peptide chemistry retain its value in the demanding environment of industrial-scale production?
This guide offers an in-depth cost-benefit analysis of Z-Arg(Tos)-OH.CHA, objectively comparing its performance against key alternatives. We will dissect the causality behind experimental choices, provide validated protocols, and present a data-driven framework to inform your selection of an arginine protection strategy for large-scale synthesis, whether through solid-phase or solution-phase methodologies.
The Strategic Decision: Choosing an Arginine Protecting Group
The ideal guanidinium protecting group must satisfy a stringent set of criteria: it must be stable throughout the synthesis, prevent side reactions such as δ-lactam formation, and be removable at the final stage without degrading the target peptide. The choice of this "permanent" side-chain protection is intrinsically linked to the overall synthetic strategy, primarily the choice of the "temporary" Nα-protecting group (e.g., Z, Boc, or Fmoc).
Z-Arg(Tos)-OH belongs to a class of arginine derivatives where the guanidinium group is protected by a sulfonyl-based group, the p-toluenesulfonyl (Tosyl) moiety. This guide will focus on comparing this compound with its principal Z-protected alternative, Z-Arg(Pbf)-OH.CHA, and will draw on comparative data from the more widely studied Boc and Fmoc analogues to inform the analysis.
Table 1: Comparative Overview of Key Arginine Protecting Groups
| Parameter | Z-Arg(Tos)-OH | Z-Arg(Pbf)-OH |
| Side-Chain Protection | Tosyl (Tos) | 2,2,4,6,7-Pentamethyldihydrobenzofuran-5-sulfonyl (Pbf) |
| Primary Advantage | High stability, lower cost of raw material. | High acid lability, allowing for milder deprotection. |
| Primary Disadvantage | Requires harsh, hazardous HF cleavage. | Higher raw material cost, potential for steric hindrance. |
| Key Side Reactions | Alkylation of sensitive residues (e.g., Tryptophan) by cleaved Tosyl group. | δ-lactam formation during activation, though less than some other groups. |
| Deprotection Conditions | Strong, anhydrous acids (e.g., HF, TFMSA).[1][2] | Moderate acids (e.g., TFA).[1] |
| Handling Safety | Requires specialized equipment and stringent safety protocols for HF.[3][4] | Standard laboratory procedures for TFA. |
The Cost-Performance Matrix: A Deeper Dive
The decision to use this compound in a large-scale campaign is a multifaceted one, weighing the upfront cost of the raw material against the downstream costs and risks associated with its use.
Raw Material Cost Analysis
A direct comparison of bulk pricing reveals a significant initial cost advantage for this compound. While prices fluctuate, Z-Arg(Pbf)-OH.CHA is consistently and substantially more expensive. For large-scale manufacturing where kilograms of protected amino acids are consumed, this price difference can have a major impact on the overall cost of goods.
-
This compound: Generally lower in price, reflecting the lower cost of the tosyl protecting group precursor.
-
Z-Arg(Pbf)-OH.CHA: Higher in price, attributed to the more complex synthesis of the Pbf moiety.[1]
However, the raw material cost is only one part of the economic equation. The "hidden" costs associated with the deprotection and purification of a Tos-protected peptide can erode, and even surpass, the initial savings.
Process and Safety Considerations: The Hidden Costs of Tosyl Protection
The primary drawback of the Tosyl group is its exceptional stability, which necessitates the use of extremely strong acids, most commonly anhydrous hydrogen fluoride (HF), for its removal.[2]
The HF Cleavage Hurdle:
-
Safety and Infrastructure: HF is a highly corrosive, toxic, and hazardous substance that requires a specialized, dedicated apparatus and stringent safety protocols.[3][4] The capital investment and maintenance costs for an industrial-scale HF cleavage facility are substantial.
-
Peptide Integrity: The harsh conditions of HF cleavage can degrade sensitive peptides, leading to lower yields of the desired product. Peptides containing residues like Asp, Glu, Trp, and Met are particularly susceptible to side reactions. For instance, Arg(Tos)-containing peptides often require longer cleavage times, which can exacerbate these side reactions.
-
Work-up and Purification: The post-cleavage work-up for HF reactions is complex, involving the safe neutralization of HF and precipitation of the crude peptide.[3] The resulting crude product may contain a higher level of impurities generated during the harsh cleavage, leading to more challenging and costly purification by large-scale chromatography.
In contrast, the Pbf group is designed for cleavage under moderately acidic conditions, typically with Trifluoroacetic Acid (TFA), which is a standard reagent in peptide synthesis with less hazardous handling requirements.[1] This leads to a simpler, safer, and often cleaner cleavage process, potentially resulting in a higher purity crude product that is easier and cheaper to purify.
Experimental Data and Protocols
While direct, large-scale, side-by-side comparative data for Z-protected arginine derivatives is limited in publicly available literature, we can extrapolate from extensive data on Boc- and Fmoc-protected analogues to inform our analysis. The behavior of the side-chain protecting group is the primary determinant of cleavage performance and side reactions.
Workflow Comparison: Tos vs. Pbf in Large-Scale Synthesis
The following diagrams illustrate the divergent paths of a large-scale synthesis campaign based on the choice of arginine protection.
Figure 1: Comparative workflows for large-scale synthesis.
Representative Protocol: HF Cleavage of a Tos-Protected Peptide
The following is a generalized protocol for the cleavage of a peptide synthesized using Z-Arg(Tos)-OH. This procedure must be conducted by trained personnel in a specialized facility.
Materials:
-
Peptide-resin (dried)
-
Anhydrous Hydrogen Fluoride (HF)
-
Scavengers (e.g., p-cresol, anisole)
-
Cold diethyl ether
-
HF-resistant cleavage apparatus
Procedure:
-
Preparation: Place the dried peptide-resin and appropriate scavengers into the HF-resistant reaction vessel. Cool the vessel in a dry ice/acetone bath.
-
HF Distillation: Carefully distill the required volume of anhydrous HF into the reaction vessel.
-
Cleavage Reaction: Stir the mixture at 0°C for the optimized duration (typically 1-2 hours for Arg(Tos)-containing peptides).
-
HF Removal: Remove the HF by vacuum transfer to a suitable scrubber.
-
Peptide Precipitation: Once all HF is removed, add cold diethyl ether to the reaction vessel to precipitate the crude peptide.
-
Washing and Isolation: Wash the peptide pellet multiple times with cold diethyl ether to remove scavengers and organic-soluble impurities. Dry the crude peptide under vacuum.[3]
The Role of the Cyclohexylammonium (CHA) Salt
The use of Z-Arg(Tos)-OH as its cyclohexylammonium (CHA) salt is a standard practice in commercial supply. The CHA salt form offers several practical advantages in a large-scale manufacturing setting:
-
Enhanced Stability: CHA salts of protected amino acids are generally more stable crystalline solids compared to the free acid, leading to a longer shelf life.
-
Improved Handling: The free-flowing, crystalline nature of the salt makes it easier to handle, weigh, and dispense accurately in a large-scale setting, minimizing dust formation.
-
Simplified Purification of the Building Block: The formation of the CHA salt is an effective method for the purification of the protected amino acid itself during its manufacture.
Conclusion and Recommendations: A Strategic Choice
The cost-benefit analysis of this compound is not a simple calculation of raw material prices. It is a strategic decision that must take into account the entire manufacturing process, from synthesis to final API purification, as well as the capital and safety infrastructure of the manufacturing facility.
Figure 2: Decision matrix for arginine protection strategy.
Recommendations:
-
For facilities equipped for and experienced with HF cleavage, and for peptides that are known to be robust under these conditions, this compound can be a cost-effective option. The initial savings on the raw material may justify the operational costs and risks, particularly for well-established, high-volume manufacturing processes.
-
For the synthesis of sensitive or complex peptides, especially those containing multiple tryptophan or methionine residues, the use of an acid-labile protecting group like Pbf is strongly recommended. The higher upfront cost of Z-Arg(Pbf)-OH.CHA is often offset by higher yields, a cleaner crude product, and significantly reduced purification costs, leading to a lower overall cost of goods and a more reliable process.
-
For companies developing new peptide APIs or operating in multi-purpose facilities where flexibility and safety are paramount, avoiding the need for HF is a significant strategic advantage. In this context, the higher cost of Pbf-protected arginine is a sound investment in process safety, simplicity, and a faster path to a pure product.
Ultimately, the choice between this compound and its more modern alternatives is a case-by-case decision. By understanding the trade-offs between raw material cost, process complexity, safety, and final product purity, researchers and drug development professionals can make an informed choice that best aligns with their technical capabilities and economic goals.
References
Safety Operating Guide
A Guide to the Safe and Compliant Disposal of Z-Arg(Tos)-OH.CHA
Welcome to your definitive guide on the proper handling and disposal of Nα-Z-Tosyl-L-arginine Cyclohexylammonium Salt (Z-Arg(Tos)-OH.CHA). As researchers dedicated to advancing drug development, our commitment to safety and environmental stewardship is as critical as our scientific pursuits. This document provides a comprehensive, step-by-step protocol for the responsible disposal of this specialty chemical, grounded in established safety principles and regulatory awareness. Our goal is to empower your laboratory with the knowledge to manage chemical waste not just compliantly, but with a deep understanding of the scientific principles behind the procedures.
Section 1: Core Principles of Disposal - A Hazard-Based Approach
Understanding the disposal protocol for this compound begins with recognizing its dual chemical nature. It is a salt formed from two distinct components:
-
Nα-Z-Tosyl-L-arginine: A protected amino acid derivative. While many such derivatives are not classified as hazardous for transport, their toxicological properties are often not fully investigated.[1][2] Upon combustion, they can produce hazardous decomposition products, including oxides of nitrogen and sulfur.[2]
-
Cyclohexylamine (CHA): A primary amine that is corrosive, flammable, and known to cause severe skin burns and eye damage.[3] This component is the primary driver of the compound's hazard profile and dictates the stringent disposal requirements.
Therefore, all waste streams containing this compound must be treated as hazardous. The core principle is waste containment and isolation to prevent the release of cyclohexylamine into the environment and to avoid dangerous reactions in the waste collection system.
Table 1: Hazard Profile of this compound and its Components
| Component | Key Hazards | Rationale for Caution |
| Z-Arg(Tos)-OH | Potential for hazardous decomposition products (NOx, SOx).[2] | The tosyl group contains sulfur, and the arginine backbone contains nitrogen, which can form toxic oxides upon incineration. |
| Cyclohexylamine (CHA) | Corrosive, Flammable, Toxic.[3][4] | As a strong base and volatile amine, it poses immediate risks to personnel and can react violently with oxidizing agents or acids.[4] |
| This compound | Handled as hazardous chemical waste. | The salt can dissociate, releasing cyclohexylamine. Disposal must follow federal, state, and local environmental regulations.[5] |
Section 2: Mandatory Personal Protective Equipment (PPE)
Before handling the chemical or its waste, ensure a robust defense is in place. The choice of PPE is dictated by the potential for splash, dust, and skin contact.
-
Eye Protection: Wear ANSI Z87.1-compliant safety glasses with side shields or splash goggles.[5]
-
Hand Protection: Use nitrile or butyl rubber gloves. Always inspect gloves for integrity before use. Dispose of contaminated gloves immediately after use in accordance with laboratory practices.[6]
-
Body Protection: A standard laboratory coat is required. Ensure it is fully buttoned.
-
Respiratory Protection: While generally not required for handling small quantities in a well-ventilated area, a NIOSH-approved N95 dust mask should be used if there is a risk of generating dust.[5]
Section 3: Step-by-Step Disposal Protocol
This protocol ensures waste is segregated, contained, and labeled correctly, forming a self-validating system that minimizes risk.
Step 1: Designate a Hazardous Waste Container
-
Select a dedicated, chemically resistant container (e.g., a high-density polyethylene (HDPE) jug or drum) for all this compound waste.
-
This container must be clearly labeled as "Hazardous Waste" and list all chemical constituents, including "this compound" and any solvents used.
Step 2: Segregate Waste Streams
-
Solid Waste: Collect pure, un-dissolved this compound, contaminated weigh boats, and contaminated consumables (e.g., pipette tips, wipes) directly into the designated solid hazardous waste container.
-
Liquid Waste: Collect solutions containing this compound in a separate, designated liquid hazardous waste container.
-
Critical: Do NOT mix this waste stream with acidic waste. The addition of acid can liberate volatile and corrosive cyclohexylamine.
-
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be placed in a designated sharps container.
Step 3: Container Management and Storage
-
Keep the hazardous waste container securely closed at all times, except when adding waste.
-
Store the container in a designated satellite accumulation area that is well-ventilated and away from heat or sources of ignition.[5]
-
Ensure the storage area has secondary containment to manage potential leaks.
Step 4: Final Disposal
-
Arrange for pickup and disposal through your institution's Environmental Health & Safety (EHS) office or a licensed chemical waste management company.[7]
-
All waste must be disposed of in accordance with federal, state, and local environmental control regulations.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for proper waste segregation.
Caption: Decision workflow for segregating this compound waste streams.
Section 4: Prohibited Disposal Methods
To ensure safety and compliance, the following disposal methods are strictly forbidden:
-
DO NOT Dispose Down the Drain: This compound is not suitable for sewer disposal. Cyclohexylamine is toxic to aquatic life, and this practice violates most municipal and federal regulations.[3][8]
-
DO NOT Dispose in Regular Trash: Uncontrolled disposal can lead to environmental contamination and pose a risk to sanitation workers.
-
DO NOT Evaporate in a Fume Hood: This will release cyclohexylamine and other potentially harmful compounds into the atmosphere.
-
DO NOT Mix with Incompatible Waste: Avoid mixing with strong oxidizing agents or strong acids to prevent violent chemical reactions.[4]
Section 5: Emergency Spill Procedures
In the event of a small spill, act promptly and safely.
-
Alert Personnel: Notify others in the immediate area.
-
Ensure Ventilation: Work in a well-ventilated area or chemical fume hood.
-
Wear Appropriate PPE: Don the PPE outlined in Section 2.
-
Contain and Absorb: For solid spills, use appropriate tools to carefully sweep the material into a designated waste container.[5] For liquid spills, cover with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads).
-
Collect Waste: Scoop the absorbed material into the designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, collecting all cleaning materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS department as required by your institution's policies.
By adhering to this guide, you contribute to a culture of safety and responsibility, ensuring that our innovative work does not come at the cost of personal or environmental health.
References
- 1. medline.com [medline.com]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. 108918 /mcn [igsvtu.lanuk.nrw.de]
- 5. peptide.com [peptide.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
